molecular formula C10H12F3N B175348 Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine CAS No. 118761-99-2

Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine

Katalognummer: B175348
CAS-Nummer: 118761-99-2
Molekulargewicht: 203.2 g/mol
InChI-Schlüssel: JRSKXURJVQNHMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine is a useful research compound. Its molecular formula is C10H12F3N and its molecular weight is 203.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(14-2)8-4-3-5-9(6-8)10(11,12)13/h3-7,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSKXURJVQNHMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588177
Record name N-Methyl-1-[3-(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118761-99-2
Record name N,α-Dimethyl-3-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118761-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-[3-(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, a secondary amine of significant interest in medicinal chemistry and drug development. Recognizing the limited availability of public, experimentally-derived data for this specific molecule, this guide emphasizes the robust methodologies required to determine its key physicochemical parameters. By providing detailed, field-proven experimental protocols, this document serves as a critical resource for researchers, enabling them to generate precise and reliable data for this compound and its analogs. We will explore the determination of molecular weight, boiling point, solubility, and pKa, alongside spectral characterization by Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Where available, data from structurally similar compounds will be presented to provide context and theoretical grounding.

Introduction and Molecular Identity

This compound, also known as N-methyl-1-(3-(trifluoromethyl)phenyl)ethanamine, is a chiral secondary amine. The presence of a trifluoromethyl group at the meta-position of the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in the design of novel therapeutic agents. The N-methylation of the parent primary amine further modulates its basicity and pharmacokinetic profile.

A critical first step in the comprehensive study of any novel compound is the unambiguous determination of its physicochemical properties. These parameters are foundational to understanding a molecule's behavior in both chemical and biological systems, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Chemical Structure:

Caption: Chemical structure of this compound.

Key Identifiers:

IdentifierValueSource
IUPAC Name N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamineN/A
Molecular Formula C₁₀H₁₂F₃N[1]
CAS Number 1212101-09-1 ((R)-enantiomer)[1]
Molecular Weight 203.20 g/mol [1]

Core Physicochemical Properties: A Methodological Approach

Due to a scarcity of published experimental data for this compound, this section focuses on the authoritative methodologies for determining its core physicochemical properties.

Molecular Weight and Mass Spectrometry

The exact molecular weight is a fundamental property, readily confirmed by mass spectrometry. This technique is indispensable in pharmaceutical analysis for its sensitivity and precision in identifying compounds and detecting impurities.[2][3]

Experimental Protocol: GC-MS for Molecular Weight Confirmation and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile amines.[2][4]

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Sample Preparation:

    • Dissolve approximately 1 mg of the amine in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • If necessary, derivatization can be employed to improve volatility and peak shape, although specialized columns can often mitigate this need.[5]

  • GC Conditions:

    • Column: A column designed for volatile amines, such as an Rtx-Volatile Amine column (30 m x 0.32 mm ID, 5 µm film thickness), is recommended to minimize peak tailing.[6]

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: The molecular ion peak ([M]⁺) should be observed at m/z 203.2. The fragmentation pattern will provide structural confirmation. For example, a characteristic fragment would be the loss of a methyl group, resulting in a peak at m/z 188.2.

Caption: Workflow for GC-MS analysis of volatile amines.

Boiling Point

The boiling point provides insight into the volatility of a compound and the strength of its intermolecular forces. As a secondary amine, this compound can participate in hydrogen bonding, though to a lesser extent than its primary amine analog due to steric hindrance from the methyl group.[7] The relatively high molecular weight and the presence of the trifluoromethyl group are expected to result in a boiling point that may require vacuum distillation to prevent decomposition at atmospheric pressure.[8][9]

Experimental Protocol: Boiling Point Determination under Reduced Pressure

  • Apparatus: A vacuum distillation apparatus equipped with a short-path distillation head, a digital pressure gauge, and a controlled heating mantle.

  • Procedure:

    • Place a small sample (2-3 mL) of the purified amine into the distillation flask with a magnetic stir bar.

    • Assemble the apparatus and ensure all joints are properly sealed.

    • Gradually reduce the pressure to a stable, known value (e.g., 10 mmHg).

    • Slowly heat the sample with continuous stirring.

    • Record the temperature at which a steady stream of condensate is observed on the thermometer. This temperature is the boiling point at the recorded pressure.

  • Correction to Atmospheric Pressure: The boiling point at atmospheric pressure can be estimated using a nomograph or the Clausius-Clapeyron equation, although this is an approximation.

Solubility

Solubility is a critical parameter for drug development, influencing bioavailability and formulation. The solubility of an amine is highly pH-dependent. In acidic conditions, the amine will be protonated to form a more water-soluble ammonium salt.[8]

Experimental Protocol: Isothermal Shake-Flask Method for Aqueous Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[10][11]

  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7.4, and 9).

  • Sample Preparation:

    • Add an excess amount of this compound to separate vials containing a known volume of each buffer. The excess solid should be clearly visible.

    • Seal the vials to prevent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Analysis:

    • After equilibration, allow the vials to stand to let the undissolved material settle.

    • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Quantify the concentration of the dissolved amine in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Reporting: Report the solubility at each pH value in mg/mL or µg/mL.

Acidity Constant (pKa)

The pKa is the pH at which the amine is 50% protonated. It is a crucial determinant of a drug's absorption and distribution characteristics. The electron-withdrawing trifluoromethyl group is expected to lower the basicity (and thus the pKa) of the amine compared to an unsubstituted analogue.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[12]

  • Sample Preparation:

    • Accurately weigh a sample of the amine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

    • To maintain a constant ionic strength, a background electrolyte such as 0.15 M KCl can be added.[12]

  • Titration:

    • Calibrate a pH meter with standard buffers (pH 4, 7, and 10).

    • Place the sample solution in a jacketed beaker to maintain a constant temperature and stir continuously.

    • Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Complex multiplets in the aromatic region (δ 7-8 ppm).

  • CH Proton: A quartet adjacent to the methyl group (δ ~3.5-4.5 ppm).

  • N-CH₃ Protons: A singlet or doublet (if coupled to the N-H proton) (δ ~2.2-2.8 ppm).

  • C-CH₃ Protons: A doublet coupled to the CH proton (δ ~1.3-1.6 ppm).

  • N-H Proton: A broad singlet, the chemical shift of which is concentration-dependent.

Expected ¹³C NMR Spectral Features:

  • Multiple signals in the aromatic region (δ ~120-145 ppm).

  • A quartet for the CF₃ carbon due to C-F coupling.

  • Signals for the aliphatic carbons (CH, N-CH₃, C-CH₃) in the upfield region.

Expected ¹⁹F NMR Spectral Features:

  • A singlet for the CF₃ group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected FTIR Absorption Bands:

  • N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹.

  • C-H Stretch (aromatic and aliphatic): Multiple bands in the 2850-3100 cm⁻¹ region.

  • C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: In the 1020-1250 cm⁻¹ region.

  • C-F Stretch: Strong absorptions in the 1100-1350 cm⁻¹ region, often characteristic of the CF₃ group.

Conclusion

The physicochemical properties of this compound are critical to its development as a potential therapeutic agent. This guide provides a comprehensive overview of the essential experimental protocols required to determine these properties with a high degree of scientific rigor. While experimental data for this specific compound is not widely available, the methodologies outlined herein provide a clear path for researchers to generate the necessary data to advance their research and development programs. The application of these robust analytical techniques will ensure a thorough understanding of the molecule's behavior, facilitating its progression through the drug discovery pipeline.

References

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Koch, M., et al. (2018). Derivatization-free determination of short-chain volatile amines in human plasma and urine by headspace gas chromatography-mass spectrometry. Journal of Clinical Laboratory Analysis, 32(5), e22384. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • Chromatography Forum. (2011). Amines by GC-MS. Retrieved from [Link]

  • MDPI. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

  • Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Retrieved from [Link]

  • ResearchGate. (2012). 500 MHz 1 H NMR spectra of 117.89 mM ( R/S )-1-phenylethylamine, with.... Retrieved from [Link]

  • MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

  • Restek. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • SlideShare. (2023). Amino compounds. Retrieved from [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • PubChem. (n.d.). (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine. Retrieved from [Link]

  • PubMed. (2014). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

  • ResearchGate. (2010). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,1,1-Trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Retrieved from [Link]

  • Quora. (2018). Why do the amines of higher molecular weight have a higher boiling point?. Retrieved from [Link]

  • YouTube. (2022). Boiling Point Under Vacuum: Detailed Explanations. Retrieved from [Link]

  • PubChem. (n.d.). Phenethylamine, alpha-methyl-N-propyl-m-trifluoromethyl-. Retrieved from [Link]

  • PubChem. (n.d.). Phenethylamine, m-trifluoromethyl-. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275). Retrieved from [Link]

  • ResearchGate. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Retrieved from [Link]

  • ChemBK. (2024). (1R)-N-methyl-1-[4-(trifluoromethyl)phenyl]ethanamine. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Data. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Retrieved from [Link]

  • Cheméo. (n.d.). Quinine (CAS 130-95-0) - Chemical & Physical Properties. Retrieved from [Link]

  • PubChem. (n.d.). (Carboxymethyl)dimethyl-3-((1-oxooctyl)amino)propylammonium hydroxide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Basic Properties of Amines. Retrieved from [Link]

Sources

Literature review on the biological activity of trifluoromethylphenyl amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylphenyl Amines

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Trifluoromethylphenyl Amine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, has become a pivotal strategy for optimizing drug candidates.[1][2] The trifluoromethylphenyl amine moiety serves as a privileged scaffold, a molecular framework that consistently imparts favorable pharmacological properties to a wide array of biologically active compounds. The CF₃ group is a potent electron-withdrawing substituent that significantly influences a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[1][2] These modifications can lead to enhanced potency, improved selectivity, and superior pharmacokinetic profiles, such as longer half-lives and better oral bioavailability.[1] This guide provides a comprehensive review of the diverse biological activities of trifluoromethylphenyl amine derivatives, offering field-proven insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to validate their therapeutic potential.

Antimicrobial Activity: A New Frontier Against Drug-Resistant Pathogens

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Trifluoromethylphenyl amine derivatives have emerged as a promising class of compounds with potent activity against clinically relevant pathogens, including multidrug-resistant strains.

Efficacy Against Gram-Positive Bacteria

Numerous studies have demonstrated the potent bactericidal effects of trifluoromethylphenyl amine derivatives, particularly those integrated into pyrazole scaffolds, against a range of Gram-positive bacteria. These compounds have shown remarkable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species.[3][4][5] For instance, certain N-(trifluoromethyl)phenyl substituted pyrazole derivatives not only inhibit the growth of these resistant strains at low micromolar concentrations but also prevent and eradicate biofilms, which are notoriously difficult to treat.[3][4]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of this class is heavily influenced by the substitution pattern on the aniline ring.

  • Halogenation: The presence of additional halogen substituents, such as chlorine and fluorine, often enhances antibacterial activity. Dihalogenated compounds have proven to be particularly potent growth inhibitors.[3][5]

  • Hydrophobicity: Hydrophobic halogen substituents appear to be a requirement for significant antibacterial activity, whereas the introduction of more polar groups like carboxylic acid can eliminate it.[3][5]

  • Isomeric Position: The position of the trifluoromethyl group and other substituents on the phenyl ring plays a crucial role in determining the compound's efficacy and selectivity.

Mechanism of Action

Investigations into the mode of action suggest that these compounds may have multiple targets within the bacterial cell. Studies have pointed towards a broad range of inhibitory effects on macromolecular synthesis, suggesting a global disruption of bacterial cell function.[4] Furthermore, compounds like 2-iodo-4-trifluoromethylaniline (ITFMA) have been shown to cause noticeable damage to the bacterial cell membrane, leading to rapid bactericidal activity against species like Vibrio parahaemolyticus.[6]

Data Presentation: Antimicrobial Activity
Compound ClassTarget OrganismMIC (μg/mL)Reference
Dichloro-substituted Pyrazole-AnilineS. aureus (MRSA)0.78–1.56[3]
Fluoro-trifluoromethyl substituted Pyrazole-AnilineS. aureus (MRSA)0.78–3.125[5]
Chloro-fluoro substituted Pyrazole-AnilineS. aureus (MRSA)1.56[3]
2-iodo-4-trifluoromethylaniline (ITFMA)V. parahaemolyticus50[6]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a self-validating system for assessing the antimicrobial potency of novel compounds.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a sterile broth (e.g., Mueller-Hinton Broth) and incubated until it reaches the logarithmic growth phase. The culture is then diluted to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. A series of two-fold serial dilutions are then prepared in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

  • Validation: The positive control must show robust growth, and the negative control must remain clear. This confirms the viability of the bacteria and the sterility of the medium, validating the assay's results.

Visualization: Antimicrobial Screening Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution in 96-Well Plate Inoculate Inoculate Plate with Standardized Bacteria Compound_Prep->Inoculate Bacterial_Culture Bacterial Culture (Log Phase) Standardize Standardize Inoculum (~5x10^5 CFU/mL) Bacterial_Culture->Standardize Standardize->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read_Plate Read Plate (Visual or OD600) Incubate->Read_Plate Determine_MIC Determine MIC Value Read_Plate->Determine_MIC Result Result Determine_MIC->Result

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity: Targeting Key Oncogenic Pathways

The trifluoromethylphenyl amine scaffold is a cornerstone in the development of targeted anticancer agents, particularly as kinase inhibitors and apoptosis inducers.

Kinase Inhibition: A Precision Approach

Kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. Trifluoromethylphenyl amine derivatives have been successfully developed as potent inhibitors of several key oncogenic kinases.

  • KDR (VEGFR-2) Inhibition: Kinase insert Domain-containing Receptor (KDR) is a primary mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth. Derivatives such as 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-amino)pyridin-3-yl)ureas have been identified as potent KDR inhibitors, offering a strategy to starve tumors of their blood supply.[7][8]

  • FLT3 and CHK1 Dual Inhibition: FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) are important targets in acute myeloid leukemia (AML). Novel 5-trifluoromethyl-2-aminopyrimidine derivatives have been discovered as dual inhibitors, demonstrating excellent potency against mutated FLT3 and antiproliferative activity in AML cells.[9]

  • SRPK Inhibition: Serine/arginine-rich protein kinases (SRPKs) are involved in pre-mRNA splicing of several oncogenes. Arylamides based on the N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)isonicotinamide scaffold show potent antileukemia effects by inhibiting SRPKs, leading to apoptosis and autophagy in cancer cells.[10]

Non-Kinase Anticancer Mechanisms

Beyond kinase inhibition, these compounds exert anticancer effects through diverse mechanisms:

  • Induction of Apoptosis: A novel naphthofuran compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), was found to inhibit liver tumor growth by directly binding to and activating HNF 4α, which in turn inactivates the pro-survival STAT3 pathway, leading to apoptosis.[11]

  • Tubulin Inhibition: Certain N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines have demonstrated significant growth inhibition against a wide panel of cancer cell lines, with molecular docking studies suggesting they bind to tubulin, disrupting microtubule dynamics essential for cell division.[12]

Data Presentation: Anticancer Activity (IC₅₀ Values)
Compound DerivativeTarget / Cell LineIC₅₀ (µM)Reference
Pyridinyl-ureaKDR Kinase0.0689[7]
Trifluoromethyl arylamide (Compound 30)Leukemia Cells (K562)6.0[10]
1,2,4-triazol-3-amine (BCTA)A549 Lung Cancer1.09[13]
Naphthofuran (NHDC)HepG2 Liver Cancer~1-10.8 (Effective Range)[11]
Pyrimidin-2-amine (Compound 30)FLT3-WT Kinase0.001[9]
Pyrimidin-2-amine (Compound 30)CHK1 Kinase0.002[9]
Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a reliable method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined by plotting a dose-response curve.

Visualization: KDR (VEGF) Signaling Pathway

G cluster_pathway Downstream Signaling Cascade cluster_outcome Cellular Response VEGF VEGF KDR KDR (VEGFR-2) Dimerization & Autophosphorylation VEGF->KDR PLCg PLCγ KDR->PLCg PI3K PI3K → Akt KDR->PI3K MAPK Ras → Raf → MEK → ERK KDR->MAPK Inhibitor Trifluoromethylphenyl Amine Derivative Inhibitor->KDR Proliferation Proliferation PLCg->Proliferation Angiogenesis Angiogenesis PLCg->Angiogenesis Survival Survival PI3K->Survival PI3K->Angiogenesis Migration Migration MAPK->Migration MAPK->Angiogenesis

Caption: Inhibition of the KDR signaling pathway by a TFP amine derivative.

Anti-inflammatory Activity: Modulating the NF-κB Pathway

Chronic inflammation is an underlying cause of numerous diseases. Trifluoromethylphenyl amines have been investigated as potent anti-inflammatory agents, primarily through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[14][15]

Mechanism of NF-κB Inhibition

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon receiving an inflammatory stimulus, IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Fluorine-substituted benzo[h]quinazoline-2-amine derivatives have been shown to exert their anti-inflammatory effects by significantly reducing the phosphorylation of both IκBα and the p65 subunit.[14] This action prevents the degradation of IκBα and blocks the nuclear translocation of p65, effectively shutting down the inflammatory cascade at a critical control point.[14]

Visualization: NF-κB Signaling and Inhibition

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkBa_p65 IκBα -- p65/p50 IKK->IkBa_p65 Phosphorylation p65_p50 p65/p50 (Active NF-κB) IkBa_p65->p65_p50 IκBα Degradation Transcription Gene Transcription p65_p50->Transcription Nuclear Translocation Inhibitor TFP Amine Derivative Inhibitor->IKK Inhibits Phosphorylation Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Transcription->Genes

Caption: Mechanism of NF-κB pathway inhibition by TFP amine derivatives.

Diverse Biological Applications

The versatility of the trifluoromethylphenyl amine scaffold extends to several other therapeutic and industrial areas:

  • Androgen Receptor (AR) Antagonism: In the treatment of prostate cancer, resistance often develops due to AR mutations that convert antagonists into agonists. Novel 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine derivatives have been identified as pure AR antagonists that are effective against both wild-type and drug-resistant AR variants.[16]

  • CNS Activity: 2-[3-(Trifluoromethyl)phenyl]histamine is a selective histamine H1-receptor agonist, making it a valuable pharmacological tool for studying the role of this receptor in various (patho)physiological processes within the central nervous system.[17]

  • Insecticidal Agents: Phthalic acid diamides containing a trifluoromethylphenyl amine moiety have demonstrated excellent larvicidal activities against agricultural pests like Plutella xylostella, highlighting their potential in crop protection.[18]

  • Plant Growth Regulators: By incorporating the trifluoromethyl group into the side chain of natural and synthetic auxins, novel derivatives with distinct plant growth-regulating activities have been synthesized.[19][20][21]

Conclusion and Future Outlook

Trifluoromethylphenyl amines represent a highly versatile and pharmacologically significant class of compounds. The trifluoromethyl group consistently imparts desirable properties, including enhanced metabolic stability and target affinity, making this scaffold a cornerstone of modern drug discovery. The broad spectrum of demonstrated biological activities—spanning antimicrobial, anticancer, and anti-inflammatory applications—underscores its potential for developing novel therapeutics.

Future research will likely focus on refining the structure-activity relationships to achieve even greater potency and selectivity. The exploration of novel heterocyclic systems incorporating the trifluoromethylphenyl amine moiety, coupled with advanced computational modeling, will undoubtedly lead to the discovery of next-generation drug candidates capable of addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

  • Alam, M. A., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. Available at: [Link]

  • Hansa, R. K. C., et al. (2021). Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Alam, M. A., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. Available at: [Link]

  • Jiao, Y., et al. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. PubMed. Available at: [Link]

  • Hansa, R. K. C., et al. (2023). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI. Available at: [Link]

  • Ishikawa, T., et al. (2000). Structure-activity relationships of novel anti-malarial agents. Part 6: N-(4-arylpropionylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides. PubMed. Available at: [Link]

  • Reddy, T. S., et al. (2013). Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. PubMed. Available at: [Link]

  • Narayana, B., et al. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. ACS Omega. Available at: [Link]

  • Jiao, Y., et al. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Universiteit Leiden. Available at: [Link]

  • Ferreira, P., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Limbird, L. E., et al. (2005). Structure-Activity Relationships of Histamine H1-Receptor Agonists. ResearchGate. Available at: [Link]

  • Zhong, C., et al. (2019). Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. PubMed Central. Available at: [Link]

  • Kim, H. J., et al. (2015). Anti-cancer Effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a Novel Synthetic Compound. PubMed. Available at: [Link]

  • Genheden, S., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed. Available at: [Link]

  • Unknown Author. (n.d.). Drugs with a trifluoromethyl substituent used as anticancer agents. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PubMed Central. Available at: [Link]

  • da Silva, P. F., et al. (2017). Trifluoromethyl arylamides with antileukemia effect and intracellular inhibitory activity over serine/arginine-rich protein kinases (SRPKs). PubMed. Available at: [Link]

  • Li, E., et al. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. PubMed. Available at: [Link]

  • Unknown Author. (2025). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. ResearchGate. Available at: [Link]

  • Tanaka, Y., et al. (2024). Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists. MDPI. Available at: [Link]

  • Goud, S. R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • Unknown Author. (n.d.). Structure–activity relationship study of 1. ResearchGate. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Future Medicinal Chemistry. Available at: [Link]

  • Baffert, F., et al. (2016). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. PubMed Central. Available at: [Link]

  • Feng, M. L., et al. (2010). Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. PubMed. Available at: [Link]

  • Tanaka, Y., et al. (2025). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PubMed Central. Available at: [Link]

  • Tanaka, Y., et al. (2025). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. PubMed. Available at: [Link]

  • Wang, C., et al. (2017). Synthesis, Crystal Structure, and Biological Activity of 3-Amino-4-Morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2023). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis and biological evaluation of Trifluoromethoxyphenyl Indole Carboxamide analogs, ADME and toxicity prediction. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis and Biological Activity of New Trifloromethyl-pyrimidine Phenylsulfonylurea Derivatives. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Novel Trifluoromethyl Containing Azo-Imin compounds: Synthesis, Characterization, and Investigation of Antioxidant Properties Using In Vitro and In Silico methods. DergiPark. Available at: [Link]

  • Wang, R. X., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PubMed Central. Available at: [Link]

  • Johansson, M. J., et al. (2017). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. PubMed Central. Available at: [Link]

  • Unknown Author. (n.d.). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Bentham Science. Available at: [Link]

Sources

Spectroscopic data (NMR, IR, MS) for Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Profile of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine

Introduction

The molecular structure, presented below, forms the basis for all subsequent spectral interpretations.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis below predicts the ¹H and ¹³C NMR spectra based on established chemical shift principles and data from analogous structures.[1][2]

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for structural verification.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in ~0.6 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (e.g., TMS, 0.03% v/v) prep2->prep3 acq1 Transfer to 5 mm NMR tube prep3->acq1 Sample ready acq2 Acquire spectra on a 400 MHz+ spectrometer acq1->acq2 acq3 Record 1H, 13C, and optionally 19F spectra acq2->acq3 proc1 Apply Fourier Transform acq3->proc1 Raw data (FID) proc2 Phase and baseline correct proc1->proc2 proc3 Calibrate 1H/13C spectra to TMS (0.00 ppm) proc2->proc3 output Final Spectra for Analysis proc3->output Processed Spectra

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The electron-withdrawing trifluoromethyl group will deshield adjacent protons on the aromatic ring, shifting them downfield. The N-H proton signal is often broad and its chemical shift can be concentration-dependent; its presence can be confirmed by its disappearance upon adding a few drops of D₂O to the sample.[3]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.4 - 7.6m4HAr-H Aromatic protons are in the typical downfield region, with complex splitting due to meta and ortho coupling. The CF₃ group causes deshielding.
~ 3.8 - 4.0q1HAr-CH (CH₃)Methine proton, split into a quartet by the adjacent methyl group (3H).
~ 2.4s3HN-CHN-methyl protons appear as a singlet.
~ 1.5d3HCH(CH ₃)Methyl protons on the ethyl side chain, split into a doublet by the adjacent methine proton (1H).
~ 1.4br s1HN-H Amine proton signal is typically a broad singlet. Its position can vary and it may exchange with D₂O.[3][4]
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The carbon spectrum will be characterized by signals for the aromatic and aliphatic carbons. A key feature will be the carbon attached to the trifluoromethyl group, which will appear as a quartet due to one-bond C-F coupling (¹JCF). The trifluoromethyl carbon itself will also be a quartet.

Predicted Chemical Shift (δ, ppm)Multiplicity (from C-F coupling)AssignmentRationale
~ 143sC -CH(CH₃)NHCH₃Quaternary aromatic carbon attached to the ethylamine side chain.
~ 131q, ¹JCF ≈ 32 HzC -CF₃Aromatic carbon directly bonded to the CF₃ group, appearing as a quartet.[2]
~ 129sAr-C HAromatic methine carbon.
~ 125sAr-C HAromatic methine carbon.
~ 123q, ²JCF ≈ 4 HzAr-C HAromatic methine carbon ortho to the CF₃ group, showing smaller quartet splitting.
~ 124q, ¹JCF ≈ 272 Hz-C F₃Carbon of the trifluoromethyl group, exhibiting a large one-bond coupling constant.[2]
~ 58sAr-C H(CH₃)Aliphatic methine carbon.
~ 34sN-C H₃N-methyl carbon.
~ 23sCH(C H₃)Methyl carbon of the ethyl side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key signatures will be the N-H bond of the secondary amine, the C-H bonds of the aromatic and aliphatic portions, the C-N bond, and the highly characteristic C-F bonds of the trifluoromethyl group.

Experimental Protocol: IR Data Acquisition

The spectrum is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. If the sample is a solid, it can be ground with KBr powder and pressed into a thin pellet.[5]

  • Background Scan: A background spectrum of the empty sample compartment is recorded to subtract the signals from atmospheric CO₂ and H₂O.

  • Sample Scan: The prepared sample is placed in the spectrometer and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Predicted Characteristic IR Absorption Bands
Wavenumber Range (cm⁻¹)Vibration TypeIntensityNotes
3350 - 3310N-H stretchWeak to MediumSecondary amines (R₂NH) typically show a single, relatively sharp band in this region, distinguishing them from primary amines (two bands) and alcohols (broad band).[6][7]
3100 - 3000C(sp²)-H stretchMediumAromatic C-H stretching.
2980 - 2850C(sp³)-H stretchMediumAliphatic C-H stretching from the methyl and methine groups.
1600, 1475C=C stretchMedium to WeakAromatic ring skeletal vibrations.
1350 - 1100C-F stretchStrongThis region will be dominated by very strong, characteristic absorptions due to the symmetric and asymmetric stretching of the C-F bonds in the trifluoromethyl group.[8]
1250 - 1020C-N stretchMediumAliphatic amine C-N stretching vibration.[6]
910 - 665N-H wagStrong, BroadOut-of-plane bending for primary and secondary amines.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint. The monoisotopic mass of C₁₀H₁₂F₃N is 203.0922 Da.[9]

Experimental Protocol: GC-MS (EI) Data Acquisition
  • Sample Preparation: A dilute solution (e.g., 100 µg/mL) is prepared in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: 1 µL of the sample is injected into the Gas Chromatograph (GC).

  • Separation: The compound is separated from the solvent and any impurities on a non-polar capillary column (e.g., DB-5ms).

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. This is known as Electron Ionization (EI).

  • Detection: The resulting positively charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Predicted Fragmentation Pathway

The fragmentation of phenethylamines is well-understood.[10] The most favorable fragmentation pathway for this compound is expected to be the α-cleavage (benzylic cleavage) of the Cα-Cβ bond. This cleavage results in the formation of a highly stable, resonance-stabilized iminium cation, which will likely be the base peak in the spectrum.

Caption: Proposed primary fragmentation pathway via α-cleavage.

Predicted Mass Spectrum Fragments:

m/zProposed Fragment IonNeutral LossPathway
203[C₁₀H₁₂F₃N]•⁺-Molecular Ion [M]•⁺
188 [C₉H₉F₃N]⁺ •CH₃ α-Cleavage (Benzylic). Expected Base Peak.
159[C₈H₆F₃]⁺•CH₂NHCH₃Cleavage of the Cα-Ar bond.
145[C₇H₄F₃]⁺•C₃H₈NBenzylic cleavage with loss of the entire ethylamine side chain.

Conclusion

The combination of NMR, IR, and MS provides a powerful and orthogonal toolkit for the structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the precise connectivity of the carbon-hydrogen framework, highlighted by the characteristic shifts and couplings induced by the trifluoromethyl group. Infrared spectroscopy confirms the presence of key functional groups, notably the secondary amine N-H and the strong C-F stretches. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the formation of a stable iminium cation at m/z 188. Together, these predicted data form a robust analytical profile that can be used by researchers for the unambiguous identification and quality assessment of this compound.

References

  • Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
  • Supporting Information for an academic article. (n.d.).
  • Supporting Information for Metal-Free Oxidative Trifluoromethylselenolation. (n.d.).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0315411).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0291690).
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • U.S. Department of Justice. (n.d.). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB. Research Report.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

  • NIST. (n.d.). Phenethylamine, alpha-methyl-4-(trifluoromethyl)-, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methylamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • ChemicalBook. (n.d.). Hydrazine, [[3-(trifluoroMethyl)phenyl]Methyl]-, hydrochloride (1:2)(1242339-95-2) 1H NMR.
  • Supporting Information for Site-Specific CH Chalcogenation of Quinoxalin-2(1H). (2021).
  • PubChem. (n.d.). 6,7-Dimethyl-3-((methyl-(2-(methyl-((1-(3-(trifluoromethyl)phenyl)indol-3-yl)methyl)amino)ethyl)amino)methyl)chromen-4-one.
  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483.
  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine).
  • International Union of Crystallography. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines.
  • Princeton BioMolecular Research, Inc. (n.d.). Methyl-[3-(4-trifluoromethyl-phenyl)-propyl]-amine.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
  • ResearchGate. (2012). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography....
  • PubChem. (n.d.). 1-({[3-(Trifluoromethyl)phenyl]methyl}amino)cyclohexane-1-carboxylic acid.
  • ResearchGate. (2016).

Sources

An In-depth Technical Guide to Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Trifluoromethylated Phenethylamine Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine atoms, particularly as a trifluoromethyl (CF₃) group, is a well-established strategy for optimizing molecular properties.[1] This guide provides a comprehensive technical overview of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, a chiral secondary amine whose structure is of significant interest to researchers and drug development professionals. Known systematically as N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine, this compound belongs to the substituted phenethylamine class, many of which are psychoactive and modulate monoamine neurotransmitter systems.[2]

The presence of the trifluoromethyl group at the meta-position of the phenyl ring profoundly influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] These characteristics make it a valuable building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS) or possessing antimicrobial properties.[3][4] This document will detail the chemical identity, synthesis, analytical characterization, and potential applications of this compound, providing a foundational resource for its use in advanced research and development programs.

Part 1: Chemical Identity and Physicochemical Properties

The fundamental identification of a chemical entity is paramount for reproducible scientific investigation. This compound is a chiral molecule, existing as (R) and (S) enantiomers.

PropertyValueSource(s)
IUPAC Name N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamineN/A
Molecular Formula C₁₀H₁₂F₃NCalculated
Molecular Weight 203.21 g/mol Calculated
CAS Number (R)-enantiomer: 1212101-09-1BLDpharm[5]
(S)-enantiomer: 127852-21-5CymitQuimica[3]
Racemate: Not explicitly assigned in major databasesN/A
Canonical SMILES CNC(C)C1=CC(=CC=C1)C(F)(F)FN/A
Precursor CAS (1R)-1-[3-(trifluoromethyl)phenyl]ethanamine: 127852-30-6PubChem[6]

The trifluoromethyl group is a strong electron-withdrawing substituent that increases the lipophilicity of the molecule, which can enhance membrane permeability and bioavailability.[1] This modification is a key strategy to improve the drug-like properties of lead compounds.

Part 2: Synthesis via Reductive Amination

The most common and efficient method for preparing secondary amines like N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine is through direct reductive amination.[7] This one-pot reaction involves the formation of an imine intermediate from a primary amine and a carbonyl compound, followed by its in-situ reduction to the corresponding amine.

For the synthesis of the target molecule, the precursor 1-[3-(trifluoromethyl)phenyl]ethanone is reacted with methylamine in the presence of a suitable reducing agent.

G cluster_0 Reductive Amination Workflow Ketone 1-[3-(trifluoromethyl)phenyl]ethanone Imine Imine Intermediate Formation (Schiff Base) Ketone->Imine Nucleophilic attack Methylamine Methylamine (CH₃NH₂) Methylamine->Imine Reduction In-situ Reduction Imine->Reduction Product N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine Reduction->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Reduction G cluster_1 Analytical Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (EI-MS, HRMS) Sample->MS Purity Purity Assessment (HPLC, GC) Sample->Purity Structure Structural Confirmation NMR->Structure MS->Structure Data Verified Data Purity->Data Structure->Data

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive analysis of the potential therapeutic targets for the novel compound, Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine. Given the limited direct research on this specific molecule, this document establishes a robust scientific rationale by examining its close structural and pharmacological analog, fenfluramine. The primary mechanism of action is identified as a serotonin-releasing agent (SRA), with significant implications for treating rare, developmental, and epileptic encephalopathies (DEEs) like Dravet syndrome and Lennox-Gastaut syndrome.[1][2] This guide details the therapeutic potential centered on the serotonergic system and the Sigma-1 receptor, while critically addressing the inherent cardiotoxic risks associated with 5-HT2B receptor agonism. Detailed experimental workflows are provided to validate efficacy and mitigate safety concerns, offering a strategic roadmap for preclinical development.

Introduction: Chemical Rationale and Analog-Based Approach

This compound, or N-methyl-1-(3-(trifluoromethyl)phenyl)ethan-1-amine, is a substituted phenethylamine derivative.[3] Its structure is highly analogous to fenfluramine, a compound with a well-documented history, from its initial use as an appetite suppressant to its recent repurposing as an effective anti-seizure medication (ASM) under the trade name Fintepla®.[2][3][4] Fenfluramine and its primary active metabolite, norfenfluramine, are potent SRAs that also interact with various serotonin (5-HT) and sigma receptors.[3][5]

The trifluoromethyl (CF3) group on the phenyl ring is a key feature, enhancing the lipophilicity and metabolic stability of the molecule. The N-methyl substitution on the ethylamine side chain differentiates the target compound from fenfluramine (an N-ethyl analog) and may subtly alter its pharmacokinetic profile and receptor interaction kinetics. Due to the scarcity of direct data, this guide will extrapolate potential targets based on the robust pharmacology of fenfluramine and norfenfluramine, providing a scientifically grounded framework for investigation.

Primary Mechanism of Action: Serotonin Releasing Agent (SRA)

The core mechanism of action for this class of compounds is the elevation of extracellular serotonin levels.[6] This is achieved through a dual action on the serotonin transporter (SERT) and vesicular monoamine transporter 2 (VMAT2).[7][8]

  • SERT Interaction : The compound acts as a substrate for SERT, gaining entry into the presynaptic neuron.[7]

  • VMAT2 Disruption : Inside the neuron, it disrupts the sequestration of serotonin into synaptic vesicles by VMAT2.[8]

  • Reverse Transport : This leads to a buildup of cytoplasmic serotonin, which then causes the SERT to reverse its direction of transport, actively pumping serotonin out of the neuron and into the synaptic cleft.[6][7]

This potent, firing-independent increase in synaptic serotonin is the foundation for its therapeutic effects.

MOA cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft SERT SERT Transporter Serotonin_syn Increased Extracellular 5-HT SERT->Serotonin_syn 5-HT Release VMAT2 VMAT2 Serotonin_cyto Cytoplasmic 5-HT VMAT2->Serotonin_cyto Disruption Vesicle Synaptic Vesicle Compound_in Compound Compound_in->SERT 2. Reverses Transport Compound_in->VMAT2 1. Disrupts Storage Serotonin_cyto->SERT Postsynaptic Postsynaptic Neuron Serotonin_syn->Postsynaptic Activates Receptors Compound_out Compound Compound_out->SERT Enters via SERT Efficacy_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Proof-of-Concept Binding Step 1: Receptor Binding Assays (5-HT1D, 2A, 2C) Functional Step 2: Functional Assays (e.g., Calcium Flux, cAMP) Binding->Functional SERT_Assay Step 3: SERT Uptake/Release Assay Functional->SERT_Assay Zebrafish Step 4: Dravet Zebrafish Model (Scn1lab mutant) - Seizure Frequency SERT_Assay->Zebrafish Proceed if Active Mouse Step 5: Dravet Mouse Model (Scn1a+/-) - Seizure & Survival Zebrafish->Mouse

Caption: Experimental workflow for validating anti-seizure efficacy.

Detailed Protocol: In Vivo Dravet Syndrome Mouse Model
  • Model Selection : Utilize Scn1a+/- heterozygous knockout mice, which recapitulate key features of Dravet syndrome, including spontaneous and thermally-induced seizures. [9][10]A novel rat model has also been developed that may be suitable for longer-term studies. [11]2. Animal Husbandry : House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dosing : Administer the test compound via oral gavage or intraperitoneal injection. A dose-response study should be conducted, starting with doses equivalent to the effective range of fenfluramine (e.g., 1-20 mg/kg).

  • Seizure Induction : To assess protection against thermally-induced seizures, place mice in a chamber with gradually increasing temperature and record the temperature at which the first seizure (e.g., myoclonic jerk, generalized tonic-clonic seizure) occurs.

  • Monitoring : For spontaneous seizures, utilize continuous video-EEG monitoring over a 24-48 hour period to quantify seizure frequency and duration.

  • Endpoint Analysis : The primary endpoints are an increase in the temperature threshold for induced seizures and a statistically significant reduction in the frequency of spontaneous seizures compared to a vehicle-treated control group. [9]7. Ethical Considerations : All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment.

Therapeutic Target 2: The Sigma-1 Receptor (σ1R)

Recent evidence has revealed that fenfluramine is also a positive modulator of the Sigma-1 receptor (σ1R). [1][12]This intracellular chaperone protein is implicated in neuroprotection and the modulation of neuronal excitability, representing a novel and potentially synergistic mechanism of action. [13][14]

Biological Rationale
  • Modulation of Ion Channels : σ1R interacts with and modulates the function of various voltage-gated ion channels, which can influence neuronal firing thresholds.

  • Neuroprotection : Activation of σ1R has been shown to have neuroprotective effects, which could be beneficial in the context of developmental and epileptic encephalopathies where neurodevelopmental comorbidities are common. [1][15]* Synergistic Action : The dual action on both the serotonergic system and σ1R may contribute to the robust efficacy of fenfluramine, potentially by restoring the balance between excitatory (glutamatergic) and inhibitory (GABAergic) signaling. [2][12]

Experimental Protocol: Sigma-1 Receptor Binding Assay
  • Source : Use commercially available cell membranes from HEK293 cells stably expressing human Sigma-1 receptor.

  • Radioligand : Employ a high-affinity σ1R radioligand, such as -pentazocine.

  • Assay Buffer : Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Procedure :

    • Incubate cell membranes (100-200 µg protein) with a fixed concentration of -pentazocine (e.g., 2-5 nM).

    • Add varying concentrations of the test compound (this compound) to generate a competition curve.

    • Define non-specific binding using a high concentration of a known σ1R ligand (e.g., 10 µM haloperidol).

    • Incubate at room temperature for a specified time (e.g., 120 minutes).

  • Termination : Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) presoaked in polyethyleneimine to reduce non-specific binding. Wash the filters with ice-cold buffer. [16]6. Quantification : Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis : Calculate the Ki (inhibitory constant) value for the test compound using the Cheng-Prusoff equation. A low Ki value indicates high binding affinity. [17]

Critical Anti-Target: The 5-HT2B Receptor and Cardiotoxicity

A critical aspect of developing any fenfluramine-like compound is addressing the risk of cardiac valvulopathy. This severe side effect, which led to the withdrawal of fenfluramine as an appetite suppressant, is caused by the potent agonist activity of its metabolite, norfenfluramine, at the 5-HT2B receptor. [5][18][19]

Biological Rationale

The 5-HT2B receptor is expressed on cardiac valve fibroblasts. [18]Chronic agonism at this receptor leads to pathological proliferation of these cells, causing thickening and fibrosis of the heart valve leaflets, which can result in valvular heart disease and pulmonary arterial hypertension. [19][20][21]Therefore, the 5-HT2B receptor is considered a critical "anti-target," and any significant agonist activity must be identified and avoided early in development. [19]

Risk Assessment and Screening Cascade

A proactive screening strategy is mandatory to ensure the cardiovascular safety of this compound and its potential metabolites.

Safety_Workflow Start Test Compound (& Metabolites) Binding_2B Step 1: 5-HT2B Receptor Binding Assay Start->Binding_2B Functional_2B Step 2: 5-HT2B Functional Agonist Assay Binding_2B->Functional_2B If Ki < 1µM Decision Significant Agonism? Functional_2B->Decision Stop STOP High Risk Decision->Stop Yes Proceed Proceed Low Risk Decision->Proceed No

Caption: Screening cascade for assessing 5-HT2B-mediated cardiotoxicity risk.

Data Summary: Receptor Affinity Profile of Fenfluramine Analogs

The therapeutic window of fenfluramine relies on separating the doses required for anti-seizure efficacy from those that cause cardiotoxicity. A key goal for a next-generation compound would be to eliminate 5-HT2B affinity while retaining activity at therapeutic targets.

Target ReceptorRole / ImplicationTypical Affinity (Ki) of NorfenfluramineDesired Profile for New Compound
SERT Serotonin Release (Efficacy)Potent SubstratePotent Substrate
5-HT1D Anti-Seizure (Efficacy)High Affinity [22][23]High Affinity
5-HT2C Anti-Seizure / SatietyHigh Affinity [5][24]High Affinity
Sigma-1 (σ1R) Anti-Seizure / NeuroprotectionHigh Affinity [1][12]High Affinity
5-HT2B Cardiotoxicity (Liability) High Affinity Agonist [5][25]No Affinity / Antagonist

Conclusion and Future Directions

This compound represents a promising chemical scaffold for the development of novel therapeutics for severe epileptic disorders. Its potential is strongly supported by the established clinical success of its analog, fenfluramine. [2]The primary therapeutic avenues are through potentiation of the serotonergic system via SERT-mediated serotonin release and positive modulation of the Sigma-1 receptor. [1][6] However, the major developmental hurdle is the well-documented risk of 5-HT2B receptor-mediated cardiotoxicity. [19]A rigorous, early-stage screening cascade to assess 5-HT2B agonism is not just recommended, but essential for the viability of any drug development program based on this compound. Future research should focus on synthesizing analogs that retain or enhance affinity for 5-HT1D, 5-HT2C, and Sigma-1 receptors while completely eliminating agonist activity at the 5-HT2B receptor. Success in this endeavor could yield a highly effective and safer second-generation anti-seizure medication for patients with profound unmet medical needs.

References

  • Sourbron, J., & Lagae, L. (2023). Fenfluramine: a plethora of mechanisms?. Epileptic Disorders, 25(3), 297-314.

  • Martin, P., Reeder, T., & Golebiowski, D. (2021). An Emerging Role for Sigma-1 Receptors in the Treatment of Developmental and Epileptic Encephalopathies. Frontiers in Pharmacology, 12, 720494.

  • Wikipedia. (n.d.). Fenfluramine. Retrieved January 14, 2026, from [Link]

  • Clinical Trials Arena. (2023, September 20). FINTEPLA (Fenfluramine) for the Treatment of Seizures Associated with Dravet Syndrome, USA.

  • Grokipedia. (n.d.). Serotonin releasing agent. Retrieved January 14, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fenfluramine Hydrochloride?

  • MDPI. (2022, August 2). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy.

  • Frampton, J. E. (2023). Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes. Drugs, 83(10), 923–934.

  • Remedia. (n.d.). Spectrum of Mechanisms of Action of Fenfluramine in the Treatment of Rare Epilepsies. Retrieved January 14, 2026, from [Link]

  • InVivo Biosystems. (n.d.). Unraveling Epilepsy: Modeling Dravet Syndrome in Zebrafish. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). 5-HT2B receptor. Retrieved January 14, 2026, from [Link]

  • Griffin, A., et al. (2018). Preclinical Animal Models for Dravet Syndrome: Seizure Phenotypes, Comorbidities and Drug Screening. Frontiers in Pharmacology, 9, 575.

  • Vavers, E., et al. (2022). Sigma-1 receptor and seizures. Biomedicine & Pharmacotherapy, 153, 113371.

  • RSU Research Portal. (n.d.). Sigma-1 receptor and seizures. Retrieved January 14, 2026, from [Link]

  • R Discovery. (2021, August 5). An Emerging Role for Sigma-1 Receptors in the Treatment of Developmental and Epileptic Encephalopathies.

  • Wikipedia. (n.d.). Serotonin releasing agent. Retrieved January 14, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Serotonin releasing agent – Knowledge and References. Retrieved January 14, 2026, from [Link]

  • American Epilepsy Society. (2016, December 4). An-in-vivo-pharmacology-pipeline-for-therapy-screening-in-a-mouse-model-of-Dravet-Syndrome.

  • Dravet Syndrome News. (2023, July 11). Dravet rat model captures seizure disorder's early features.

  • REPROCELL. (2022, July 1). Everything you need to know about the 5-HT2B receptor.

  • ResearchGate. (n.d.). Serotonin releasing agents | Request PDF. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Serotonin–dopamine releasing agent. Retrieved January 14, 2026, from [Link]

  • Dravet Syndrome European Federation. (n.d.). Novel open-access mouse model of Dravet Syndrome. Retrieved January 14, 2026, from [Link]

  • Guo, L., et al. (2015). Allosteric modulation of sigma-1 receptors elicits anti-seizure activities. British Journal of Pharmacology, 172(12), 3044–3056.

  • Frampton, J. E. (2023). Fenfluramine: A Review in Dravet and Lennox-Gastaut Syndromes. Drugs, 83(10), 923–934.

  • Australian Prescriber. (n.d.). Fenfluramine for seizures associated with Dravet syndrome and Lennox–Gastaut syndrome. Retrieved January 14, 2026, from [Link]

  • Roth, B. L., et al. (2022). 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery. ACS Chemical Neuroscience, 13(15), 2246–2257.

  • Wikipedia. (n.d.). Norfenfluramine. Retrieved January 14, 2026, from [Link]

  • Patsnap Synapse. (2024, June 21). What are 5-HT2B receptor agonists and how do they work?

  • Wikipedia. (n.d.). 25B-NBOMe. Retrieved January 14, 2026, from [Link]

  • Grokipedia. (n.d.). Norfenfluramine. Retrieved January 14, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Norfenfluramine – Knowledge and References. Retrieved January 14, 2026, from [Link]

  • Analytical Chemistry. (n.d.). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Retrieved January 14, 2026, from [Link]

  • Wold, E. A., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 92, 47–53.

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved January 14, 2026, from [Link]

  • PubMed. (n.d.). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Retrieved January 14, 2026, from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). (+-)-Norfenfluramine. Retrieved January 14, 2026, from [Link]

  • U.S. Food & Drug Administration. (2020, June 22). FINTEPLA (fenfluramine) oral solution Clinical Pharmacology and Biopharmaceutics Review(s).

  • ResearchGate. (n.d.). Receptor Binding Assay Conditions a | Download Table. Retrieved January 14, 2026, from [Link]

  • Pless, S. A., et al. (2017). Measuring Serotonin Binding to Its Receptors In Vitro via Charge Transfer to ANAP. Biophysical Journal, 113(8), 1735–1742.

  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1–8.3.20.

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved January 14, 2026, from [Link]

Sources

Early-stage research on Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Early-Stage Research on Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine Derivatives

Authored by: Senior Application Scientist

Date: January 14, 2026

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often conferring advantageous properties such as enhanced metabolic stability, increased lipophilicity, and improved target binding affinity.[1][2] The phenethylamine scaffold is a privileged structure in neuroscience research, forming the basis for numerous neurotransmitters and therapeutic agents. This guide focuses on the early-stage research and development of a specific subclass: this compound (TFMPA) derivatives. The presence of the trifluoromethyl (CF3) group on the phenyl ring is anticipated to significantly modulate the pharmacological profile compared to non-fluorinated analogs.[2][3][4] This document provides a technical framework for the synthesis, chiral characterization, and preliminary biological evaluation of novel TFMPA derivatives, intended for researchers and scientists in drug discovery. We will explore the causal reasoning behind methodological choices, present validated protocols, and outline a logical screening cascade to identify promising lead compounds.

Rationale and Strategic Importance

The trifluoromethyl group is often considered a "super-CF3" bioisostere for other groups, profoundly influencing a molecule's electronic properties and lipophilicity.[4] Its strong electron-withdrawing nature can alter the pKa of nearby amine groups, affecting ionization state at physiological pH and thus receptor interaction and membrane permeability.[2] Furthermore, the C-F bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes, which can prolong the half-life of a drug candidate.[1]

Phenethylamine derivatives are well-known to interact with monoaminergic systems, including dopamine, serotonin, and norepinephrine transporters and receptors, as well as enzymes like monoamine oxidase (MAO).[3][5][6] Dysfunction in these systems is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, and depression.[7] Therefore, novel TFMPA derivatives represent a promising chemical space for identifying selective modulators of these targets. The chiral center at the alpha-carbon of the ethylamine chain introduces stereoisomerism, which is critical as enantiomers often exhibit significantly different pharmacological and toxicological profiles.[8][9]

Synthesis Pathway: Reductive Amination

For the synthesis of the TFMPA core, reductive amination is the method of choice due to its operational simplicity, high functional group tolerance, and the commercial availability of the starting materials. This strategy involves the reaction of a ketone with an amine to form an intermediate imine/enamine, which is then reduced in situ to the target amine.

Causality of Choice : Compared to other methods like nucleophilic substitution, reductive amination is often milder and avoids the use of highly toxic or difficult-to-handle alkylating agents. The reaction can typically be performed as a one-pot synthesis, which is efficient for generating a library of derivatives for initial screening.[10]

General Synthesis Workflow Diagram

G cluster_synthesis Synthesis of TFMPA Core start 3-(Trifluoromethyl)acetophenone reaction One-Pot Reaction Vessel (Solvent: Dichloromethane) start->reaction Ketone amine Methylamine (CH3NH2) amine->reaction Amine reductant Sodium Triacetoxyborohydride (STAB) reductant->reaction Reducing Agent workup Aqueous Workup & Purification (Chromatography) reaction->workup Crude Product product Racemic this compound workup->product

Caption: Reductive amination workflow for TFMPA synthesis.

Protocol 2.1: Synthesis of Racemic this compound

Materials:

  • 3-(Trifluoromethyl)acetophenone

  • Methylamine (2.0 M solution in THF)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 3-(trifluoromethyl)acetophenone (1.0 eq).

  • Dissolve the ketone in anhydrous DCM (approx. 0.2 M concentration).

  • Add methylamine solution (1.2 eq) to the flask, followed by glacial acetic acid (1.1 eq). The acid catalyzes the formation of the iminium ion intermediate.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. STAB is a mild and selective reducing agent, ideal for this transformation, minimizing side reactions.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude oil is purified by flash column chromatography on silica gel to yield the pure racemic amine.

Analytical Characterization & Chiral Separation

The synthesized product is a racemic mixture. Differentiating and quantifying the individual enantiomers is critical, as they may possess distinct biological activities.[9] Chiral chromatography is the gold standard for this purpose.

Comparison of Chiral Analysis Techniques
TechniquePrincipleAdvantagesDisadvantagesCommon Use Case
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).High resolution, robust, widely applicable, preparative scale possible.Longer analysis times, higher solvent consumption.[11]Gold standard for purity and preparative separation.
Chiral GC Separation on a CSP, typically cyclodextrin-based, in the gas phase.[9][12]High efficiency, fast analysis times, requires small sample volume.Requires volatile analytes or derivatization, thermally sensitive compounds may degrade.[9]Analysis of volatile chiral amines and essential oils.
Chiral SFC Uses supercritical CO2 as the primary mobile phase with a CSP.Very fast separations, low solvent consumption (green chemistry).[11]Higher initial instrument cost, less universally available.High-throughput screening and purification.
NMR with Chiral Agents Forms diastereomeric complexes with a chiral derivatizing or solvating agent, causing distinct NMR signals.Provides structural information, no separation needed.Lower sensitivity, requires pure chiral agents, can be complex to interpret.Absolute configuration determination, small scale analysis.
Chiral Purity Assessment Workflow

G cluster_analytical Chiral HPLC Analysis Workflow sample Racemic TFMPA Sample hplc Chiral HPLC System (e.g., Daicel Chiralpak Column) sample->hplc Inject detector UV Detector (e.g., @ 254 nm) hplc->detector method Isocratic Mobile Phase (e.g., Hexane/Ethanol/DEA) method->hplc Controls Separation output Chromatogram detector->output analysis Data Analysis: - Retention Times (tR) - Peak Areas - Enantiomeric Excess (% ee) output->analysis

Caption: Workflow for determining enantiomeric purity via chiral HPLC.

Protocol 3.1: Chiral HPLC Method for TFMPA Enantiomers

Instrumentation & Materials:

  • HPLC system with UV detector (e.g., Agilent 1260 Infinity).[11]

  • Chiral Stationary Phase (CSP) column: Daicel Chiralpak AD-H or similar polysaccharide-based column.

  • Mobile Phase: HPLC-grade Hexane, Ethanol, and Diethylamine (DEA). DEA is a common additive to improve peak shape for basic amines.

  • Sample: Racemic TFMPA dissolved in mobile phase (approx. 1 mg/mL).

Procedure:

  • Column Equilibration: Equilibrate the Chiralpak AD-H column with the mobile phase (e.g., 90:10:0.1 Hexane:Ethanol:DEA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the prepared sample onto the column.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomers to elute (e.g., 15-20 minutes).

  • Analysis:

    • Identify the two peaks corresponding to the (R)- and (S)-enantiomers.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] * 100.

    • For a racemic sample, the peak areas should be approximately equal (50:50 ratio), resulting in 0% ee.

Preliminary Biological Evaluation: Monoamine Oxidase Inhibition

Based on the phenethylamine scaffold, a primary hypothesis is that TFMPA derivatives may interact with monoamine oxidases (MAO-A and MAO-B).[5][6] These enzymes are critical for the degradation of neurotransmitters, and their inhibition is a validated therapeutic strategy for depression (MAO-A) and Parkinson's disease (MAO-B).[7][13][14] An initial in vitro screen to assess inhibitory activity against both isoforms is a logical first step.

High-Throughput Screening (HTS) Funnel

G cluster_screening MAO Inhibitor Screening Funnel lib Library of TFMPA Derivatives p_screen Primary Screen: Single Concentration (e.g., 10 µM) vs. hMAO-A and hMAO-B lib->p_screen hit_id Hit Identification (e.g., >50% Inhibition) p_screen->hit_id dose_resp Dose-Response Assay: IC50 Determination for Hits hit_id->dose_resp Active Compounds selectivity Selectivity Analysis: Compare IC50 (MAO-A vs. MAO-B) dose_resp->selectivity leads Lead Candidates for Further Optimization selectivity->leads Potent & Selective Hits

Caption: A typical screening cascade for identifying MAO inhibitors.

Protocol 4.1: In Vitro MAO-A and MAO-B Inhibition Assay (Luminescent)

This protocol is adapted from commercially available kits like MAO-Glo™ which provide a robust and high-throughput compatible method.[15] The principle involves MAO enzymes oxidizing a substrate, producing a luciferin derivative that is then converted to light by luciferase. Inhibition of MAO results in a decreased luminescent signal.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO-Glo™ Assay Kit (or similar), containing MAO substrate, luciferin detection reagent, and control inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B).[16]

  • Test Compounds (TFMPA derivatives) dissolved in DMSO.

  • White, opaque 96-well or 384-well assay plates.

  • Luminometer plate reader.

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in assay buffer. Dispense into the wells of the assay plate. Include the following controls:

    • 100% Activity Control: Buffer with DMSO (vehicle) only.

    • Background Control: Buffer without enzyme.

    • Positive Control Inhibitor: A known inhibitor like Clorgyline (for MAO-A plates) or Pargyline (for MAO-B plates) at a concentration known to give full inhibition.

  • Enzyme Addition: Add either MAO-A or MAO-B enzyme solution to all wells except the background control.

  • Substrate Addition & Incubation: Add the MAO substrate to all wells. Incubate the plate at room temperature for 60 minutes, allowing the enzymatic reaction to proceed.

  • Detection: Add the Luciferin Detection Reagent to all wells. This reagent stops the MAO reaction and initiates the light-generating reaction. Incubate for 20 minutes at room temperature.

  • Data Reading: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data by subtracting the background signal.

    • Calculate the percent inhibition for each compound concentration relative to the 100% activity (vehicle) control: % Inhibition = 100 * (1 - [Signal_Compound / Signal_Vehicle]).

    • For dose-response curves, plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Screening Data
CompoundR/SMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
TFMPA-01 Racemic12.50.815.6
(R)-TFMPA-01 R25.1> 50-
(S)-TFMPA-01 S8.90.15 59.3
TFMPA-02 Racemic0.4 5.20.08
ClorgylineControl0.0089.80.0008
PargylineControl7.50.05150

Conclusion and Future Directions

This guide outlines a foundational, logic-driven approach to the early-stage investigation of novel this compound derivatives. By employing a robust synthesis strategy, rigorous chiral characterization, and a targeted biological screening cascade, researchers can efficiently identify and validate promising lead compounds. The hypothetical data presented underscores the critical importance of chiral separation, as biological activity often resides in a single enantiomer. Future work on "hit" compounds would involve expanding the structure-activity relationship (SAR) by synthesizing additional analogs, assessing activity at other CNS targets (e.g., dopamine transporters), and initiating preliminary ADME (Absorption, Distribution, Metabolism, Excretion) profiling to evaluate their drug-like properties.

References

  • Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. PubMed - NIH. [Link]

  • Pinckaers, N., et al. (2024). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. ResearchGate. [Link]

  • Goud, E. D., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central (PMC). [Link]

  • Zdanovskaia, M. A., et al. (2018). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. ResearchGate. [Link]

  • Nelson, E., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science (RSC Publishing). [Link]

  • Harcuba, P., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. NIH. [Link]

  • Hossain, S., et al. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. [Link]

  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. Wiley Analytical Science. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc.. [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]

  • Sim, Y., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Khomenko, D. M., et al. (2020). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Cyprotex. Monoamine Oxidase (MAO) Inhibition. Evotec. [Link]

  • Abu-Irmaileh, B., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PubMed Central (PMC). [Link]

  • ResearchGate. (2013). Synthesis of trifluoromethylphenyl amides 1-4. ResearchGate. [Link]

  • Wang, M., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PubMed Central (PMC). [Link]

  • El-Gazzar, M. G., et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. PubMed Central. [Link]

  • Gholampour, Z., et al. (2018). Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino]. ThaiScience. [Link]

  • Schmitt, F., et al. (2023). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ChemRxiv. [Link]

  • Welch, J. T., & Lim, D. S. (2007). The synthesis and biological activity of pentafluorosulfanyl analogs of fluoxetine, fenfluramine, and norfenfluramine. ResearchGate. [Link]

Sources

Introduction: The Double-Edged Sword of the Trifluoromethyl Group

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety, Handling, and Disposal of Trifluoromethylated Amines

The incorporation of a trifluoromethyl (-CF₃) group into amine-containing molecules is a cornerstone of modern medicinal and agricultural chemistry. This functional group can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity, making it a prized feature in drug development. However, the same chemical properties that confer these benefits also introduce a unique set of hazards. The high electronegativity of fluorine and the strength of the carbon-fluorine bond necessitate specialized protocols for safe handling, emergency response, and environmentally responsible disposal.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for managing trifluoromethylated amines in the laboratory. Moving beyond a simple checklist, we delve into the causality behind safety protocols, offering a self-validating system for risk management grounded in chemical principles.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent risks is the foundation of safe laboratory practice. Trifluoromethylated amines, while diverse, share a common hazard profile that must be respected.

Toxicological Profile

The toxicity of trifluoromethylated amines is highly structure-dependent. While the trifluoromethyl group itself is generally considered to be very stable and relatively inert metabolically, the overall molecule can possess significant biological activity and toxicity.[3][4]

  • Inhalation and Dermal Absorption: Many trifluoromethylated anilines are toxic by ingestion and inhalation and can be absorbed through the skin.[5][6] For example, 5-amino-2-(trifluoromethyl)pyridine has been shown to cause toxic encephalopathy and methemoglobinemia upon inhalation.[7] Symptoms of acute exposure can include headache, dizziness, nausea, and irritation or burns to the skin, eyes, and respiratory tract.[5]

  • Thermal Decomposition Hazards: A critical and often overlooked hazard is the release of highly toxic gases upon thermal decomposition. When heated to decomposition, these compounds can emit hydrogen fluoride (HF) and nitrogen oxides (NOx).[5][8] HF is an extremely corrosive and toxic gas that requires specialized first aid procedures.

Chemical Reactivity and Physical Hazards
  • Basicity: Like other amines, trifluoromethylated amines are basic and will react exothermically with acids to form salts.[5][6]

  • Incompatibilities: They are often incompatible with strong oxidizing agents, isocyanates, peroxides, and acid halides.[5][6][8]

  • Flammability: Many are combustible liquids and their vapors can form explosive mixtures with air, especially when heated.[8] Vapors are typically denser than air and can travel to an ignition source.[5]

The Risk Assessment Workflow

Before any new procedure involving a trifluoromethylated amine, a systematic risk assessment must be performed. This process is not a mere formality but a critical scientific step to ensure safety.

RiskAssessment cluster_prep Preparation & Evaluation cluster_risk Hazard & Control Identification cluster_proc Procedure Execution A Identify the specific trifluoromethylated amine B Review Safety Data Sheet (SDS) and relevant literature A->B C Evaluate scale of reaction (mg vs. multi-gram) B->C D Assess experimental conditions (temperature, pressure, reagents) C->D E Identify potential hazards: Toxicity, Reactivity, Fire D->E F Determine necessary Engineering Controls (e.g., Fume Hood, Glovebox) E->F G Select appropriate Personal Protective Equipment (PPE) E->G H Develop Emergency Response Plan (Spill, Exposure, Fire) E->H I Implement Controls & Follow Protocol F->I G->I H->I J Proceed with Experiment I->J

Caption: Risk Assessment Workflow for Trifluoromethylated Amines.

Section 2: Safe Handling and Engineering Controls

Mitigating the identified hazards requires a multi-layered approach, combining robust engineering controls with stringent personal protective measures and work practices.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All work with trifluoromethylated amines should be conducted in a properly functioning and certified chemical fume hood to prevent the inhalation of vapors and contain any potential releases.[9][10]

  • Ventilation: Ensure the laboratory has adequate general ventilation, with a recommended air exchange rate of at least 8 times per hour.[11]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[10][11]

Personal Protective Equipment (PPE): The Last Barrier

The proper selection and consistent use of PPE are non-negotiable.[1]

Scenario Eye/Face Protection Hand Protection Body Protection
Weighing/Transfer (Low Volume) Safety goggles[12]Nitrile gloves[12]Flame-resistant lab coat[1]
Synthesis/Reaction Setup Safety goggles and face shield[1][8]Double-gloving (e.g., nitrile)[1]Flame-resistant lab coat, Chemical-resistant apron
Large Volume Transfer Safety goggles and face shield[12]Heavy-duty chemical-resistant gloves (consult manufacturer chart)Chemical-resistant suit or apron over lab coat[13]

Table 1: Recommended PPE for Handling Trifluoromethylated Amines.

Standard Operating Procedures (SOPs)

Adherence to established protocols is crucial for minimizing risk.

Protocol 2.3.1: Weighing and Transferring Liquid Trifluoromethylated Amines

  • Preparation: Don all required PPE as specified in Table 1. Ensure all work is performed inside a chemical fume hood.

  • Container Inspection: Visually inspect the source container for any signs of damage or degradation before opening.

  • Transfer: Use a clean glass syringe or pipette to transfer the required volume. To minimize drips, touch the tip of the syringe/pipette to the inner wall of the receiving vessel.

  • Closure: Securely cap both the source and receiving containers immediately after the transfer.

  • Decontamination: Wipe down the exterior of the containers and the work surface with an appropriate solvent. Dispose of the contaminated wipes as hazardous waste.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container. Wash hands thoroughly.

Protocol 2.3.2: Storage of Trifluoromethylated Amines

  • Location: Store in a cool, dry, and well-ventilated area.[1][14]

  • Compatibility: Keep away from incompatible materials such as strong acids and oxidizing agents.[1][8][15]

  • Containers: Ensure containers are tightly closed, in good condition, and clearly labeled with the chemical name and associated hazards.[1][14]

  • Ignition Sources: Store away from heat, sparks, and open flames.[8][14]

Section 3: Emergency Procedures

Even with meticulous planning, accidents can occur. A well-rehearsed emergency plan is essential.

Personnel Exposure

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][5][16] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[5][14][16] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][17]

Chemical Spills

The response to a spill depends entirely on its size and the specific hazards of the material.

SpillResponse cluster_cleanup_steps Minor Spill Cleanup Protocol Spill Chemical Spill Occurs Assess Assess Spill: - Is it > 1 Liter? - Is it highly toxic? - Are you trained to clean it? Spill->Assess Evacuate Evacuate Area Immediately! Alert others. Pull fire alarm if flammable. Call Emergency Response. Assess->Evacuate Yes to any Cleanup Proceed with Minor Spill Cleanup Assess->Cleanup No to all A Don appropriate PPE (gloves, goggles, apron) Cleanup->A B Contain the spill with absorbent dikes A->B C Cover spill with inert absorbent material (vermiculite, sand) B->C D Collect absorbed material into a labeled waste container C->D E Decontaminate the area D->E F Dispose of all materials as hazardous waste E->F WasteManagement cluster_gen Waste Generation (In Lab) cluster_accum Accumulation & Pickup cluster_disp Final Disposal A Generate Waste (e.g., reaction residue, contaminated gloves) B Segregate Waste at Source: - Halogenated Liquid - Contaminated Solid A->B C Collect in properly labeled, sealed, secondary-contained waste containers B->C D Store waste in designated Satellite Accumulation Area C->D E Request waste pickup from Environmental Health & Safety (EHS) D->E F EHS transports waste to a licensed Hazardous Waste Disposal Facility E->F G Final Treatment: High-Temperature Incineration or Secure Landfill F->G

Caption: Laboratory Waste Management Workflow.

References

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024). U.S. Environmental Protection Agency.
  • Safety and handling of fluorinated organic compounds. (2025). Benchchem.
  • 3-trifluoromethylaniline - Report. CAMEO Chemicals | NOAA.
  • US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • SAFETY DATA SHEET - 2-Trifluoromethylaniline. (2025). Sigma-Aldrich.
  • Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? (2023). Reddit.
  • Safety Data Sheet - 8-(Trifluoromethyl)-9H-purin-2-amine. (2025). Angene Chemical.
  • 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375. PubChem.
  • SAFETY DATA SHEET - 2-(Trifluoromethyl) aniline. (2025). Fisher Scientific.
  • Guidelines for Disposing of PFAs. (2023). MCF Environmental Services.
  • SAFETY DATA SHEET - 4-Fluoro-3-(trifluoromethyl)aniline. Fisher Scientific.
  • Personal Protective Equipment (PPE). CHEMM.
  • Hazardous Chemical Releases and Spills - Emergency Procedures. Montana Tech.
  • Chemical Spill Procedures. University of Toronto Environmental Health & Safety.
  • Organofluorine chemistry. Wikipedia.
  • Chemical Exposure and Spill Response Procedures.
  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. (2025).
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • SAFETY DATA SHEET - 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline. (2025). Fisher Scientific.
  • Fluorine. Rutgers University Environmental Health and Safety.
  • The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. (2024).
  • Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. (2022). PMC - PubMed Central.
  • PFAS Destruction Method Recovers Valuable Fluorine. (2025). Lab Manager Magazine.
  • Waste Neutralization Guidance. (2023).

Sources

Methodological & Application

Protocol for the synthesis of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable secondary amine intermediate in pharmaceutical research and development. The trifluoromethyl (CF₃) group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The protocol herein details a robust and efficient one-pot reductive amination procedure, starting from 3'-(trifluoromethyl)acetophenone and a solution of methylamine. We will elaborate on the chemical rationale behind the selection of reagents and conditions, present a detailed step-by-step experimental procedure, and outline methods for purification and characterization of the final product.

Introduction and Scientific Rationale

The synthesis of substituted amines is a cornerstone of medicinal chemistry. Reductive amination stands out as one of the most powerful and versatile methods for forming C-N bonds, allowing for the conversion of carbonyl compounds into primary, secondary, or tertiary amines.[1] This method proceeds via two key stages within a single reaction vessel: the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine.[1][2]

For the synthesis of this compound, the logical precursors are 3'-(trifluoromethyl)acetophenone and methylamine.

Key Strategic Choices:

  • Starting Materials : 3'-(Trifluoromethyl)acetophenone provides the core aromatic and ethyl backbone structure, while methylamine serves as the nitrogen and methyl source.

  • Reducing Agent : Sodium borohydride (NaBH₄) is selected as the reducing agent for this protocol. It is an inexpensive, effective, and relatively safe hydride donor suitable for reducing the iminium ion intermediate.[3][4] While other specialized reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) offer greater selectivity for the iminium ion over the ketone, NaBH₄ is highly effective when the reaction conditions are controlled to favor imine formation prior to reduction.[2][5] This is typically achieved by allowing the ketone and amine to stir for a period before introducing the reducing agent.

Reaction Scheme and Mechanism

The overall reaction transforms a ketone into a secondary amine in the presence of a primary amine and a reducing agent.

Overall Reaction

3'-(Trifluoromethyl)acetophenone reacts with methylamine to form an intermediate iminium ion, which is then reduced by sodium borohydride to yield the target product.

Reaction Mechanism Workflow

The mechanism involves a nucleophilic attack by methylamine on the ketone's carbonyl carbon, forming a hemiaminal. This intermediate then dehydrates under mildly acidic conditions (often catalyzed by the amine hydrochloride salt) to form a reactive iminium ion. A hydride (H⁻) from sodium borohydride subsequently attacks the electrophilic carbon of the iminium ion to yield the final secondary amine.

G ketone 3'-(Trifluoromethyl)acetophenone hemiaminal Hemiaminal Intermediate ketone:e->hemiaminal:w + Methylamine amine Methylamine (CH₃NH₂) iminium Iminium Ion Intermediate hemiaminal:e->iminium:w - H₂O (Dehydration) product This compound iminium:e->product:w + Hydride (H⁻) nabh4 Sodium Borohydride (NaBH₄) nabh4->iminium provides H⁻ h2o H₂O

Sources

Application Notes & Protocols for In Vivo Evaluation of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Structural Rationale for In Vivo Investigation

Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine is a substituted phenethylamine. Its structural characteristics suggest a potential for psychoactive properties, warranting in-depth in vivo evaluation. The molecule incorporates two key functional groups that are known to significantly influence pharmacological activity:

  • The Trifluoromethyl (-CF3) Group: Attached to the phenyl ring, this electron-withdrawing group can enhance metabolic stability and increase lipophilicity.[1][2] This modification often leads to improved blood-brain barrier penetration and can alter receptor binding affinity and efficacy compared to non-fluorinated analogs.[1][2][3]

  • The N-methyl and α-methyl Groups: The addition of a methyl group to the amine (N-methylation) and the ethyl side chain (α-methylation) is a common feature in many stimulant compounds. These modifications can protect the molecule from rapid metabolism by monoamine oxidase (MAO), thereby prolonging its duration of action.[4]

Given this structural profile, it is hypothesized that this compound may act as a central nervous system (CNS) stimulant, potentially through interactions with monoamine transporters (e.g., for dopamine, norepinephrine, and serotonin). Therefore, a comprehensive in vivo assessment is critical to characterize its pharmacokinetic profile, pharmacodynamic effects, and potential for abuse.[5][6][7] This guide provides a structured framework and detailed protocols for conducting such an investigation in rodent models.

Part 1: Pharmacokinetic & Initial Tolerability Assessment

The initial phase of in vivo testing is designed to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as to establish a safe dose range.

Experimental Workflow: Pharmacokinetics & Dose-Ranging

G cluster_0 Phase 1: Setup cluster_1 Phase 2: Administration & Sampling cluster_2 Phase 3: Analysis & Modeling A Acquire Male Sprague-Dawley Rats (n=24) B Acclimate Animals (7 days) A->B C Prepare Compound in Vehicle (e.g., 20% DMSO in Saline) B->C D Administer Single Dose (i.p. or p.o.) Group 1: Vehicle Group 2: Low Dose (e.g., 1 mg/kg) Group 3: Mid Dose (e.g., 5 mg/kg) Group 4: High Dose (e.g., 10 mg/kg) E Collect Blood Samples at Time Points (e.g., 0, 15, 30, 60, 120, 240, 480 min) D->E F Observe for Clinical Signs of Toxicity D->F J Determine Maximum Tolerated Dose (MTD) F->J G Process Plasma from Blood Samples H Quantify Compound Concentration via LC-MS/MS G->H I Perform Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) H->I

Caption: Workflow for pharmacokinetic and tolerability studies.

Protocol 1: Single-Dose Pharmacokinetic Profiling

Objective: To determine the key pharmacokinetic parameters of this compound in rats.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline with 20% DMSO and 10% Tween 80)

  • Male Sprague-Dawley rats (250-300g)

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge, vortex mixer

  • LC-MS/MS system for bioanalysis[8][9][10]

Procedure:

  • Animal Preparation: Acclimate male Sprague-Dawley rats for at least one week with ad libitum access to food and water.

  • Compound Formulation: Prepare a stock solution of the compound in the chosen vehicle. Serially dilute to achieve final dosing concentrations.

  • Dosing: Administer a single intraperitoneal (i.p.) or oral (p.o.) dose to the rats. A typical starting dose might be 5 mg/kg.

  • Blood Sampling: Collect blood samples (~100 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.

    • Prepare calibration standards and quality control samples by spiking blank plasma.

    • Extract the compound from plasma samples (e.g., via protein precipitation or solid-phase extraction).

    • Analyze the samples using the validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration-time curve.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

Table 1: Key Pharmacokinetic Parameters to Determine

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the compound.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC(0-t) Area under the plasma concentration-time curveRepresents the total systemic exposure to the compound over time.
t1/2 Elimination half-lifeIndicates the time required for the plasma concentration to decrease by half.
CL/F Apparent total clearanceMeasures the body's efficiency in eliminating the drug.
Vd/F Apparent volume of distributionIndicates the extent of drug distribution into tissues.

Part 2: Pharmacodynamic & Behavioral Evaluation

This phase aims to characterize the compound's effects on behavior, particularly its stimulant properties and abuse potential. These studies are crucial for understanding its psychoactive profile.[5][6][11]

Protocol 2: Locomotor Activity Assessment

Objective: To assess the stimulant or sedative effects of the compound by measuring changes in spontaneous locomotor activity.

Materials:

  • Open-field activity chambers equipped with infrared beams

  • Male C57BL/6 mice (20-25g)

  • Dosing solutions and vehicle

Procedure:

  • Habituation: Place mice individually into the activity chambers and allow them to habituate for 30-60 minutes until their baseline activity stabilizes.

  • Administration: Remove the mice, administer the compound or vehicle (i.p.), and immediately return them to the chambers. Test a range of doses (e.g., 1, 3, 10 mg/kg) against a vehicle control group.

  • Data Collection: Record locomotor activity (e.g., total distance traveled, horizontal beam breaks, vertical rearing) in 5-minute bins for at least 60-120 minutes.

  • Data Analysis: Analyze the data by comparing the activity levels of the drug-treated groups to the vehicle control group using a two-way ANOVA (treatment x time). A significant increase in activity suggests a stimulant effect.

Protocol 3: Conditioned Place Preference (CPP)

Objective: To evaluate the rewarding or aversive properties of the compound.[6]

Materials:

  • Three-chamber CPP apparatus (two distinct conditioning chambers separated by a neutral start chamber)

  • Male C57BL/6 mice or Sprague-Dawley rats

  • Dosing solutions and vehicle

Procedure:

  • Pre-Conditioning (Day 1): Place each animal in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference. A non-biased design is preferred, where animals showing a strong initial preference for one side are excluded.

  • Conditioning (Days 2-5):

    • Drug Pairing: On alternate days, administer the compound (e.g., 3 mg/kg, i.p.) and confine the animal to one of the conditioning chambers for 30 minutes.

    • Vehicle Pairing: On the other days, administer the vehicle and confine the animal to the opposite chamber for 30 minutes. The assignment of drug-paired and vehicle-paired chambers should be counterbalanced across subjects.

  • Post-Conditioning Test (Day 6): In a drug-free state, place the animal in the central chamber and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.

  • Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning tests. A significant increase in time spent in the drug-paired chamber indicates that the compound has rewarding properties.

Potential Mechanism of Action: Monoamine Transporter Interaction

G Compound Compound DAT Dopamine Transporter (DAT) Compound->DAT Inhibits Reuptake NET Norepinephrine Transporter (NET) Compound->NET Inhibits Reuptake SERT Serotonin Transporter (SERT) Compound->SERT Inhibits Reuptake Synapse Synaptic Cleft DA_inc ↑Synaptic Dopamine NE_inc ↑Synaptic Norepinephrine SE_inc ↑Synaptic Serotonin Postsynaptic Postsynaptic Neuron Behavior Stimulant Effects Rewarding Properties Postsynaptic->Behavior DA_inc->Postsynaptic Increased Receptor Activation NE_inc->Postsynaptic Increased Receptor Activation SE_inc->Postsynaptic Increased Receptor Activation

Caption: Hypothesized mechanism of action via monoamine transporters.

Part 3: Neurochemical Analysis

To link behavioral effects with a neurobiological mechanism, ex vivo analysis of brain tissue is essential.

Protocol 4: Ex Vivo Neurotransmitter Analysis

Objective: To measure the levels of dopamine, serotonin, and their metabolites in key brain regions following compound administration.

Materials:

  • Male C57BL/6 mice

  • Dosing solutions and vehicle

  • Dissection tools, liquid nitrogen

  • HPLC system with electrochemical detection (HPLC-ED)[12][13]

Procedure:

  • Dosing: Administer a behaviorally active dose of the compound or vehicle to the mice.

  • Tissue Collection: At a time point corresponding to peak behavioral effects (e.g., 30 minutes post-injection), humanely euthanize the animals.

  • Brain Dissection: Rapidly extract the brain and dissect key regions associated with reward and motor control (e.g., striatum, nucleus accumbens, prefrontal cortex) on an ice-cold surface.

  • Sample Preparation: Immediately flash-freeze the tissue samples in liquid nitrogen and store them at -80°C. For analysis, homogenize the tissue in an appropriate acidic solution (e.g., 0.1 M perchloric acid).

  • HPLC-ED Analysis:

    • Centrifuge the homogenates to pellet proteins.

    • Inject the supernatant into the HPLC-ED system.

    • Separate and quantify the levels of dopamine (DA), 3,4-dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), serotonin (5-HT), and 5-hydroxyindoleacetic acid (5-HIAA).

  • Data Analysis: Calculate the neurotransmitter turnover ratios (e.g., HVA/DA) and compare the levels between drug-treated and vehicle-treated groups using a t-test or one-way ANOVA. An increase in DA and 5-HT with a corresponding increase in their metabolites would support a mechanism involving reuptake inhibition or release.[12]

Table 2: Expected Neurochemical Changes for a Stimulant

Brain RegionNeurotransmitter/MetaboliteExpected ChangeRationale
Striatum Dopamine (DA)Blockade of dopamine reuptake.
HVA / DOPACIncreased metabolism of synaptic dopamine.
Nucleus Accumbens Dopamine (DA)Key region for drug reward.
Prefrontal Cortex Dopamine (DA)Involved in executive function and attention.
Serotonin (5-HT)↑ or ↔Potential off-target effects on serotonin transporter.

Conclusion and Future Directions

The protocols outlined in this guide provide a comprehensive framework for the initial in vivo characterization of this compound. The data generated from these studies will be instrumental in defining its pharmacological profile, establishing its mechanism of action, and assessing its potential for therapeutic use or abuse. Should the compound demonstrate significant rewarding properties in the CPP assay, further evaluation using more rigorous models of addiction, such as intravenous self-administration, would be warranted to fully understand its abuse liability.[6][11]

References

  • Abuse liability of novel 'legal high' designer stimulants: Evidence from animal models. (2013). Behavioural pharmacology, 24(5-6), 341-355.
  • Abuse Liability of Novel “Legal High” Designer Stimulants: Evidence From Animal Models. (2019). Unknown Journal.
  • 2-(3-trifluorométhylphényl)éthylamine. Chem-Impex.
  • 2-(3-Trifluoromethylphenyl)ethylamine. Chem-Impex.
  • Brady, J. V. (1991). Animal models for assessing drugs of abuse. Neuroscience & Biobehavioral Reviews, 15(1), 35-43.
  • Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society. ILAR Journal.
  • Impulsivity in Animal Models for Drug Abuse Disorders. (2011). Unknown Journal.
  • CAS 127852-21-5: (S)-1-[3-(Trifluoromethyl)phenyl]ethylamine. CymitQuimica.
  • 2-(3-Trifluoromethylphenyl)ethylamine. InterContinental Warszawa.
  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021).
  • Novel Psychoactive Substances: Testing Challenges and Str
  • Testing For Novel Psychoactive Substances. Agilent.
  • How to Test for New Psychoactive Substances. (2022). Lab Manager.
  • Jones, A., et al. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology, 150(1), 385-395.
  • Buy (s)-1-(3-(trifluoromethyl)phenyl)ethylamine from Conier Chem&Pharma Limited. LookChem.
  • Novel method to detect toxic effects of chemicals could reduce need for animal testing. (2017). Umeå University.
  • Methyl(3,3,3-trifluoropropyl)amine. Vulcanchem.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2023). Journal of Biomedical Research & Environmental Sciences.
  • Effect of Acute Administration of 8-(Trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine Hydrochloride (TC-2153) on Biogenic Amines Metabolism in Mouse Brain. (2017).
  • 6,7-Dimethyl-3-((methyl-(2-(methyl-((1-(3-(trifluoromethyl)phenyl)indol-3-yl)methyl)amino)ethyl)amino)methyl)chromen-4-one. PubChem.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). Pharmaceuticals.
  • Synthesis of Fluorinated Amines: A Personal Account. (2019). Accounts of Chemical Research.
  • Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression. (2017). Pharmacological Reports.
  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank.
  • Phenethylamine, m-trifluoromethyl-. PubChem.
  • Process for the preparation of N-methyl-3-phenyl-3-(p- trifluoromethylphenoxy) propylamine.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry.
  • Effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on striatal dopamine receptors in C57BL/6 mice. (1986). Life Sciences.
  • A PET Imaging Agent With Fast Kinetics: Synthesis and in Vivo Evaluation of the Serotonin Transporter Ligand [11C]2-[2-dimethylaminomethylphenylthio)]-5-fluorophenylamine ([11C]AFA). (2004). Nuclear Medicine and Biology.
  • Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. (2016). Drug Design, Development and Therapy.
  • Effect of N-methyl deuteration on pharmacokinetics and pharmacodynamics of enzalutamide. (2017). Journal of Labelled Compounds and Radiopharmaceuticals.

Sources

Application Notes and Protocols for Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine (Norfenfluramine) as a Neuroscience Research Tool

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potent Modulator of Monoaminergic Systems

Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, more commonly known in the scientific literature as norfenfluramine (or 3-trifluoromethyl-N-ethylamphetamine), is a potent psychoactive molecule belonging to the substituted amphetamine class.[1] Historically recognized as the primary active metabolite of the anorectic drug fenfluramine, norfenfluramine has emerged as a valuable research tool for neuroscientists investigating the complexities of monoaminergic neurotransmission.[2][3][4] Its distinct pharmacological profile, characterized by potent serotonin (5-HT) and norepinephrine (NE) releasing capabilities, coupled with significant activity at serotonin receptor subtypes, allows for the targeted interrogation of neural circuits implicated in a wide range of physiological and pathological processes, including mood, appetite, and reward.[2][5]

This guide provides a comprehensive overview of the scientific rationale and practical methodologies for utilizing norfenfluramine in neuroscience research. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique properties to advance our understanding of brain function and dysfunction.

Pharmacological Profile: A Dual-Action Monoaminergic Modulator

Norfenfluramine exerts its effects primarily through two synergistic mechanisms: promotion of monoamine release and direct receptor agonism. This dual action provides a powerful means to robustly activate specific neuronal pathways.

Monoamine Transporter Interactions: A Substrate-Based Releaser

Norfenfluramine is a potent substrate for both the serotonin transporter (SERT) and the norepinephrine transporter (NET), triggering the reverse transport of these neurotransmitters from the presynaptic terminal into the synaptic cleft.[3] This releasing action leads to a rapid and substantial increase in extracellular serotonin and norepinephrine concentrations. In contrast, its effects on the dopamine transporter (DAT) are less pronounced.[3]

The functional potency of (+)-norfenfluramine as a monoamine releaser has been quantified in synaptosomal preparations:

Target TransporterFunctional AssayPotency (EC₅₀)
Serotonin Transporter (SERT)[³H]5-HT Release59 nM
Norepinephrine Transporter (NET)[³H]NE Release73 nM
Dopamine Transporter (DAT)Neurotransmitter ReleaseLess Potent

Data synthesized from Baumann et al. (2003).[3]

Serotonin Receptor Agonism: Direct Activation of 5-HT₂ Subtypes

In addition to its effects on monoamine transporters, norfenfluramine is a direct agonist at several serotonin receptor subtypes, with a notable affinity for the 5-HT₂ family.[2][6][7] This direct receptor interaction contributes to its overall pharmacological effect and distinguishes it from classic amphetamines. The agonist activity of norfenfluramine is particularly pronounced at 5-HT₂B and 5-HT₂C receptors, with moderate affinity for 5-HT₂A receptors.[2][7]

Receptor SubtypeFunctional AssayPotency (IC₅₀)
5-HT₁ₐReceptor Binding (murine brain)6.92 µM
5-HT₁ₑReceptor Binding (murine brain)3.55 µM
5-HT₁ₒReceptor Binding (murine brain)0.17 µM
5-HT₂Receptor Binding (murine brain)2.09 µM

Data from Cayman Chemical product information, citing Mennini, T., et al.[6]

Experimental Workflows: A Guide to In Vitro and In Vivo Applications

The following protocols provide a framework for characterizing the effects of norfenfluramine and utilizing it as a research tool.

In Vitro Characterization: Unraveling Molecular Interactions

1. Radioligand Binding Assays: Determining Affinity for Monoamine Transporters and Receptors

This protocol outlines a competitive binding assay to determine the binding affinity (Kᵢ) of norfenfluramine for DAT, NET, SERT, and 5-HT₂ receptors.

prep Membrane Preparation (Transfected Cells or Brain Tissue) incubation Incubation (Membranes, Radioligand, Norfenfluramine) prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC₅₀ and Kᵢ) counting->analysis

Caption: Workflow for Radioligand Binding Assay.

Protocol:

  • Membrane Preparation:

    • Prepare cell membrane homogenates from cell lines stably expressing human DAT, NET, SERT, or 5-HT₂ receptor subtypes (e.g., HEK293 cells). Alternatively, use synaptosomal preparations from specific brain regions of rodents.

    • Homogenize cells or tissue in ice-cold buffer and perform differential centrifugation to isolate the membrane fraction.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT, or [³H]ketanserin for 5-HT₂ₐ receptors) at a concentration near its Kₔ, and varying concentrations of norfenfluramine.

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the norfenfluramine concentration.

    • Calculate the IC₅₀ value (the concentration of norfenfluramine that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

2. Neurotransmitter Uptake Inhibition Assays: Assessing Functional Transporter Blockade

This protocol measures the ability of norfenfluramine to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the corresponding transporters.

cell_plating Cell Plating (Transfected cells in 96-well plates) preincubation Pre-incubation (Cells with Norfenfluramine) cell_plating->preincubation uptake Initiate Uptake (Add radiolabeled neurotransmitter) preincubation->uptake termination Terminate Uptake (Rapid washing) uptake->termination quantification Quantification (Scintillation counting) termination->quantification analysis Data Analysis (Calculate IC₅₀) quantification->analysis

Caption: Workflow for Neurotransmitter Uptake Assay.

Protocol:

  • Cell Culture:

    • Culture cells stably expressing human DAT, NET, or SERT in 96-well plates until they form a confluent monolayer.

  • Uptake Inhibition Assay:

    • Wash the cells with a suitable buffer (e.g., Krebs-Henseleit buffer).

    • Pre-incubate the cells with varying concentrations of norfenfluramine for a short period (e.g., 10-20 minutes).

    • Initiate neurotransmitter uptake by adding a mixture of unlabeled and radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Allow uptake to proceed for a defined time (typically 5-15 minutes) at 37°C.

  • Termination and Quantification:

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the IC₅₀ value for uptake inhibition by plotting the percentage of inhibition against the logarithm of the norfenfluramine concentration and fitting the data with a sigmoidal dose-response curve.

In Vivo Investigations: Probing Neuronal Circuits and Behavior

1. In Vivo Microdialysis: Measuring Extracellular Neurotransmitter Levels

This technique allows for the real-time measurement of norfenfluramine-induced changes in extracellular neurotransmitter concentrations in specific brain regions of freely moving animals.[8][9]

surgery Stereotaxic Surgery (Implantation of guide cannula) recovery Post-operative Recovery surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion Probe Perfusion (Artificial CSF) probe_insertion->perfusion collection Dialysate Collection perfusion->collection analysis Neurochemical Analysis (HPLC-ECD) collection->analysis

Caption: Workflow for In Vivo Microdialysis.

Protocol:

  • Surgical Implantation:

    • Under anesthesia, stereotaxically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) of a rodent.

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples to establish stable neurotransmitter levels.

    • Administer norfenfluramine (systemically or via reverse dialysis through the probe) and continue collecting dialysate samples at regular intervals.

  • Neurochemical Analysis:

    • Analyze the dialysate samples for serotonin, norepinephrine, and dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[9]

  • Data Analysis:

    • Express the neurotransmitter concentrations in each sample as a percentage of the average baseline concentration.

    • Plot the time course of neurotransmitter changes in response to norfenfluramine administration.

2. Behavioral Pharmacology: Assessing Psychoactive Effects

a) Locomotor Activity:

This assay measures the effect of norfenfluramine on spontaneous movement in rodents, a common indicator of psychostimulant action.

Protocol:

  • Habituation:

    • Habituate the animals to the testing environment (e.g., open-field arena or activity chambers) for a period before drug administration to reduce novelty-induced hyperactivity.

  • Drug Administration and Testing:

    • Administer norfenfluramine or vehicle to the animals.

    • Place the animals in the activity chambers and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set duration using automated tracking systems.

  • Data Analysis:

    • Compare the locomotor activity of the norfenfluramine-treated group to the vehicle-treated control group.

b) Drug Discrimination:

This paradigm assesses the subjective effects of norfenfluramine by training animals to discriminate it from vehicle.

Protocol:

  • Training:

    • Train animals in a two-lever operant chamber to press one lever after receiving norfenfluramine (the "drug" lever) and another lever after receiving vehicle (the "vehicle" lever) to receive a reward (e.g., food pellet).

  • Substitution Testing:

    • Once the animals have learned the discrimination, administer different doses of norfenfluramine or other test compounds to see if they substitute for the training drug (i.e., if the animals press the "drug" lever).

  • Data Analysis:

    • Calculate the percentage of drug-lever responding at each dose of the test compound. Full substitution suggests similar subjective effects to the training drug.

Data Interpretation and Troubleshooting

  • In Vitro Assays: Ensure complete dose-response curves are generated to accurately determine IC₅₀ and Kᵢ values. High non-specific binding in radioligand assays can be mitigated by optimizing membrane protein concentration and washing steps.

  • In Vivo Microdialysis: Stable baseline neurotransmitter levels are crucial for accurate data interpretation. Ensure proper probe placement and allow for sufficient equilibration time.

  • Behavioral Studies: Account for potential influences of habituation, time of day, and environmental factors on behavioral outcomes.

Conclusion

This compound (norfenfluramine) is a versatile and potent research tool for dissecting the roles of serotonin and norepinephrine systems in the brain. Its dual action as a monoamine releaser and a direct 5-HT₂ receptor agonist provides a unique pharmacological profile for probing neural circuit function and behavior. The protocols outlined in this guide offer a robust framework for researchers to effectively utilize this compound in their neuroscience investigations.

References

  • Fitzgerald, L. W., et al. (2000). Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine. Molecular Pharmacology, 57(1), 75–81. Available from: [Link]

  • Baumann, M. H., et al. (2003). (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters. Journal of Pharmacology and Experimental Therapeutics, 305(3), 1191–1199. Available from: [Link]

  • U.S. Food and Drug Administration. (2020). Pharmacology/Toxicology Review and Evaluation for NDA 212102. Available from: [Link]

  • Rothman, R. B., & Baumann, M. H. (2002). Serotonin releasing agents. Current Topics in Medicinal Chemistry, 2(2), 119-130. Available from: [Link]

  • Ni, W., et al. (2004). The fenfluramine metabolite (+)-norfenfluramine is vasoactive. Journal of Pharmacology and Experimental Therapeutics, 309(2), 845–852. Available from: [Link]

  • Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 4(4), 343–352. Available from: [Link]

  • Rothman, R. B., et al. (2005). Evidence for possible involvement of 5-HT2B receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. Circulation, 112(20), 3099–3106. Available from: [Link]

  • Maris, S. A., et al. (2021). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Epilepsia, 62(10), 2447–2457. Available from: [Link]

  • Zacny, J. P., et al. (1997). Fenfluramine and norfenfluramine levels in brain microdialysate, brain tissue and plasma of rats administered doses of d-fenfluramine known to deplete 5-hydroxytryptamine levels in brain. Neuropharmacology, 36(11-12), 1641–1650. Available from: [Link]

  • Wikipedia. (n.d.). Norfenfluramine. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Labcorp. (2021). Designing a comprehensive drug discrimination study. Available from: [Link]

  • Felsing, D. E., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLoS One, 13(8), e0203126. Available from: [Link]

  • Lile, J. A., et al. (2011). Discriminative-Stimulus, Subject-rated and Physiological Effects of Methamphetamine in Humans Pretreated with Aripiprazole. Psychopharmacology, 216(3), 355–366. Available from: [Link]

  • Herian, M., et al. (2013). Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide. Interdisciplinary Toxicology, 6(3), 117–123. Available from: [Link]

  • American Epilepsy Society. (2023). Pharmacokinetics of fenfluramine and its active metabolite norfenfluramine in patients with Lennox-Gastaut syndrome. Available from: [Link]

  • Zacny, J. P., et al. (1995). Determination of D-fenfluramine, D-norfenfluramine and fluoxetine in plasma, brain tissue and brain microdialysate using high-performance liquid chromatography after precolumn derivatization with dansyl chloride. Journal of Chromatography B: Biomedical Sciences and Applications, 669(2), 247–254. Available from: [Link]

  • Watson, C. J., et al. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 158A–165A. Available from: [Link]

  • Wikipedia. (n.d.). 5-APB. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Heal, D. J., et al. (2025). Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs. British Journal of Pharmacology, 182(8), 1951-1971. Available from: [Link]

  • ClinicalTrials.gov. (2022). Fenfluramine for the Treatment of Different Types of Developmental and Epileptic Encephalopathies. Available from: [Link]

  • Bou-Salah, L., et al. (2018). Potentiation of the Antidepressant Effects of Fluoxetine by Administration of Aspirin in a Mouse Model. Crimson Publishers. Available from: [Link]

  • Rush, C. R., et al. (2012). Human Drug Discrimination: A Primer and Methodological Review. Behavioural Pharmacology, 23(5-6), 395–416. Available from: [Link]

  • Castner, M. A., et al. (2011). Behavioral Assessment of Antidepressant Activity in Rodents. In Methods of Behavior Analysis in Neuroscience. 2nd edition. Available from: [Link]

  • Lesniak, A., et al. (2022). Systemic Interplay of BDNF and Serotonin Pathways Defines Behavioral and Molecular Responses to Midbrain 5-HT7 Overexpression and Chronic Ethanol Consumption. International Journal of Molecular Sciences, 23(21), 13444. Available from: [Link]

  • Rickli, A., et al. (2015). Receptor Interaction Profiles of Novel N-2-methoxybenzyl (NBOMe) Derivatives of 2,5-dimethoxy-substituted Phenethylamines (2C Drugs). Neuropharmacology, 99, 560–571. Available from: [Link]

  • Gannon, B. M., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 14(24), 4500–4512. Available from: [Link]

  • Wikipedia. (n.d.). Serotonin releasing agent. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Dose-response curves for selected agents in 5-HT 2B functional assay. Retrieved January 14, 2026, from [Link]

  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 659. Available from: [Link]

  • Wikipedia. (n.d.). Drug discrimination. In Wikipedia. Retrieved January 14, 2026, from [Link]

Sources

Application Notes and Protocols: Experimental Design for Studying the Effects of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Abstract

This document provides a comprehensive experimental framework for the preclinical evaluation of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, a putative novel psychoactive substance (NPS). The protocols outlined herein are designed for researchers, scientists, and drug development professionals to systematically characterize the pharmacological, toxicological, and metabolic profile of this compound. The experimental design progresses from fundamental physicochemical and in vitro analyses to more complex in vivo studies, ensuring a logical and scientifically rigorous approach. The causality behind each experimental choice is explained, and all protocols are designed as self-validating systems with appropriate controls. This guide is intended to serve as a foundational resource for the investigation of this and other related novel chemical entities.

PART 1: Introduction and Rationale

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to public health and forensic toxicology.[1][2][3][4] These substances are often designed to mimic the effects of controlled drugs while circumventing existing legislation.[1] this compound possesses structural features suggestive of a phenethylamine derivative, a class of compounds known for their stimulant and psychoactive properties.[4] The presence of a trifluoromethyl group can significantly alter a compound's metabolic stability, lipophilicity, and biological activity.[5][6] Therefore, a systematic and thorough investigation is imperative to understand its potential effects and risks.

This guide provides a tiered approach to the experimental design, beginning with fundamental characterization and progressing to complex biological systems. This ensures that a comprehensive data package is generated, allowing for an informed assessment of the compound's properties.

Tier 1: Foundational Characterization

This initial phase focuses on the fundamental physicochemical and in vitro properties of the compound.

1.1 Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is essential for all subsequent experimental work.

PropertyMethodRationale
Purity and Identity High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)To confirm the identity and purity of the test compound, ensuring that observed effects are not due to contaminants.
Solubility Kinetic and thermodynamic solubility assays in various buffers (e.g., PBS, pH 7.4) and solvents (e.g., DMSO, ethanol).To determine appropriate vehicles for in vitro and in vivo studies and to predict potential absorption issues.
Lipophilicity (LogP/LogD) Shake-flask method or computational prediction.To predict the compound's ability to cross biological membranes, including the blood-brain barrier.
pKa Potentiometric titration or computational prediction.To understand the ionization state of the compound at physiological pH, which influences its absorption, distribution, and receptor interactions.
1.2 In Vitro Toxicology

Early assessment of cytotoxicity is crucial to distinguish specific pharmacological effects from general toxicity.

Protocol 1: Cytotoxicity Assessment in a Neuronal Cell Line (e.g., SH-SY5Y)

  • Cell Culture: Culture SH-SY5Y cells in appropriate media and conditions until they reach 80-90% confluency.

  • Plating: Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture media. Replace the media in the wells with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plates for 24 and 48 hours.

  • Viability Assay: Assess cell viability using a standard MTS or MTT assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value.

Tier 2: Pharmacological Profiling

This phase aims to identify the primary biological targets and mechanism of action of the compound.

2.1 Receptor Binding Assays

Based on its structure, the compound is hypothesized to interact with monoamine transporters.

Protocol 2: Monoamine Transporter Binding Assay

  • Membrane Preparation: Prepare cell membrane fractions from cells expressing human dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

  • Radioligand Binding: In a 96-well plate, combine the membrane preparation, a specific radioligand for each transporter (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET), and varying concentrations of this compound.

  • Incubation: Incubate the plates to allow for competitive binding.

  • Washing and Scintillation Counting: Terminate the reaction by rapid filtration and wash the filters to remove unbound radioligand. Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibition constant) of the compound for each transporter.

2.2 Functional Assays

To determine if the compound acts as a substrate (releaser) or an inhibitor (blocker) at the monoamine transporters.

Protocol 3: Monoamine Uptake/Release Assay

  • Cell Culture: Use cell lines expressing DAT, SERT, or NET.

  • Loading: Pre-load the cells with a fluorescent monoamine substrate (e.g., ASP+ for DAT) or a radiolabeled monoamine (e.g., [3H]dopamine).

  • Treatment: Add varying concentrations of this compound. Include known inhibitors (e.g., cocaine) and releasers (e.g., amphetamine) as positive controls.

  • Measurement:

    • Uptake Inhibition: Measure the reduction in the uptake of the fluorescent or radiolabeled substrate.

    • Release: Measure the efflux of the pre-loaded substrate from the cells.

  • Data Analysis: Determine the IC50 for uptake inhibition and the EC50 for release for each transporter.

2.3 Signaling Pathway Analysis

To investigate the downstream effects of the compound's interaction with its primary targets.

Protocol 4: cAMP Assay

  • Cell Culture: Use a cell line expressing a G-protein coupled receptor (GPCR) known to be modulated by monoamines (e.g., D1 or D2 dopamine receptors).

  • Treatment: Treat the cells with varying concentrations of this compound in the presence and absence of known receptor agonists and antagonists.

  • cAMP Measurement: Measure intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Determine if the compound modulates agonist-induced cAMP production.

G cluster_0 In Vitro Workflow Compound Compound Cytotoxicity Cytotoxicity Compound->Cytotoxicity Binding_Assay Receptor Binding (DAT, SERT, NET) Compound->Binding_Assay Functional_Assay Functional Assay (Uptake/Release) Binding_Assay->Functional_Assay Signaling Signaling Pathway Analysis Functional_Assay->Signaling

Caption: In Vitro Experimental Workflow.

Tier 3: In Vivo Studies

This phase involves the characterization of the compound's effects in a living organism. All animal studies must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

3.1 Pharmacokinetic (PK) Studies

To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Protocol 5: Rodent Pharmacokinetic Study

  • Animal Model: Use male and female Sprague-Dawley rats.

  • Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at multiple time points post-administration.

  • Plasma Analysis: Extract the compound from plasma and quantify its concentration using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

3.2 In Vitro and In Vivo Metabolism

To identify the major metabolites of the compound.

Protocol 6: Metabolic Stability and Metabolite Identification

  • In Vitro: Incubate the compound with liver microsomes (human and rat) and hepatocytes.

  • In Vivo: Analyze plasma and urine samples from the PK study.

  • Metabolite Identification: Use high-resolution mass spectrometry to identify the structures of the metabolites.

  • Data Analysis: Determine the metabolic stability of the parent compound and the primary metabolic pathways.

G cluster_1 Metabolism and PK Workflow Compound Compound In_Vitro_Metabolism In Vitro Metabolism (Microsomes, Hepatocytes) Compound->In_Vitro_Metabolism PK_Study In Vivo PK Study (Rat) Compound->PK_Study Metabolite_ID Metabolite Identification (LC-MS/MS) In_Vitro_Metabolism->Metabolite_ID In_Vivo_Metabolism In Vivo Metabolism (Plasma, Urine) PK_Study->In_Vivo_Metabolism In_Vivo_Metabolism->Metabolite_ID

Caption: Metabolism and Pharmacokinetics Workflow.

3.3 Behavioral Pharmacology

To assess the psychoactive effects of the compound.

Protocol 7: Locomotor Activity

  • Animal Model: Use male C57BL/6 mice.

  • Habituation: Place the mice in open-field arenas and allow them to habituate.

  • Dosing: Administer different doses of this compound or a vehicle control.

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing) for a set period using automated tracking software.

  • Data Analysis: Compare the locomotor activity of the treated groups to the control group.

Protocol 8: Drug Discrimination

  • Animal Model: Train rats to discriminate between a known stimulant (e.g., amphetamine) and saline in a two-lever operant chamber.

  • Testing: Once trained, administer different doses of this compound and observe which lever the rats press.

  • Data Analysis: Determine if the compound substitutes for the training drug, suggesting a similar subjective effect.

Protocol 9: Conditioned Place Preference (CPP)

  • Apparatus: Use a two-chambered apparatus with distinct visual and tactile cues.

  • Pre-conditioning: Measure the baseline preference of the mice for each chamber.

  • Conditioning: Repeatedly pair the administration of the compound with one chamber and the vehicle with the other.

  • Post-conditioning: Test the preference of the mice for the two chambers in a drug-free state.

  • Data Analysis: A significant increase in time spent in the drug-paired chamber indicates rewarding properties.

PART 2: Data Interpretation and Future Directions

The data generated from this experimental framework will provide a comprehensive initial profile of this compound.

Data TypeInterpretation
In Vitro Data Will elucidate the primary molecular targets, mechanism of action (e.g., transporter inhibitor vs. releaser), and potency.
PK/Metabolism Data Will inform on the compound's bioavailability, half-life, and potential for drug-drug interactions. Identification of active metabolites is also a critical outcome.[3][7]
Behavioral Data Will provide insights into the compound's in vivo effects, such as stimulant, rewarding, and subjective properties.

References

  • Frontiers Media. Novel Psychoactive Drugs. Available from: [Link]

  • Zaami, S., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. PubMed Central. Available from: [Link]

  • Dolder, P. C., et al. (2015). In Vivo Toxicokinetics of Novel Psychoactive Substances (NPS) in Rats. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. Available from: [Link]

  • National Center for Biotechnology Information. 6,7-Dimethyl-3-((methyl-(2-(methyl-((1-(3-(trifluoromethyl)phenyl)indol-3-yl)methyl)amino)ethyl)amino)methyl)chromen-4-one. PubChem. Available from: [Link]

  • O'Brien, J. W., et al. (2024). Application of design of experiment for quantification of 71 new psychoactive substances in influent wastewater. PubMed. Available from: [Link]

  • LookChem. (1-{6-[trifluoromethyl]pyridin-3-yl}ethyl)(methyl)-λ4-sulfanylidenecyanamide. Available from: [Link]

  • Pope, J. D., & Raskin, S. (2018). Novel psychoactive substances: What educators need to know. PubMed Central. Available from: [Link]

  • ResearchGate. Experimental design, timeline, and drugs used in each experiment. Available from: [Link]

  • National Center for Biotechnology Information. N-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine. PubChem. Available from: [Link]

  • ExportersIndia. 5-Methyl-N-[4-(Trifluoromethyl)Phenyl]-1,3-Oxazole-4 Carboxamide (Leflunomide). Available from: [Link]

  • National Center for Biotechnology Information. (p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. PubChem. Available from: [Link]

  • Skinnider, M. A., et al. (2024). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. MDPI. Available from: [Link]

  • de Oliveira, R. B., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available from: [Link]

  • Papanti, D., et al. (2022). New psychoactive substances: a review and updates. PubMed Central. Available from: [Link]

  • Fujimoto, H., & Inoue, M. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available from: [Link]

  • da Silva, A. F. C., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PubMed Central. Available from: [Link]

  • Wang, Y., et al. (2022). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. PubMed Central. Available from: [Link]

  • National Center for Biotechnology Information. Ethyl((1-(2-(trifluoromethyl)phenyl)propan-2-yl))amine. PubChem. Available from: [Link]

  • Tredwell, M., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. MDPI. Available from: [Link]

  • Leong, C. O., et al. (2005). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2022). Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. PubMed. Available from: [Link]

Sources

Topic: High-Performance Liquid Chromatography (HPLC) Purification of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable High-Performance Liquid Chromatography (HPLC) method for the enantiomeric purification of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine. Chiral amines are critical building blocks in the pharmaceutical industry, where enantiomeric purity is paramount for ensuring therapeutic efficacy and safety.[1][2] This document provides a complete workflow, from analytical method development and optimization to preparative scale-up. We will explore the underlying chromatographic principles, explain the rationale behind the selection of stationary and mobile phases, and provide detailed, step-by-step protocols suitable for researchers, chemists, and drug development professionals. The methodology emphasizes the use of polysaccharide-based chiral stationary phases (CSPs) under normal phase conditions, a widely successful strategy for resolving this class of compounds.[3][4]

Introduction: The Scientific Challenge

The target analyte, this compound, presents a dual challenge for purification. Firstly, it possesses a stereogenic center, meaning it exists as a pair of non-superimposable mirror images (enantiomers). These enantiomers can exhibit vastly different pharmacological and toxicological profiles, making their separation essential.[1] Secondly, as a primary amine, the molecule is basic and prone to undesirable interactions with the acidic silanol groups present on standard silica-based stationary phases, often leading to poor peak shape and compromised resolution.

The presence of the trifluoromethyl (CF₃) group further influences the molecule's properties. This strongly electron-withdrawing group increases lipophilicity and can alter the pKa of the nearby amine, affecting its interaction with the stationary phase and its solubility in various mobile phases.[5][6] Therefore, a successful purification strategy must address both the need for chiral recognition and the management of the amine's basicity. Chiral HPLC is the preeminent technique for achieving this, offering high resolving power and direct separation of enantiomers.[2][7]

Strategic Approach: Method Development Rationale

Our strategy is built on a logical progression from small-scale analytical method development to a fully scalable preparative protocol. This "scout-to-flash" or "analytical-to-prep" approach minimizes the consumption of valuable material and time while ensuring a robust and reproducible purification.[8][9]

The Choice of Stationary Phase: Chiral Recognition

The cornerstone of any chiral separation is the Chiral Stationary Phase (CSP). For a broad range of chiral compounds, including amines, polysaccharide-based CSPs have proven to be exceptionally effective.[1][3] These phases, typically derivatives of amylose or cellulose coated or bonded to a silica support, provide a complex three-dimensional chiral environment. Separation is achieved through a combination of transient interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ slightly for each enantiomer, leading to different retention times.[3]

For this application, we recommend screening two complementary columns:

  • An Amylose-based CSP: e.g., Amylose tris(3,5-dimethylphenylcarbamate)

  • A Cellulose-based CSP: e.g., Cellulose tris(3,5-dimethylphenylcarbamate)

Screening both types is crucial as their chiral recognition mechanisms can be subtly different, and one may provide significantly better selectivity (α) for the target analyte.[3]

The Mobile Phase: Optimizing Selectivity and Peak Shape

Chromatographic Mode: Normal phase chromatography, utilizing a non-polar solvent like hexane or heptane mixed with a polar modifier (an alcohol), is the preferred starting point for polysaccharide CSPs.[10][11] This mode often provides superior chiral recognition compared to reversed-phase for this class of CSP.

The Critical Role of the Basic Additive: To counteract the basicity of the amine and ensure sharp, symmetrical peaks, a small amount of a basic additive must be included in the mobile phase. This additive competes with the analyte for active sites (acidic silanols) on the silica support, preventing tailing.[4][12] Diethylamine (DEA) or Triethylamine (TEA) at a concentration of 0.1-0.2% are excellent choices.

Overall Purification Workflow

The entire process follows a systematic path to ensure a successful and efficient purification.

HPLC_Workflow cluster_dev Phase 1: Analytical Method Development cluster_scale Phase 2: Preparative Scale-Up cluster_verify Phase 3: Verification A Crude Sample Analysis (Purity Check) B CSP Screening (Amylose vs. Cellulose) A->B Define Goal C Mobile Phase Optimization (Alcohol % & Additive) B->C Select Best CSP D Calculate Loading & Flow Rate C->D Optimized Method E Preparative HPLC Run (Isocratic Elution) D->E Define Method F Fraction Collection (UV-Triggered) E->F Collect Target G Analyze Fractions (Purity & Enantiomeric Excess) F->G Collected Fractions H Pool Pure Fractions & Solvent Evaporation G->H Confirm Purity I Final Product (Purified Enantiomer) H->I

Caption: Workflow for HPLC Purification.

Materials and Equipment

CategoryItem
HPLC System A preparative HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD). A fraction collector is required for the preparative protocol.
Columns Analytical: Amylose tris(3,5-dimethylphenylcarbamate) & Cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., 4.6 x 150 mm, 3 or 5 µm).Preparative: Column with the same CSP as the optimized analytical method (e.g., 20 x 250 mm).
Chemicals & Solvents HPLC-grade n-Hexane, HPLC-grade Isopropanol (IPA), HPLC-grade Ethanol (EtOH), Diethylamine (DEA) or Triethylamine (TEA), Sample diluent (e.g., mobile phase).
Sample Crude this compound, accurately weighed.
Glassware & Misc. Volumetric flasks, autosampler vials, sample filtration membranes (0.45 µm PTFE), beakers for fraction collection, rotary evaporator.

Experimental Protocols

Protocol 1: Analytical Method Development & Optimization

This protocol aims to identify the ideal CSP and mobile phase composition to achieve baseline separation (Resolution, Rs ≥ 1.5) of the two enantiomers.

  • Sample Preparation: Prepare a stock solution of the racemic amine at approximately 1 mg/mL in the mobile phase (e.g., Hexane/IPA 90:10). Filter the sample through a 0.45 µm filter before injection.

  • Column Equilibration: Equilibrate the first analytical column (e.g., Amylose-based CSP) with the starting mobile phase (Hexane/IPA/DEA, 90:10:0.1) at a flow rate of 1.0 mL/min for at least 15-20 column volumes.

  • Initial Injection: Inject 5-10 µL of the prepared sample and monitor the chromatogram at a suitable wavelength (e.g., 254 nm or the compound's λ-max).

  • Evaluate Performance: Assess the chromatogram for retention time, selectivity (α), and resolution (Rs).

    • Resolution (Rs): Rs = 2(t₂ - t₁) / (w₁ + w₂). A value ≥ 1.5 is desired.[11]

    • Selectivity (α): α = k₂ / k₁. A value > 1.1 is a good starting point.[11]

  • Optimization:

    • If resolution is poor, adjust the percentage of the alcohol modifier. Decreasing the alcohol content (e.g., from 10% to 5% IPA) will generally increase retention and may improve resolution.

    • If peak shape is poor (tailing), ensure the basic additive (DEA/TEA) concentration is sufficient (0.1-0.2%).

  • Screen Second Column: Repeat steps 2-5 with the second CSP (e.g., Cellulose-based) to compare performance.

  • Final Selection: Choose the Column/Mobile Phase combination that provides the best resolution with a reasonable run time.

ParameterCondition 1 (Screening Start)Condition 2 (Optimized)
Column Amylose tris(3,5-dimethylphenylcarbamate), 4.6x150 mm, 5 µmAmylose tris(3,5-dimethylphenylcarbamate), 4.6x150 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)n-Hexane / Isopropanol / DEA (95:5:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection UV at 254 nmUV at 254 nm
Injection Volume 5 µL5 µL
Expected Outcome Partial or full separation of enantiomers.Baseline separation (Rs ≥ 1.5) of enantiomers.
Protocol 2: Preparative Scale-Up and Purification

This protocol scales the optimized analytical method to a preparative column to purify larger quantities of the material.

  • Method Scaling: Geometrically scale the flow rate from the analytical to the preparative column. The scaling factor is the ratio of the cross-sectional areas:

    • Scale Factor = (d_prep² / d_anal²), where d is the column's internal diameter.

    • Preparative Flow Rate = Analytical Flow Rate × Scale Factor.[8]

    • Example: For a 20 mm prep column from a 4.6 mm analytical column, the flow rate scales by a factor of ~18.8. A 1.0 mL/min analytical flow becomes ~18.8 mL/min.

  • Sample Preparation for Loading: Dissolve the crude material in the mobile phase at the highest possible concentration without causing precipitation. The maximum sample load should be determined empirically by making injections of increasing volume on the analytical column until resolution is compromised.[8]

  • System Preparation:

    • Install the preparative column.

    • Equilibrate the entire system with the optimized mobile phase at the calculated preparative flow rate. Ensure the baseline is stable.

  • Purification Run: Inject the prepared sample onto the preparative column.

  • Fraction Collection: Set the fraction collector to trigger based on the UV signal threshold. Collect the peaks corresponding to the two enantiomers into separate vessels. It is wise to collect the beginning and end of each peak in separate fractions to isolate the purest material in the center.[8]

  • Purity Analysis: Analyze small aliquots of the collected fractions using the optimized analytical method to confirm enantiomeric and chemical purity.

  • Product Recovery: Pool the fractions that meet the desired purity specifications. Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified enantiomer.

ParameterPreparative Conditions
Column Amylose tris(3,5-dimethylphenylcarbamate), 20x250 mm
Mobile Phase n-Hexane / Isopropanol / DEA (95:5:0.1, v/v/v)
Flow Rate ~18.8 mL/min (Scaled from 1.0 mL/min)
Column Temperature Ambient or 25 °C
Detection UV at 254 nm (using prep flow cell)
Sample Loading Determined by loading study (e.g., 50-100 mg per injection)

Conclusion

This application note provides a systematic and scientifically grounded protocol for the successful HPLC purification of this compound enantiomers. By employing a logical workflow that begins with analytical screening of polysaccharide-based chiral stationary phases and culminates in a scaled-up preparative method, researchers can reliably obtain enantiomerically pure material. The key to success lies in the rational selection of the CSP and the crucial use of a basic mobile phase additive to ensure excellent peak shape and resolution. This method is robust, reproducible, and directly applicable in research and pharmaceutical development settings.

References

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Agilent Technologies. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Phenomenex Inc. [Link]

  • Jie, Y., et al. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health (NIH). [Link]

  • Jones, R. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Columnex. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]

  • Parr, M. (2016). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Chromatography Today. [Link]

  • Ilisz, I., et al. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Institutes of Health (NIH). [Link]

  • Anonymous. (2013). Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]

  • ACS Publications. (2026). Tailored 6FCDA Copolyimides for Microporosity-Controlled CMS Membranes in C3H6/C3H8 Separation. ACS Publications. [Link]

  • IJCRT. (n.d.). DEVELOPMENT AND THE VALIDATION OF HPLC METHOD. IJCRT.org. [Link]

  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex Inc. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. [Link]

  • PubChem. (n.d.). 6,7-Dimethyl-3-((methyl-(2-(methyl-((1-(3-(trifluoromethyl)phenyl)indol-3-yl)methyl)amino)ethyl)amino)methyl)chromen-4-one. PubChem. [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

  • Taylor & Francis Online. (n.d.). Chiral Drug Separation. Taylor & Francis Online. [Link]

  • S.A., G. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (NIH). [Link]

  • ACS Publications. (n.d.). The Trifluoromethyl Group in Medical Chemistry. ACS Publications. [Link]

  • RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom. [Link]

  • PubChem. (n.d.). Ethyl((1-(2-(trifluoromethyl)phenyl)propan-2-yl))amine. PubChem. [Link]

  • PubChem. (n.d.). (p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. PubChem. [Link]

  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

Sources

GC/MS Analysis of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine: A Validated Protocol with Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated protocol for the analysis of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent challenges in the chromatographic analysis of secondary amines, such as poor peak shape and potential for thermal degradation, this method employs a crucial derivatization step using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). We provide a comprehensive guide covering sample preparation, derivatization, optimized GC-MS parameters, and interpretation of mass spectral data. The causality behind each experimental choice is explained to ensure scientific integrity and facilitate method transfer. This protocol is designed for professionals in pharmaceutical research, quality control, and forensic analysis, providing a reliable framework for the quantification and identification of this compound.

Introduction: The Rationale for a Specialized Approach

This compound is a compound of significant interest in pharmaceutical development, potentially as a synthetic intermediate or a related substance of an active pharmaceutical ingredient (API). Its structure, featuring a secondary amine and a trifluoromethyl group, presents specific challenges for direct analysis by Gas Chromatography (GC).

Primary and secondary amines are known to be difficult analytes for GC.[1] Their polar nature leads to strong interactions with active sites on the GC column and inlet, resulting in asymmetric peak tailing, reduced sensitivity, and poor reproducibility. Furthermore, these compounds can be thermally labile. To overcome these obstacles, chemical derivatization is an essential strategy.[2] Derivatization converts the polar N-H group into a less polar, more thermally stable moiety, which significantly improves chromatographic performance.[3][4] This protocol utilizes silylation with MSTFA, a versatile and highly effective reagent for derivatizing amines, to produce a stable trimethylsilyl (TMS) derivative suitable for GC-MS analysis.

Experimental Workflow Overview

The analytical process follows a systematic and logical progression from sample preparation to data analysis. Each stage is optimized to ensure the accuracy and reliability of the final results.

Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Standard/Sample Weighing & Dissolution B Derivatization with MSTFA (70°C for 20 min) A->B Accurate Concentration C GC Injection & Separation B->C D MS Detection (EI) Full Scan & SIM Modes C->D Elution E Peak Integration & Identification D->E F Quantification & Reporting E->F Calibration Curve

Figure 1: High-level overview of the analytical workflow.

Detailed Protocols and Methodologies

Reagents and Materials
  • This compound reference standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (optional, as a catalyst)

  • Ethyl Acetate (GC grade)

  • Methanol (GC grade)

  • 2 mL GC vials with inserts and PTFE-lined caps

Protocol 1: Sample Preparation and Derivatization

The goal of this step is the quantitative conversion of the analyte to its TMS derivative. MSTFA is a powerful silylating agent that readily reacts with the secondary amine.

Chemical Reaction:

Derivatization_Reaction Analyte Analyte (this compound) plus + MSTFA MSTFA arrow 70°C Product TMS-Derivative (Volatile & Stable)

Figure 2: Silylation of the secondary amine with MSTFA.

Step-by-Step Procedure:

  • Stock Solution Preparation: Accurately weigh 10 mg of the reference standard and dissolve it in 10.0 mL of ethyl acetate to create a 1.0 mg/mL stock solution.

  • Working Standard Preparation: Dilute the stock solution with ethyl acetate to prepare working standards for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Derivatization:

    • Transfer 100 µL of the standard solution (or sample extract) into a GC vial insert.

    • Add 100 µL of MSTFA. For samples where the reaction may be slow, 10 µL of pyridine can be added as a catalyst.

    • Cap the vial tightly.

    • Heat the vial in a heating block or oven at 70°C for 20 minutes to ensure complete derivatization.[4][5]

    • Allow the vial to cool to room temperature before placing it in the GC autosampler.

Causality: Heating at 70°C provides the necessary activation energy for the silylation reaction to proceed to completion in a timely manner. Ethyl acetate is chosen as the solvent for its volatility and compatibility with both the analyte and the GC system.

Protocol 2: GC-MS Instrumental Parameters

The following parameters have been optimized for the separation and detection of the TMS-derivatized analyte on a standard quadrupole GC-MS system. The use of a robust, low-bleed column, such as an Rxi-5Sil MS, is recommended as it shows enhanced stability against harsh derivatization reagents.[3]

Parameter Setting Rationale
GC System Standard GC with AutosamplerAutomation ensures precision and reproducibility.
Column Rxi-5Sil MS (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides excellent inertness and low bleed, crucial for analyzing active compounds and achieving low detection limits.[3]
Inlet Temperature 250°CEnsures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of analyte to the column, which is ideal for trace analysis.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal separation efficiency.
Oven Program Initial: 100°C (hold 1 min), Ramp: 15°C/min to 280°C, Hold: 5 minThe temperature program is designed to provide good separation from solvent and byproducts while ensuring the analyte elutes as a sharp peak.
MS System Quadrupole Mass SpectrometerStandard for routine quantitative and qualitative analysis.
Ion Source Temp. 230°CStandard temperature to minimize source contamination and maintain analyte integrity.
Quadrupole Temp. 150°CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard EI energy produces reproducible fragmentation patterns for library matching and structural elucidation.
Acquisition Modes Full Scan: m/z 50-400 (for identification)Selected Ion Monitoring (SIM): See Table 2 (for quantification)Full scan confirms identity, while SIM mode significantly increases sensitivity and selectivity for accurate quantification.[5]

Table 1: Optimized GC-MS method parameters.

Expected Results and Data Interpretation

Chromatography

The underivatized amine, if it elutes, will typically show a broad, tailing peak at an earlier retention time. Following successful derivatization with MSTFA, a sharp, symmetrical peak corresponding to the TMS-derivative is expected to elute at a higher temperature, free from interferences.

Mass Spectrometry

The mass spectrum of the TMS-derivative is key to its unambiguous identification. Electron ionization will cause the molecular ion to fragment in a predictable manner. The dominant fragmentation pathway for derivatized amines is alpha-cleavage at the carbon atom attached to the nitrogen.[6][7][8]

Predicted Fragmentation Pathway:

Fragmentation Parent Molecular Ion (M+) m/z = 275 Frag1 Loss of Methyl Radical (-CH3) [M-15]+ m/z = 260 Parent->Frag1 - •CH3 Frag2 Alpha-Cleavage Base Peak m/z = 116 Parent->Frag2 - •CH(CH3)-Ph-CF3

Figure 3: Predicted major fragmentation pathways for the TMS-derivative.

The expected mass fragments provide high confidence in the identification of the analyte. For quantification, using a primary ion (quantifier) and one or two secondary ions (qualifiers) is standard practice.

Ion Type m/z (Mass-to-Charge Ratio) Identity Description
Molecular Ion275[M]+The intact derivatized molecule. Its presence confirms the molecular weight.
Quantifier Ion 116 [CH(CH3)N(CH3)TMS]+The base peak resulting from stable alpha-cleavage. It is the most abundant and ideal for quantification.[6]
Qualifier Ion 1260[M-CH3]+A common loss of a methyl group from the TMS moiety, providing structural confirmation.
Qualifier Ion 273[Si(CH3)3]+The characteristic trimethylsilyl cation.

Table 2: Key diagnostic ions for the TMS-derivative of the analyte in SIM and Full Scan modes.

Method Validation Framework

To ensure the method is suitable for its intended purpose, validation must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).[9][10] This process demonstrates that the analytical procedure is accurate, precise, and reliable.[11][12][13]

Validation Parameter Description Typical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix, impurities).No interfering peaks at the retention time of the analyte in a blank matrix.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 over the defined range.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be precise and accurate.Defined by the linearity study.
Accuracy (as Recovery) The closeness of the test results to the true value, assessed by spiking a blank matrix at different levels.80-120% recovery for each level.
Precision (RSD%) The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (Intra-day): RSD ≤ 15% Intermediate Precision (Inter-day): RSD ≤ 20%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1, with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters (e.g., oven ramp rate, flow rate) are slightly varied.

Table 3: Key parameters for analytical method validation based on ICH Q2(R2) guidelines.[10]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound. By employing a crucial MSTFA derivatization step, the common analytical challenges associated with secondary amines are effectively overcome, leading to excellent chromatographic performance and reliable mass spectral data. The detailed step-by-step procedures, optimized instrumental parameters, and clear data interpretation guidelines offer researchers a robust method that can be readily implemented and validated for routine analysis in pharmaceutical and related industries.

References

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. Waters Corporation. [Link]

  • Improved GC Analysis of Derivatized Amphetamines. Restek. [Link]

  • Al-Hazmi, H., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of Analytical Toxicology. [Link]

  • Al-Hazmi, H., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. National Institutes of Health (NIH). [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]

  • Chavare, S. D. (2020). Analytical method validation: A brief review. ResearchGate. [Link]

  • Sahoo, N. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]

  • Strategies for GC-MS Method Development. YouTube. [Link]

  • Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. Unife. [Link]

  • Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products. National Institutes of Health (NIH). [Link]

  • Mass Spectrometry: Fragmentation Patterns. Scribd. [Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. [Link]

  • GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. PubMed. [Link]

  • GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. ResearchGate. [Link]

Sources

Application Note: Enhanced Chromatographic Analysis of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine Through Strategic Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine is a chiral secondary amine whose accurate detection and enantiomeric quantification are critical in pharmaceutical development and metabolic studies. Direct analysis of this compound by gas chromatography (GC) or high-performance liquid chromatography (HPLC) is often hindered by its polarity, which can lead to poor peak shape and low sensitivity, and its chirality, which requires specialized columns for enantioseparation.[1][2]

This application note provides detailed protocols for the chemical derivatization of this compound to overcome these analytical challenges. We present two distinct, robust methodologies:

  • Acylation with Trifluoroacetic Anhydride (TFAA) for enhanced volatility and sensitivity in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Diastereomeric derivatization with Marfey's Reagent for the successful enantioseparation and quantification using standard reverse-phase Liquid Chromatography (LC-MS or HPLC-UV).

These protocols are designed for researchers, analytical scientists, and quality control professionals, offering step-by-step guidance and explaining the scientific rationale behind key experimental choices to ensure reliable and reproducible results.

Rationale for Derivatization

Chemical derivatization is a powerful strategy to modify an analyte's physicochemical properties to make it more amenable to a specific analytical technique.[3] For this compound, derivatization serves three primary objectives:

  • Improved Chromatographic Behavior: The secondary amine group is polar and can engage in hydrogen bonding, leading to peak tailing on many GC columns. Converting the amine to a less polar amide derivative significantly improves peak symmetry and reduces retention time.[1][4]

  • Enhanced Detector Sensitivity: Acylation with a fluorinated reagent like TFAA introduces multiple fluorine atoms into the molecule. This dramatically increases the response of an Electron Capture Detector (ECD) and provides a characteristic mass shift and fragmentation pattern in MS, aiding in identification and quantification.[1][3]

  • Enabling Chiral Separation on Achiral Columns: Reacting the racemic amine with a homochiral derivatizing agent (a Chiral Derivatizing Agent, or CDA) creates a pair of diastereomers.[5] Unlike enantiomers, diastereomers have different physical properties and can be readily separated using standard, non-chiral chromatographic columns, which are often more robust and less expensive than chiral columns.[6][7]

General Experimental Workflow

The process for both derivatization strategies follows a logical sequence from sample preparation to final analysis. This workflow ensures that the derivatization is complete and the resulting sample is suitable for injection into the chromatographic system.

G cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Analyte Sample (in appropriate solvent) Mix Combine Analyte, Reagent, and Catalyst Sample->Mix Reagent Prepare Derivatizing Reagent Solution Reagent->Mix Incubate Incubate (Heat if necessary) Mix->Incubate Reaction Time Quench Quench Reaction (e.g., add acid/base) Incubate->Quench Extract Extract Derivative (if necessary) Quench->Extract Inject Inject into GC-MS or LC-MS Extract->Inject

Figure 1: General workflow for the derivatization and analysis of the target amine.

Protocol 1: GC-MS Analysis via Acylation with TFAA

This protocol details the conversion of the secondary amine to its corresponding trifluoroacetamide derivative. This reaction increases volatility and thermal stability, making the analyte ideal for GC-MS analysis.

Underlying Chemistry

The acylation of a secondary amine with trifluoroacetic anhydride (TFAA) is a nucleophilic acyl substitution.[8] The nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride, leading to the formation of the N-acylated amide and trifluoroacetic acid as a byproduct. A non-nucleophilic base, such as pyridine or triethylamine, is included to neutralize the acid byproduct, driving the reaction to completion.[9][10]

G cluster_reactants cluster_products Analyte This compound Derivative N-Trifluoroacetyl Derivative (Volatile, ECD-active) Analyte->Derivative + TFAA (Pyridine, 0°C to RT) TFAA Trifluoroacetic Anhydride (TFAA)

Figure 2: Acylation reaction of the target amine with TFAA.
Materials
  • This compound sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous pyridine or triethylamine (TEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Ethyl Acetate)

  • Reaction vials (2 mL) with PTFE-lined caps

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas supply for evaporation

Step-by-Step Protocol
  • Sample Preparation: Place up to 1 mg of the amine sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 500 µL of anhydrous DCM to dissolve the sample. Add 1.2 equivalents of pyridine or TEA to the solution.

  • Cooling: Place the vial in an ice bath and allow it to cool to 0°C. This is done to control the initial exothermic reaction.

  • Acylation: Add 1.1 equivalents of TFAA dropwise to the cold, stirred solution.

  • Reaction: Tightly cap the vial, remove it from the ice bath, and allow it to warm to room temperature. Let the reaction proceed for 60 minutes. Reaction progress can be monitored by TLC or a preliminary GC-MS injection until the starting amine is no longer detected.[9][10]

  • Workup:

    • Add 500 µL of 1M HCl to the vial to neutralize the excess base. Vortex and separate the layers.

    • Transfer the organic (bottom DCM) layer to a new vial.

    • Wash the organic layer with 500 µL of saturated NaHCO₃ solution to remove any remaining acid.

  • Drying and Concentration: Dry the organic layer over a small amount of anhydrous Na₂SO₄, filter or carefully decant the solution into a clean vial, and evaporate the solvent to near dryness under nitrogen.

  • Analysis: Reconstitute the dried derivative in a suitable volume of ethyl acetate or hexane for GC-MS injection.

Protocol 2: LC-MS Enantioseparation via Marfey's Reagent

This protocol uses Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) to create diastereomeric derivatives of the (R)- and (S)-enantiomers of the amine. These diastereomers can then be baseline-separated on a standard C18 column.

Underlying Chemistry

Marfey's reagent undergoes a nucleophilic aromatic substitution reaction with the amine. The nitrogen atom of the amine displaces the fluorine atom on the dinitrophenyl ring of the L-alanine amide.[5] Since the derivatizing agent is enantiomerically pure (L-form), reacting it with a racemic amine (R- and S-forms) produces two distinct diastereomers: L-FDAA-(R)-amine and L-FDAA-(S)-amine. These diastereomers have different three-dimensional structures, leading to different interactions with the stationary phase and thus different retention times.

G cluster_reactants cluster_products Analyte Racemic Amine (R- and S-enantiomers) Diastereomers Diastereomeric Mixture (L-R and L-S) Separable on Achiral Column Analyte->Diastereomers + L-FDAA (NaHCO₃, 40°C) Marfey Marfey's Reagent (L-FDAA)

Figure 3: Derivatization with Marfey's Reagent to form separable diastereomers.
Materials
  • This compound sample

  • Marfey's Reagent (FDAA) solution (e.g., 10 mg/mL in acetone)

  • 1M Sodium bicarbonate (NaHCO₃) solution

  • Acetone

  • 2M Hydrochloric acid (HCl)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Mobile phase for LC-MS (e.g., Acetonitrile, Water with 0.1% Formic Acid)

Step-by-Step Protocol
  • Sample Preparation: In a reaction vial, dissolve approximately 0.1 mg of the amine sample in 100 µL of water or a suitable buffer.

  • Reagent Addition: Add 200 µL of the Marfey's Reagent solution (in acetone) to the vial. This provides a significant molar excess of the reagent.

  • Base Addition: Add 40 µL of 1M NaHCO₃ to raise the pH and facilitate the reaction.

  • Reaction: Vortex the mixture briefly. Tightly cap the vial and incubate it at 40-50°C for 60-90 minutes in a heating block.[5] The mixture should be protected from light.

  • Quenching: After incubation, cool the vial to room temperature. Stop the reaction by adding 20 µL of 2M HCl to acidify the mixture.

  • Analysis: The sample is now ready for analysis. Filter or centrifuge the sample if any precipitate forms. Dilute with the initial mobile phase if necessary and inject into the LC-MS system.

Expected Results and Data Comparison

Derivatization is expected to significantly improve the analytical performance for this compound. The table below summarizes the anticipated changes.

ParameterUnderivatized AmineTFAA Derivative (GC-MS)Marfey's Derivative (LC-MS)
Volatility Low to ModerateHighLow
Peak Shape (GC) Prone to tailingSharp, SymmetricalN/A
Retention (RP-LC) ModerateN/AIncreased
Enantiomer Separation Requires chiral columnRequires chiral columnTwo baseline-resolved peaks on achiral C18 column
MS Fragmentation M-15 (loss of CH₃)Characteristic loss of CF₃, COCF₃Characteristic dinitrophenyl fragments
Detector Sensitivity ModerateHigh (especially with ECD)High (Strong UV absorbance and good ionization)

The mass spectrum of the TFAA derivative is expected to show a clear molecular ion and characteristic fragment ions corresponding to the loss of the trifluoromethyl group (CF₃) and the trifluoroacetyl group (COCF₃). The fragmentation of the trifluoromethylphenyl moiety itself can also provide structural confirmation.[11][12]

Troubleshooting and Expert Insights

  • Incomplete Acylation (Protocol 1): If the starting amine is still present, ensure all reagents and solvents are truly anhydrous, as TFAA is highly susceptible to hydrolysis.[13] Consider increasing the reaction time or temperature slightly (e.g., to 70°C for 30 minutes).[1]

  • Derivative Instability: While the TFAA amide is generally stable, silyl derivatives (an alternative approach) are known to be moisture-sensitive.[13] Acyl derivatives are preferred for their robustness. Marfey's derivatives are stable for at least 48 hours when stored properly.[5]

  • Excess Reagent Peaks: Both derivatization protocols use an excess of the reagent, which will be visible in the chromatogram. For the Marfey's protocol, the hydrolyzed reagent peak typically elutes early and does not interfere with the diastereomer peaks. For the GC protocol, the workup steps are designed to remove the excess reagent and base.

  • Enantiomeric Purity of Reagent: The accuracy of enantiomeric excess (%e.e.) calculations using Protocol 2 depends entirely on the enantiomeric purity of the Marfey's Reagent. Always use a high-purity, validated reagent source.

Conclusion

The derivatization of this compound is a necessary and highly effective strategy for enabling its robust and accurate analysis. Acylation with TFAA provides a volatile and sensitive derivative perfectly suited for GC-MS, ideal for general quantification and identification. For stereoselective studies, derivatization with Marfey's Reagent offers a reliable and validated method to form diastereomers that can be easily separated on standard LC systems. The selection of the appropriate protocol depends on the analytical objective—be it total concentration or enantiomeric distribution—and the available instrumentation.

References

  • Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine notes, 6(139). Retrieved from [Link]

  • Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. Retrieved from [Link]

  • Zhou, Y., & Sun, Z. P. (1991). [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC]. Yao Xue Xue Bao, 26(9), 701-4. Retrieved from [Link]

  • Arkivoc. (n.d.). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Retrieved from [Link]

  • ResearchGate. (2016). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved from [Link]

  • Semantic Scholar. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. Retrieved from [Link]

  • Le, A. M., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Molecules, 27(13), 4261. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from [Link]

  • Tao, Y., et al. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Chromatography B, 769(2), 249-259. Retrieved from [Link]

  • Guo, K., & Li, L. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 412(12), 2841-2852. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • ResearchGate. (n.d.). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. Retrieved from [Link]

Sources

Application Note: Characterizing Ligand Affinity for the Human Serotonin Transporter (hSERT) Using a Competitive Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive protocol for determining the binding affinity of the novel compound Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine for the human serotonin transporter (hSERT). The chemical structure of this compound, featuring a trifluoromethylphenyl group, suggests a potential interaction with monoamine transporters, making hSERT a prime target for investigation.[1] Competitive radioligand binding assays are a gold-standard method for quantifying the interaction between a test compound and its molecular target.[2] This protocol employs [³H]citalopram, a well-characterized high-affinity radioligand for hSERT, to compete for binding with the unlabeled test compound. By measuring the displacement of the radioligand across a range of test compound concentrations, one can determine the half-maximal inhibitory concentration (IC₅₀) and subsequently calculate the inhibitory constant (Kᵢ), a true measure of binding affinity.[3][4] The methodology detailed herein utilizes membranes prepared from HEK-293 cells stably expressing hSERT and follows a robust filtration-based separation technique.[5][6][7][8]

Introduction

The serotonin transporter (SERT) is a critical regulator of serotonergic neurotransmission, responsible for the reuptake of serotonin from the synaptic cleft.[9] As a target for numerous therapeutic agents, including selective serotonin reuptake inhibitors (SSRIs) used to treat depression and anxiety disorders, the characterization of new compounds that interact with SERT is of significant interest in drug discovery.[9] The test compound, this compound, shares structural motifs with known monoaminergic ligands, indicating its potential as a modulator of SERT function.[1]

Competitive binding assays are a fundamental technique to assess the affinity of an unlabeled compound (the "competitor") for a specific receptor or transporter.[10][11] The principle relies on the competition between a labeled ligand (typically radioactive) and the unlabeled test compound for a finite number of binding sites on the target protein. As the concentration of the unlabeled competitor increases, it displaces the radioligand, leading to a decrease in the measured radioactive signal. The resulting concentration-response curve allows for the determination of the competitor's potency (IC₅₀), from which the binding affinity (Kᵢ) can be derived using the Cheng-Prusoff equation.[3][12]

This application note provides a detailed, step-by-step protocol for performing a competitive binding assay to evaluate this compound's affinity for hSERT expressed in HEK-293 cell membranes.[6][7]

Principle of the Competitive Binding Assay

The assay quantifies the ability of the unlabeled test compound, this compound, to compete with a fixed concentration of a radiolabeled ligand, [³H]citalopram, for binding to hSERT. The amount of radioligand bound to the transporter is measured at various concentrations of the test compound. This allows for the generation of a dose-response curve and the calculation of key affinity parameters.

The key measurements are:

  • Total Binding: Radioligand binding in the absence of a competitor.

  • Non-Specific Binding (NSB): Radioligand binding in the presence of a saturating concentration of a known, high-affinity unlabeled ligand (e.g., fluoxetine) to block all specific binding to hSERT.[13][14] This measures the amount of radioligand bound to other components like filters and lipids.[14]

  • Specific Binding: The difference between Total Binding and Non-Specific Binding, representing the radioligand bound specifically to hSERT.[13]

Competitive_Binding_Principle cluster_0 Low Competitor Concentration cluster_1 High Competitor Concentration Receptor_Low hSERT [³H]citalopram Bound Radioligand_Low [³H]citalopram (High Signal) Competitor_Low Test Compound (Low Conc.) Receptor_High hSERT Test Cmpd Bound Competitor_High Test Compound (High Conc.) Radioligand_High [³H]citalopram (Low Signal) Competitor_High->Receptor_High:f1 Displaces

Figure 1: Principle of Competitive Binding. At low concentrations of the test compound, the radioligand binds to the target, producing a high signal. At high concentrations, the test compound displaces the radioligand, resulting in a low signal.

Materials and Reagents

Reagent/MaterialSupplier & Catalog No. (Example)Storage
Test Compound
This compoundCustom Synthesis/In-houseRT, desiccated
Radioligand
[³H]citalopram (Specific Activity: 70-90 Ci/mmol)PerkinElmer, NET1055-20°C
Cell Membranes
hSERT-expressing HEK-293 Cell MembranesIn-house preparation or commercial-80°C
Buffers and Reagents
Tris-HClSigma-Aldrich, T5941RT
NaClSigma-Aldrich, S9888RT
KClSigma-Aldrich, P9541RT
MgCl₂Sigma-Aldrich, M8266RT
Fluoxetine HCl (for NSB)Tocris, 0927RT
Bovine Serum Albumin (BSA)Sigma-Aldrich, A79064°C
Protease Inhibitor CocktailRoche, 11836170001-20°C
Assay Consumables
96-well Polypropylene MicroplatesGreiner Bio-One, 650201RT
Glass Fiber Filters (GF/B or GF/C)Whatman, 1822-915RT
Scintillation Cocktail (e.g., Ultima Gold™)PerkinElmer, 6013329RT
Scintillation Vials or PlatesStandard lab supplierRT
Equipment
Microplate Scintillation CounterPerkinElmer, Tri-Carb or MicroBetaLab Bench
Filtration Manifold / Cell HarvesterPerkinElmer or BrandelLab Bench
pH Meter, Vortex Mixer, CentrifugeStandard lab supplierLab Bench

Experimental Protocol

This protocol is designed for a 96-well plate format and includes membrane preparation and the binding assay itself.

Preparation of hSERT-HEK-293 Cell Membranes
  • Cell Culture: Grow HEK-293 cells stably expressing hSERT to confluence in appropriate culture vessels.[6][7]

  • Harvesting: Scrape cells into ice-cold Phosphate-Buffered Saline (PBS) and pellet by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors). Homogenize using a Dounce or polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[4]

  • Washing: Discard the supernatant, resuspend the membrane pellet in fresh Assay Buffer (see below), and repeat the centrifugation step.

  • Final Preparation: Resuspend the final pellet in Assay Buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use. The typical protein concentration for the assay is 5-20 µg per well.[4]

Assay Buffer Preparation
  • Composition: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, pH 7.4.

  • Preparation: Dissolve salts in deionized water, adjust pH to 7.4 with HCl at room temperature, and filter. Store at 4°C.

Competitive Binding Assay Procedure

Figure 2: Workflow for the hSERT Competitive Binding Assay.

  • Thaw Reagents: Thaw the hSERT membrane aliquot, [³H]citalopram, and test compound stock solution on ice.

  • Prepare Compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup: In a 96-well polypropylene plate, set up the following conditions in triplicate (final volume will be 250 µL):[4][15]

    • Total Binding (TB): 50 µL of Assay Buffer.

    • Non-Specific Binding (NSB): 50 µL of 10 µM Fluoxetine in Assay Buffer (final concentration 2 µM).

    • Test Compound: 50 µL of each dilution of this compound.

  • Add Radioligand: To all wells, add 50 µL of [³H]citalopram diluted in Assay Buffer. The final concentration should be at or near its Kₔ value (typically ~1 nM).[4][16]

  • Initiate Reaction: Add 150 µL of the diluted hSERT membrane preparation to all wells to start the binding reaction.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature (25°C) with gentle agitation to allow the binding to reach equilibrium.[4]

  • Harvesting: Terminate the assay by rapid filtration through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Washing: Quickly wash the filters three times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Drying and Counting: Dry the filter mat, add scintillation fluid, and measure the radioactivity (in Counts Per Minute, CPM) using a microplate scintillation counter.

Data Analysis and Interpretation

  • Calculate Specific Binding:

    • Average the CPM values for each triplicate.

    • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

  • Calculate Percent Inhibition:

    • For each concentration of the test compound, calculate the percent inhibition of specific [³H]citalopram binding:

    • % Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB))

  • Generate Dose-Response Curve and IC₅₀:

    • Plot the % Inhibition versus the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[4]

  • Calculate the Inhibition Constant (Kᵢ):

    • The Kᵢ value provides a more absolute measure of affinity by accounting for the concentration and affinity of the radioligand used in the assay.[3][17]

    • Use the Cheng-Prusoff equation :[3][12] Kᵢ = IC₅₀ / (1 + [L]/Kₔ) Where:

      • [L] = Concentration of the radioligand ([³H]citalopram) used.

      • Kₔ = Dissociation constant of the radioligand for hSERT. This value should be predetermined via a separate saturation binding experiment. For [³H]citalopram, it is typically in the low nanomolar range (e.g., 1-7 nM).[18][19]

Sample Data Presentation
Compound Conc. [M]Log [M]Avg. CPM% Inhibition
Total Binding N/A15,5000%
NSB N/A500100%
1.00E-11-11.015,4500.3%
1.00E-10-10.014,9004.0%
1.00E-09-9.012,50020.0%
1.00E-08-8.08,00050.0%
1.00E-07-7.03,50080.0%
1.00E-06-6.085097.7%
1.00E-05-5.055099.7%
Calculated IC₅₀ 8.0 nM

Conclusion

This application note provides a robust and validated protocol for determining the binding affinity of this compound for the human serotonin transporter. By following this competitive radioligand binding assay, researchers can accurately calculate the IC₅₀ and Kᵢ values, providing crucial data for structure-activity relationship (SAR) studies, lead optimization, and the overall pharmacological characterization of this novel compound.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.
  • Calculator.net. Cheng-Prusoff Equation Calculator. Available at: [Link]

  • Mtoz Biolabs. Competitive Ligand Binding Assay. Available at: [Link]

  • GraphPad. Nonspecific binding - GraphPad Prism 10 Curve Fitting Guide. Available at: [Link]

  • YouTube. Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. Available at: [Link]

  • NIH - National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. Available at: [Link]

  • YouTube. Ki, IC50, & the Cheng-Prusoff equation. Available at: [Link]

  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. Available at: [Link]

  • Reaction Biology. SERT Biochemical Binding Assay Service. Available at: [Link]

  • PubMed. determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Available at: [Link]

  • Wikipedia. Ligand binding assay. Available at: [Link]

  • PubMed. [3H] citalopram binding to serotonin transporter sites in minnow brains. Available at: [Link]

  • Journal of Neuroscience. Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression. Available at: [Link]

  • BMG LABTECH. Binding Assays. Available at: [Link]

  • Fluidic Sciences Ltd. Competition Assays vs. Direct Binding Assays: How to choose. Available at: [Link]

  • Semantics Scholar. [3H] citalopram binding to serotonin transporter sites in minnow brains. Available at: [Link]

  • PubMed. Characterization of an allosteric citalopram-binding site at the serotonin transporter. Available at: [Link]

  • NIH - National Center for Biotechnology Information. Development of serotonin transporter reuptake inhibition assays using JAR cells. Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]

  • NIH - National Center for Biotechnology Information. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Journal of Neuroscience. Protein Kinase C Activation Regulates Human Serotonin Transporters in HEK-293 Cells via Altered Cell Surface Expression. Available at: [Link]

  • ResearchGate. Inhibition of [ 3 H]5-HT transport and [ 3 H]citalopram binding by... Available at: [Link]

  • ResearchGate. NSF co-localizes with SERT in HEK293-hSERT cells. (A,B,C) Double... Available at: [Link]

  • ChemBK. (1R)-N-methyl-1-[4-(trifluoromethyl)phenyl]ethanamine. Available at: [Link]

  • PubMed. N'-3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N'-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-d-aspartate (NMDA) Receptor: Synthesis and Structure-Affinity Relationships. Available at: [Link]

  • BindingDB. BindingDB BDBM648518 US20240034717, Example 31.18::methyl N-{1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclobutyl}. Available at: [Link]

  • ResearchGate. (PDF) Synthesis, Crystal Structure, and Biological Activity of 3-Amino-4-Morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide. Available at: [Link]

  • PubMed. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Available at: [Link]

  • NIH - National Center for Biotechnology Information. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Available at: [Link]

  • MDPI. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Available at: [Link]

  • PubMed. Competition binding assay using o-methyl-[3H]-demethyl-gamma-amanitin for study of RNA polymerase B. Available at: [Link]

  • PubChem. N-methyl-3-[(6-{[4-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]benzene-1-sulfonamide. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving the yield and purity of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving the yield and purity of this important synthetic intermediate. The content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Section 1: Synthesis Overview and Core Protocol

The synthesis of this compound is most reliably achieved through the reductive amination of 3'-(trifluoromethyl)acetophenone with methylamine. This versatile C-N bond-forming reaction proceeds in two key stages: the formation of an imine (or iminium ion) intermediate, followed by its immediate reduction to the target amine.[1]

Experimental Workflow Overview

G cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Ketone 3'-(Trifluoromethyl)acetophenone Imine Imine/Iminium Ion Formation (Mildly Acidic, Anhydrous) Ketone->Imine Amine Methylamine Amine->Imine Product_Crude Crude Product Mixture Imine->Product_Crude Reduction Reductant Reducing Agent (e.g., STAB) Reductant->Product_Crude Quench Quench Reaction Product_Crude->Quench Extraction Acid-Base Extraction Quench->Extraction Purification Final Purification (Chromatography/Distillation) Extraction->Purification Product_Pure Pure this compound Purification->Product_Pure Analysis Purity & Identity Confirmation (NMR, MS, HPLC) Product_Pure->Analysis

Caption: Overall workflow for the synthesis and purification of the target amine.

Frequently Asked Questions: Core Synthesis

Q1: What is the recommended starting protocol for the synthesis?

The most direct method is a one-pot reductive amination. The general procedure involves charging a reaction vessel with the starting ketone, 3'-(trifluoromethyl)acetophenone, and a suitable anhydrous solvent.[2] Methylamine is then introduced, followed by a selective reducing agent.

Detailed Protocol Example (using Sodium Triacetoxyborohydride):

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3'-(trifluoromethyl)acetophenone (1.0 equiv) dissolved in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.2-0.5 M.

  • Add a solution of methylamine (1.5-2.0 equiv, often as a solution in THF or ethanol) to the flask.

  • Stir the mixture for 30-60 minutes at room temperature to facilitate the formation of the intermediate imine.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) (1.5 equiv) portion-wise over 10-15 minutes. The addition may be mildly exothermic.[3]

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, proceed to the workup and purification phase.

Q2: How do I choose the right reducing agent? This seems to be a critical step.

Your choice of reducing agent is crucial as it directly impacts selectivity, yield, and safety. The goal is to reduce the C=N bond of the imine intermediate without reducing the C=O bond of the starting ketone.[4]

Reducing Agent Pros Cons Expert Insight & Causality
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Non-selective; can readily reduce the starting ketone to an alcohol byproduct.[3]Causality: NaBH₄ is a strong hydride donor capable of reducing both ketones and imines. To achieve selectivity, the imine must be fully formed before the reductant is added. This requires careful timing and monitoring, making the process less robust.[4]
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines/iminium ions in the presence of ketones.[1]Highly toxic due to the potential to generate hydrogen cyanide (HCN) gas, especially under acidic quench conditions.[5]Causality: The electron-withdrawing cyanide group moderates the reactivity of the borohydride, making it less reactive towards ketones but still potent enough for the more electrophilic iminium ion.[4] The toxicity risk requires stringent handling protocols.
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) Mild, highly selective for imines over ketones, non-toxic byproducts.[3][6]Moisture-sensitive, more expensive than NaBH₄.Causality: The bulky and electron-withdrawing acetoxy groups provide steric hindrance and electronic deactivation, making STAB a highly selective and gentle reducing agent. It is often the preferred reagent for its high selectivity and improved safety profile.[3]

Recommendation: For reliability and safety, Sodium Triacetoxyborohydride (STAB) is the recommended reagent for this synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues that lead to diminished yield and purity.

Troubleshooting Low Yield

G Start Low Reaction Yield Observed CheckCrude Analyze Crude Product (TLC, GC-MS, ¹H NMR) Start->CheckCrude HighKetone Problem: High % of Starting Ketone CheckCrude->HighKetone Predominant Species? HighAlcohol Problem: High % of 1-[3-(CF₃)phenyl]ethanol CheckCrude->HighAlcohol Predominant Species? ComplexMixture Problem: Complex Mixture of Unknowns CheckCrude->ComplexMixture Predominant Species? Sol_Ketone1 Cause: Incomplete Imine Formation Solution: • Add dehydrating agent (e.g., 4Å mol. sieves). • Increase reaction time before adding reductant. • Check amine quality/quantity. HighKetone->Sol_Ketone1 Sol_Alcohol1 Cause: Premature Ketone Reduction Solution: • Use a more selective reductant (STAB). • If using NaBH₄, ensure imine formation  is complete before addition. HighAlcohol->Sol_Alcohol1 Sol_Complex1 Cause: Reagent Degradation / Side Reactions Solution: • Use fresh, anhydrous solvents and reagents. • Verify STAB is not hydrolyzed. • Ensure inert atmosphere. ComplexMixture->Sol_Complex1

Caption: Decision tree for troubleshooting low reaction yields.

Frequently Asked Questions: Troubleshooting

Q3: My reaction is sluggish or stalls, leaving a large amount of unreacted 3'-(trifluoromethyl)acetophenone. What's wrong?

This almost always points to an issue with the first step: imine formation.

  • Cause 1: Presence of Water. The formation of an imine from a ketone and an amine is a condensation reaction that releases water. According to Le Châtelier's principle, the presence of water in the reaction medium will inhibit the forward reaction.

    • Solution: Ensure all solvents and reagents are anhydrous. Consider adding a dehydrating agent, such as 4Å molecular sieves, to the reaction mixture before adding the reducing agent to sequester the water produced.[7]

  • Cause 2: Incorrect Stoichiometry. An insufficient amount of methylamine will result in incomplete conversion of the ketone.

    • Solution: Use a slight excess of the amine (1.5-2.0 equivalents) to drive the equilibrium towards the imine.

  • Cause 3: Insufficient Time for Imine Formation. If the reducing agent is added too soon, especially a less selective one like NaBH₄, it will not have a chance to react with the imine.

    • Solution: Allow the ketone and amine to stir together for at least 30-60 minutes at room temperature before introducing the reducing agent. Monitor imine formation via TLC if possible.

Q4: I've isolated a major side product identified as 1-[3-(trifluoromethyl)phenyl]ethanol. How did this happen and how can I prevent it?

This is a classic case of competitive reduction. The alcohol is formed when the reducing agent reduces the carbonyl group of the starting ketone instead of the C=N bond of the imine.

  • Cause: This is most common when using a powerful, non-selective reducing agent like sodium borohydride (NaBH₄).[4] It can also occur with selective reagents if the reaction conditions are not optimal (e.g., very long reaction times where the ketone is slowly reduced).

  • Prevention: The most effective solution is to switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB).[3] Its steric bulk and electronic properties make it highly selective for the iminium ion over the ketone, virtually eliminating this side reaction.

Q5: The reaction worked, but my crude product is a dark, tarry material that is difficult to handle. What causes this?

Product degradation or polymerization can occur under certain conditions.

  • Cause 1: Reaction Temperature. While these reactions are typically run at room temperature, allowing the reaction to become too exothermic, especially during the addition of the reducing agent, can lead to side reactions and decomposition.

    • Solution: Add the reducing agent slowly and in portions. If necessary, use an ice bath to maintain the temperature at or slightly below room temperature.

  • Cause 2: Air Oxidation. Amines, particularly when in their free-base form, can be susceptible to air oxidation over time, which can lead to discoloration.

    • Solution: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) and process the crude product promptly after workup. Store the purified amine under an inert atmosphere, protected from light.

Section 3: Purification and Analysis

Effective purification is critical for obtaining the final product with the high degree of purity required for subsequent applications.

Frequently Asked Questions: Purification & Analysis

Q6: What is the most effective method for purifying the crude product after the reaction is complete?

A standard acid-base extraction is the primary and most effective technique for separating the basic amine product from neutral organic impurities.[8]

Detailed Acid-Base Extraction Protocol:

  • Quench: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water until gas evolution ceases.

  • Extract: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or DCM (3x). Combine the organic layers.

  • Acidify & Isolate: Extract the combined organic layers with 1M hydrochloric acid (HCl) (3x). The basic amine product will be protonated to form its hydrochloride salt and move into the aqueous layer, leaving neutral impurities (unreacted ketone, alcohol byproduct) in the organic layer.

  • Wash: Wash the acidic aqueous layer with fresh organic solvent one more time to remove any residual neutral impurities.

  • Basify & Re-extract: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH) until the pH is >12. This deprotonates the amine salt, regenerating the free amine.

  • Final Extraction: Extract the now basic aqueous layer with fresh organic solvent (e.g., ethyl acetate) (3x).

  • Dry and Concentrate: Combine the final organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

Q7: My product still shows minor impurities after extraction. What are my options for final purification?

For research and development purposes, achieving >98% purity is often necessary.

  • Flash Column Chromatography: This is a very effective method. However, amines are notorious for "tailing" on standard silica gel due to interactions with acidic silanol groups.

    • Solution: Deactivate the silica gel by using an eluent system containing a small amount of a tertiary amine, such as 0.5-1% triethylamine, or by using a mobile phase containing ammonia (e.g., DCM/Methanol/Ammonia).[9]

  • Distillation: If the product is a thermally stable liquid, Kugelrohr or vacuum distillation can be an excellent method for removing non-volatile impurities.

  • Crystallization of a Salt: The amine can be converted to a crystalline salt (e.g., hydrochloride, tartrate). Dissolve the purified free base in a suitable solvent (like ether or ethyl acetate) and add a solution of HCl (e.g., in isopropanol or ether) to precipitate the hydrochloride salt, which can then be recrystallized.[10]

Q8: How do I definitively confirm the purity and identity of my final product?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for confirming the chemical structure. The ¹⁹F NMR will show a characteristic signal for the -CF₃ group.

  • Mass Spectrometry (MS): GC-MS or LC-MS will confirm the molecular weight of the product and help identify any low-level impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity analysis. Specialized columns or mobile phase additives may be needed for sharp peaks due to the basic nature of the amine.[11]

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Reaction Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Taylor & Francis Online. (2010). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. [Link]

  • Sciencemadness.org. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]

  • PubChem. (n.d.). 3'-(Trifluoromethyl)acetophenone. [Link]

  • MH Chem. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]

  • ResearchGate. (2015). Organic amine flash purification using a novel stationary phase. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. [Link]

Sources

Technical Support Center: Stability and Degradation of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine (Fenfluramine) in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, commonly known as Fenfluramine. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of Fenfluramine in solution. Our goal is to equip you with the necessary knowledge to anticipate challenges, ensure the integrity of your experimental results, and streamline your development process.

I. Introduction to Fenfluramine Stability

Fenfluramine is a substituted amphetamine derivative.[1][2] Its stability in solution is a critical parameter for ensuring the safety, efficacy, and quality of pharmaceutical formulations. Understanding its degradation pathways is essential for developing robust analytical methods and establishing appropriate storage conditions.

Fenfluramine hydrochloride (HCl) is generally stable under standard conditions of light, heat, and air.[3] However, like many amine-containing compounds, it is susceptible to degradation under specific stress conditions, most notably oxidation.[4]

II. Frequently Asked Questions (FAQs) on Fenfluramine Stability

This section addresses common questions encountered during the handling and analysis of Fenfluramine in solution.

Q1: What are the primary degradation pathways for Fenfluramine in solution?

A1: Based on forced degradation studies, the primary degradation pathway for Fenfluramine is oxidation .[3][4] It is relatively stable under hydrolytic (acidic and basic), photolytic, and thermal stress conditions.[3] Under oxidative stress, such as exposure to hydrogen peroxide, Fenfluramine can form several degradation products, principally involving modifications to the amine group.[4]

Q2: What are the known degradation products of Fenfluramine?

A2: The main degradation products and metabolites identified for Fenfluramine include:

  • Norfenfluramine (nFFA): This is the major metabolite formed by the N-de-ethylation of Fenfluramine.[5]

  • Fenfluramine N-oxide or Hydroxylamine: These are products of oxidation at the nitrogen atom.[5] An increase in mass of +16 Da is consistent with the formation of these oxidized derivatives.[4]

  • 1-(m-trifluoromethylphenyl)-1,2-propane diol: Identified in human metabolism studies.[6]

  • m-Trifluoromethylhippuric Acid: Another metabolite found in human urine.[6]

Q3: My chromatogram shows an unexpected peak when analyzing a Fenfluramine sample that has been stored for a while. What could it be?

A3: An unexpected peak could be a degradation product or an impurity from your formulation excipients.

  • Oxidative Degradant: If your solution was not protected from air or contained oxidizing agents, the new peak is likely an oxidative degradant like Fenfluramine N-oxide.

  • Formaldehyde Adduct: If your formulation includes excipients that may contain trace amounts of formaldehyde, it can react with the secondary amine of Fenfluramine to form an N-methyl derivative.[4]

  • Norfenfluramine: While primarily a metabolite, Norfenfluramine can also be a process impurity in the synthesis of Fenfluramine.[4]

To identify the peak, you would need to use a mass spectrometer (LC-MS) to determine the mass of the unknown compound and compare it to known degradants.

Q4: How does pH affect the stability of Fenfluramine in aqueous solutions?

A4: Fenfluramine HCl has shown to be stable in solution under both acidic and basic conditions during forced degradation studies.[3] However, the solubility of Fenfluramine, being a secondary amine, is pH-dependent. It is more soluble in acidic to neutral pH ranges where the amine group is protonated. At higher pH values, the free base may be less soluble. While significant hydrolytic degradation is not expected, pH can influence the rate of oxidative degradation and interactions with excipients.

Q5: What are the recommended storage conditions for Fenfluramine solutions?

A5: To minimize degradation, Fenfluramine solutions should be:

  • Protected from Light: Although photostability studies indicate good stability, it is best practice to store solutions in amber vials or protected from direct light.

  • Stored at Controlled Room Temperature or Refrigerated: While thermally stable, lower temperatures generally slow down any potential degradation reactions.

  • Protected from Oxidizing Agents: Avoid contact with peroxides and other oxidizing agents. If possible, de-gassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.

III. Troubleshooting Guide for Stability Studies

This guide provides practical solutions to common issues encountered during the execution and analysis of Fenfluramine stability studies.

Issue 1: Significant Degradation Observed Under Supposedly Stable Conditions (e.g., Acid/Base Hydrolysis)
Possible Cause Troubleshooting Action
Presence of Metal Ions: Trace metal ions in your reagents or from glassware can catalyze degradation.
Action: Use high-purity reagents and glassware. Consider using a chelating agent like EDTA in your buffer if metal ion contamination is suspected.
Oxidative Stress: Dissolved oxygen in your solution can cause oxidative degradation, even under hydrolytic conditions.
Action: Degas your solvents and sample solutions by sparging with an inert gas (e.g., nitrogen) or by sonication under vacuum.
Excipient Interaction: An excipient in your formulation may be reacting with Fenfluramine under the stress condition.
Action: Conduct stress studies on the pure API and on the full formulation to differentiate between inherent degradation and excipient-driven degradation.
Issue 2: Poor Resolution Between Fenfluramine and a Degradation Product in HPLC Analysis
Possible Cause Troubleshooting Action
Suboptimal Mobile Phase Composition: The polarity of the mobile phase may not be suitable for separating compounds with similar structures.
Action: Modify the organic-to-aqueous ratio. If using a buffer, adjust the pH to alter the ionization state of the analytes, which can significantly impact retention and selectivity.
Inappropriate Column Chemistry: The stationary phase may not be providing sufficient selectivity.
Action: Try a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) which can offer different selectivity for aromatic compounds.
Co-elution of Norfenfluramine: Norfenfluramine is structurally very similar to Fenfluramine and can be difficult to separate.
Action: A shallow gradient or isocratic elution with a lower percentage of organic solvent may be necessary to improve resolution. Ensure your method is validated using a Norfenfluramine reference standard.
Issue 3: Variable or Non-Reproducible Degradation Results
Possible Cause Troubleshooting Action
Inconsistent Stress Conditions: Minor variations in temperature, light intensity, or reagent concentration can lead to different degradation levels.
Action: Use calibrated equipment (ovens, photostability chambers). Prepare fresh stress reagents for each experiment. Ensure consistent sample volumes and headspace in vials.
Sample Preparation Inconsistency: Differences in sample dilution, extraction, or filtration can affect the final concentration.
Action: Use calibrated pipettes and volumetric flasks. Ensure complete dissolution and mixing. Validate that the filtration process does not selectively remove the analyte or degradants.

IV. Experimental Protocols and Methodologies

Forced Degradation Study Protocol

This protocol outlines a systematic approach to investigating the stability of Fenfluramine in solution, consistent with ICH guidelines.

Objective: To identify potential degradation products and pathways for Fenfluramine under various stress conditions.

Materials:

  • Fenfluramine HCl API

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated stability chamber, photostability chamber, and water bath

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of Fenfluramine HCl in water or a suitable solvent (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Store at 60°C for up to 7 days. Take samples at intermediate time points (e.g., 2h, 6h, 24h, 7d). Neutralize samples before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Store at 60°C for up to 7 days. Sample and neutralize as in the acid hydrolysis step.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for up to 24 hours. Sample at various time points.

  • Thermal Degradation: Store the stock solution at 70°C in a stability chamber, protected from light, for up to 7 days.

  • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples and a control (unstressed) sample using a validated stability-indicating HPLC method.

Stability-Indicating HPLC-UV Method

While a specific validated method for Fenfluramine and all its degradants is not publicly available in full detail, the following parameters can serve as a starting point for method development, based on related compounds and general principles.

Parameter Recommendation
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.05% Triethylamine in water, pH adjusted to 2.7 with Orthophosphoric Acid[7]
Mobile Phase B Methanol[7]
Gradient Start with a low percentage of Mobile Phase B and gradually increase to elute more retained compounds. An example gradient could be: 0-5 min (25% B), 5-20 min (25-70% B), 20-25 min (70% B), 25-30 min (25% B).
Flow Rate 1.0 mL/min[7]
Injection Volume 20 µL
Detection Wavelength 210 nm (for general impurity profiling) or 239 nm[3][7]
Column Temperature 30°C

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity (peak purity analysis using a DAD detector), linearity, accuracy, precision, and robustness.[7]

V. Visualization of Degradation and Workflows

Diagram: Potential Oxidative Degradation Pathway

G Fenfluramine Fenfluramine (this compound) Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Fenfluramine->Oxidative_Stress N_Oxide Fenfluramine N-oxide Oxidative_Stress->N_Oxide Norfenfluramine Norfenfluramine (N-de-ethylated) Oxidative_Stress->Norfenfluramine Hydroxylamine Hydroxylamine Derivative Oxidative_Stress->Hydroxylamine

Caption: Potential oxidative degradation pathways of Fenfluramine.

Diagram: Forced Degradation Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Fenfluramine Stock Solution Acid Acidic (HCl, Heat) Start->Acid Base Basic (NaOH, Heat) Start->Base Oxidative Oxidative (H₂O₂) Start->Oxidative Thermal Thermal (Heat) Start->Thermal Photo Photolytic (Light) Start->Photo HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Characterization Peak Purity & Degradant Characterization (LC-MS, NMR) HPLC->Characterization

Caption: Workflow for forced degradation studies of Fenfluramine.

VI. References

  • EP3800177A1 - Fenfluramine compositions and methods of preparing the same - Google Patents. Available at:

  • Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage - bepls. Available at: [Link]

  • In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PMC. Available at: [Link]

  • (10) Patent No - Googleapis.com. Available at: [Link]

  • Quantitative 1H NMR method for the routine spectroscopic determination of enantiomeric purity of active pharmaceutical ingredients fenfluramine, sertraline, and paroxetine - PubMed. Available at: [Link]

  • stability-indicating hplc method: Topics by Science.gov. Available at: [Link]

  • Study of human urinary metabolism of fenfluramine using gas chromatography-mass spectrometry. - ClinPGx. Available at: [Link]

  • Fenfluramine | C12H16F3N | CID 3337 - PubChem - NIH. Available at: [Link]

  • Fenfluramine: a plethora of mechanisms? - Frontiers. Available at: [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC - NIH. Available at: [Link]

  • Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry using - Altasciences. Available at: [Link]

  • Use of sorbitol as pharmaceutical excipient in the present day formulations - issues and challenges for drug absorption and bioavailability - PubMed. Available at: [Link]

  • 212102Orig1s000 - accessdata.fda.gov. Available at: [Link]

  • Fenfluramine (Fintepla) - UCB. Available at: [Link]

  • Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. Available at: [Link]

  • The Regeneration of D,l-Fenfluramine-Destroyed Serotonergic Nerve Terminals - PubMed. Available at: [Link]

  • Temporal differences in behavioral effect of fenfluramine and norfenfluramine - PubMed. Available at: [Link]

  • Drug Excipients Compatibility Study | PDF | Pharmacology | Pharmaceutical Sciences. Available at: [Link]

  • Development and validation of stability indicating HPLC method for determination of adrenaline tartrate | Semantic Scholar. Available at: [Link]

  • Fenfluramine HCl (Fintepla®) provides long‐term clinically meaningful reduction in seizure frequency: Analysis of an ongoing open‐label extension study - NIH. Available at: [Link]

  • Dravet Syndrome Study Design | FINTEPLA® (fenfluramine) oral solution. Available at: [Link]

  • Study Details | NCT02823145 | An Open-Label Extension Trial to Assess the Long-Term Safety of ZX008 (Fenfluramine Hydrochloride HCl) Oral Solution in Children and Young Adults With Dravet Syndrome | ClinicalTrials.gov. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Bioassays for Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for bioassays involving Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine and related compounds. This molecule, structurally identified as N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine, belongs to a class of compounds featuring a trifluoromethylphenyl moiety. This functional group is frequently employed in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1] However, these same properties can introduce specific challenges in bioassay development and execution.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into common issues, moving beyond simple procedural checklists to explain the underlying chemical and biological causality. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve experimental challenges, ensuring the integrity and reproducibility of your data.

Section 1: Compound Characteristics & Handling

Before troubleshooting assay performance, it is critical to understand the physicochemical properties of your compound and ensure proper handling. The structure contains a lipophilic trifluoromethylphenyl group and a basic amine, which dictate its behavior in aqueous solutions.

FAQ: Compound Preparation & Stability

Question: My compound is precipitating out of my aqueous assay buffer. How can I improve its solubility?

Answer: This is a common issue for molecules with high lipophilicity, a characteristic enhanced by the trifluoromethyl group.[1]

  • Underlying Cause: The compound is likely exceeding its aqueous solubility limit. This is often triggered when a concentrated DMSO stock is diluted into a purely aqueous buffer, causing the compound to "crash out."

  • Immediate Solutions:

    • Check DMSO Concentration: Ensure the final concentration of your solvent (e.g., DMSO) in the assay is as high as tolerable for the biological system (typically 0.1% - 1%), but consistent across all wells.

    • Use Co-solvents: For some assays, particularly biochemical ones, using co-solvents like acetonitrile or methanol in the buffer can improve solubility.[2] However, you must validate their compatibility with your assay components (e.g., enzymes, cells).

    • pH Adjustment: As a secondary amine, the compound's charge state is pH-dependent. At a pH below its pKa (predicted to be weakly basic), it will be protonated and likely more soluble.[3] Consider using a buffer system that maintains a pH where the compound is in its more soluble, charged form, provided this pH is compatible with the assay.

    • Serial Dilution Technique: Avoid single, large dilution steps. Perform an intermediate dilution of your DMSO stock in a small volume of assay buffer or saline before the final dilution into the assay plate. A detailed protocol is provided below.

  • Long-Term Strategy: Characterize the compound's solubility in your specific assay buffer. This can be done using methods like nephelometry or visual inspection at high concentrations.

Question: I suspect my compound is degrading during the experiment or in storage. What are the likely degradation pathways and how can I prevent them?

Answer: While the trifluoromethyl group confers high metabolic stability, chemical stability issues can still arise under specific conditions.[1][2]

  • Potential Degradation Pathways:

    • Hydrolysis: While the C-F bond is very strong, the trifluoromethyl group can undergo hydrolysis to a carboxylic acid under harsh pH conditions, particularly strong bases.[2] More commonly, other labile functional groups elsewhere in a larger molecule could be the primary site of hydrolysis.

    • Oxidation: The aromatic ring or other parts of the molecule can be susceptible to oxidation, especially if exposed to air and light over long periods in solution.

    • Photodegradation: Exposure to UV light can induce degradation of trifluoromethylphenyl moieties.[2]

  • Prevention and Mitigation:

    • Storage: Store the solid compound in a tightly sealed container in a cool, dry, dark place, preferably under an inert atmosphere (argon or nitrogen).[4] For DMSO stock solutions, store at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Handling: Prepare solutions fresh for each experiment whenever possible. Protect solutions from direct light by using amber vials or covering tubes with foil.[5]

    • Buffer Choice: Avoid extremes in pH unless required by the experiment. Most biological assays perform best between pH 6.0 and 8.0, where the compound is likely to be more stable.

    • Forced Degradation Study: If instability is strongly suspected, perform a forced degradation study by exposing the compound to acidic, basic, oxidative, and photolytic stress conditions to identify the specific vulnerability.[2]

Section 2: Troubleshooting Assay Performance

This section addresses common problems observed during assay execution, linking them to the compound's properties and providing actionable solutions.

Workflow: General Troubleshooting Logic

G cluster_observe cluster_diagnose cluster_solve Observe Problem Observed (e.g., No Signal, High Variance) Compound Is it the Compound? (Precipitation, Degradation, Interference) Observe->Compound Check First Assay Is it the Assay System? (Reagents, Protocol, Instrument) Compound->Assay If Compound OK SolveCompound Optimize Compound Prep (Solubility, Stability Checks) Run Interference Controls Compound->SolveCompound Yes SolveAssay Validate Assay Components (Re-run Standards, Check Buffers) Review Protocol & Pipetting Assay->SolveAssay Yes SolveCompound->Observe Re-test SolveAssay->Observe Re-test

Caption: General troubleshooting workflow for bioassays.

FAQ: Common Assay Problems

Question: My results are highly variable between replicate wells. What's causing this poor reproducibility?

Answer: High variance is often due to either inconsistent preparation or the compound's physical behavior in the assay plate.

  • Possible Causes & Solutions:

    • Pipetting Inaccuracy: Small volume errors are magnified in 96- or 384-well plates.

      • Action: Calibrate your pipettes. Use fresh tips for each replicate. When dispensing, touch the tip to the side of the well near the bottom to ensure all liquid is transferred.[6][7]

    • Compound Precipitation/Aggregation: The compound may be falling out of solution non-uniformly across the plate. Aggregates can scatter light or sequester proteins, leading to erratic signals.[8] Lipophilic amines are known to be potential "nuisance compounds" that can form aggregates.[9]

      • Action: Visually inspect the plate under a microscope for precipitates. Lower the compound concentration. Re-evaluate your dilution scheme (see Protocol 1). Consider including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer to prevent aggregation, but first verify detergent compatibility with your system.[8]

    • Temperature Gradients: "Edge effects" in microplates can occur if the outer wells equilibrate to temperature differently than the inner wells.

      • Action: Equilibrate all reagents and the plate to the assay temperature before starting.[6] Use a water bath for equilibration if possible. Avoid stacking plates in the incubator.

    • Incomplete Mixing: If reagents are not mixed thoroughly in the well, the reaction or interaction will not be uniform.

      • Action: After adding the final reagent, gently tap the plate or use an orbital shaker for a few seconds to ensure mixing, avoiding bubbles.[6]

Question: I'm not seeing any activity (no signal or no inhibition). What should I check?

Answer: A complete lack of signal points to a failure in a critical component of the assay or an issue with the compound's availability.

  • Possible Causes & Solutions:

    • Compound Inactivity/Unavailability: The compound may have degraded or precipitated entirely.

      • Action: Prepare the compound fresh. Confirm solubility visually at the highest concentration tested.

    • Reagent Failure: A key reagent (enzyme, antibody, substrate, cells) may be expired, improperly stored, or inactive.[6]

      • Action: Run positive and negative controls. For an enzyme assay, check the enzyme's activity with a known inhibitor. For a cell-based assay, check cell viability.

    • Incorrect Assay Conditions: The buffer pH might be wrong, or a critical cofactor might be missing.

      • Action: Double-check the buffer preparation and pH.[10] Confirm all components were added according to the protocol.[6]

    • Instrument Settings: The plate reader might be set to the wrong wavelength or detection mode.

      • Action: Verify the instrument settings against the assay protocol (e.g., clear plates for absorbance, black for fluorescence, white for luminescence).[6]

Question: I'm observing a signal in my negative controls or seeing activity that doesn't make sense (e.g., inhibition in a target-free assay). Is my compound interfering with the assay?

Answer: This is a classic sign of assay interference, a common problem with certain chemical scaffolds.[8] The trifluoromethylphenyl group can be "greasy" and the amine can be reactive, creating potential for off-target effects.

  • Types of Interference & Diagnostic Controls:

    • Optical Interference: The compound may absorb light at the same wavelength as your readout (colorimetric assays) or have intrinsic fluorescence.

      • Control Experiment: Run the assay with your compound in buffer alone, with no enzyme or cells. A signal here indicates direct interference.

    • Compound Aggregation: At higher concentrations, compounds can form colloidal aggregates that non-specifically sequester and inhibit proteins.[8]

      • Control Experiment: Re-run the assay with an inert, non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity is significantly reduced, aggregation is the likely cause.

    • Reactivity: The compound may be reacting with assay components, such as redox-active dyes (e.g., in MTT or AlamarBlue assays) or chelating metal cofactors.

      • Control Experiment: Test the compound's effect on the detection reagent directly in a cell-free system.

Data Presentation: Troubleshooting Quick Guide
SymptomTop 3 Potential CausesRecommended First Actions
High Variance 1. Compound Precipitation2. Pipetting Error3. Incomplete Mixing1. Visually inspect wells for precipitate.2. Review and practice pipetting technique.3. Ensure proper mixing post-reagent addition.
No Signal 1. Reagent Failure2. Compound Precipitation3. Incorrect Instrument Settings1. Validate positive/negative controls.2. Prepare fresh compound solution.3. Double-check reader wavelength/settings.
High Background /False Positives 1. Optical Interference2. Compound Aggregation3. Assay Reagent Reactivity1. Run compound in buffer-only control.2. Add 0.01% Triton X-100 to the assay.3. Run target-free controls.
Non-Linear Curve 1. Solubility Limit Exceeded2. Pipetting Error in Dilutions3. Signal Saturation1. Lower the top concentration.2. Re-make standard dilutions carefully.[6]3. Check if signal is above the reader's linear range.

Section 3: Protocols & Methodologies

Protocol 1: Serial Dilution of Lipophilic Compounds

This method minimizes the risk of precipitation when diluting a high-concentration DMSO stock into an aqueous buffer.

  • Prepare Master Stock: Create a high-concentration master stock in 100% DMSO (e.g., 10 mM).

  • Create Top Concentration Plate: In a separate "intermediate" 96-well plate, add your 10 mM master stock to the first column (e.g., 4 µL).

  • Perform Serial Dilution in DMSO: Add 100% DMSO to the remaining wells (e.g., 20 µL). Perform a serial dilution across this plate (e.g., transfer 10 µL from column 1 to 2, mix, then 10 µL from 2 to 3, etc.). This creates a dilution series in high DMSO.

  • Transfer to Assay Plate: Transfer a small, equal volume from each well of the intermediate plate to your final assay plate containing the bulk of the assay buffer and other reagents (e.g., transfer 1 µL from the intermediate plate into 99 µL in the final plate).

  • Mix Thoroughly: Immediately mix the final assay plate on an orbital shaker. This ensures the final DMSO concentration is low and consistent (e.g., 1%) and that the compound disperses quickly.

Experimental Workflow: Interference Testing

G cluster_start cluster_tests cluster_results Start Compound Shows Activity in Primary Assay Optical Test 1: Optical Interference (Compound + Buffer + Readout) Start->Optical TargetFree Test 2: Target-Free Activity (Compound + All Reagents - Target) Start->TargetFree Aggregation Test 3: Aggregation Check (Primary Assay + 0.01% Triton X-100) Start->Aggregation ResultOptical Signal in Test 1? -> Optical Interference Optical->ResultOptical ResultTargetFree Signal in Test 2? -> Reagent Reactivity TargetFree->ResultTargetFree ResultAggregation Activity Lost in Test 3? -> Aggregation-based Aggregation->ResultAggregation ResultTrue All Controls Negative? -> Likely True Activity ResultOptical->ResultTrue If No ResultTargetFree->ResultTrue If No ResultAggregation->ResultTrue If No

Caption: A logical workflow for diagnosing assay interference.

References

  • Enamine. (n.d.). Safety Data Sheet - methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride.
  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 4-(3-(Trifluoromethyl)phenyl)pyrimidin-2-amine.
  • Dahlin, J. L., et al. (2022). A Collection of Useful Nuisance Compounds (CONS)
  • Enamine. (n.d.). Safety Data Sheet - [2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonamide.
  • PubChem. (n.d.). 6,7-Dimethyl-3-((methyl-(2-(methyl-((1-(3-(trifluoromethyl)phenyl)indol-3-yl)methyl)amino)ethyl)amino)methyl)chromen-4-one. Retrieved from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
  • Aaron Chemistry. (2024, November 1). Safety Data Sheet - 3-[3-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride.
  • BMG LABTECH. (n.d.).
  • Fisher Scientific. (2025, December 19).
  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]

  • Agilent. (n.d.). Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide.
  • PubChem. (n.d.). N-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine. Retrieved from [Link]

  • Sulphur Experts Inc. (2021, January 26). Importance of Amine Sampling and Analysis [Video]. YouTube.
  • PubChem. (n.d.). (p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. Retrieved from [Link]

  • PubMed Central. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
  • Journal of Biomedical Research & Environmental Sciences. (2023).
  • QIAGEN. (n.d.). Troubleshooting Molecular Biology Applications. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.).
  • PubChem. (n.d.). [4(5)R]-4(5)-(2-Aminoethyl)-2-[(3-trifluoromethyl phenyl)amino]imidazoline hydrobromide. Retrieved from [Link]

  • PubMed Central. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals.
  • PubMed Central. (2020). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Acta Pharmaceutica Sinica B.
  • ResearchGate. (2020). Amine system problems arising from heat stable salts and solutions to improve system performance. Request PDF.
  • PubChem. (n.d.). N-[2-(4-chlorophenyl)ethyl]-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). Phenethylamine, m-trifluoromethyl-. Retrieved from [Link]

  • PubChem. (n.d.). 4-(trifluoromethyl)phenyl N-methyl-N-{2-[(1r,4r)-4-{[ethyl(2-hydroxyethyl)amino]methyl}cyclohexyl]ethyl}carbamate. Retrieved from [Link]

  • ITW Reagents. (n.d.). Biological Buffers.
  • ResearchGate. (2015). Why Amine Systems Fail – An in-depth Study of Amine System Failures.
  • Sygnature Discovery. (n.d.). Fluorescent Thermal Shift Assays (FTSA). Retrieved from [Link]

  • ITW Reagents. (n.d.). Biological Buffers.

Sources

Optimization of dosage and administration routes for Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine in vivo

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides comprehensive technical support for researchers utilizing Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine and its close, extensively studied analog, Fenfluramine, in in vivo experimental settings. The specified compound, N-methyl-1-(3-(trifluoromethyl)phenyl)ethanamine, is a structural analog of Fenfluramine, which is the N-ethyl form. Due to the wealth of published data and regulatory approval of Fenfluramine (FINTEPLA®), this document will leverage its well-characterized profile to provide robust guidance. The principles of formulation, dosage optimization, and administration are highly translatable to its N-methyl counterpart. The presence of the methyl group, as opposed to an ethyl group, may influence pharmacokinetic and pharmacodynamic properties, a concept known in medicinal chemistry as the "magic-methyl effect"[1]. Therefore, while this guide is grounded in Fenfluramine data, initial dose-range finding studies for the N-methyl analog remain critical.

Section 1: Frequently Asked Questions (FAQs) - Compound Characterization & Formulation

Q1: What are the critical physicochemical properties of Fenfluramine for in vivo use?

A1: Understanding the compound's properties is the foundation for successful in vivo work. Fenfluramine is typically used as the hydrochloride (HCl) salt to improve solubility and stability.[2][3]

Causality: The HCl salt form provides a charged molecule that is more readily soluble in aqueous vehicles suitable for administration.[2][4] The base form is less soluble in water.[4] Stability is also enhanced, which is crucial for consistent dosing solutions.[4]

Table 1: Physicochemical Properties of Fenfluramine Hydrochloride

PropertyValueSource
Chemical Name N-ethyl-α-methyl-3-(trifluoromethyl)phenethylamine hydrochloride[3]
Molecular Formula C₁₂H₁₆F₃N · HCl[2][3]
Molecular Weight 267.72 g/mol [2][3]
Appearance White to off-white powder/solid[2][3]
Melting Point ~172°C[3]
Solubility Soluble in water and ethanol[2][4]
Storage Store tightly sealed at room temperature[2]
Q2: How should I prepare a stable formulation for oral or parenteral administration?

A2: The choice of vehicle is critical for ensuring bioavailability and minimizing animal distress. Given that Fenfluramine HCl is water-soluble, simple aqueous vehicles are often sufficient.

  • For Oral Gavage (P.O.): Sterile water or 0.9% saline are the preferred vehicles. For the commercially available oral solution (Fintepla®), the formulation is a cherry-flavored solution containing excipients like citric acid and potassium citrate to maintain pH and stability.[5] For preclinical studies, a simple aqueous solution is typically adequate.

  • For Intraperitoneal (I.P.) or Subcutaneous (S.C.) Injection: Use sterile 0.9% saline or Phosphate Buffered Saline (PBS). Ensure the final solution is filtered through a 0.22 µm sterile filter before administration to prevent infection and ensure it is free of particulates.

  • Solvent Optimization for Poorly Soluble Analogs: If working with a less soluble analog or the free base, a co-solvent system may be necessary. A common starting point for rodent studies is a vehicle containing DMSO, PEG300, and saline.[6][7] For example, a vehicle of 50% DMSO, 40% PEG300, and 10% ethanol has been used to improve the solubility of compounds for oral administration.[6][7] However, it is crucial to run a vehicle-only control group, as solvents like DMSO can have biological effects.

Self-Validating System: Always perform a visual solubility and stability check. Prepare a small test batch of your highest concentration and observe it for 24-48 hours at room temperature and 4°C. There should be no precipitation or cloudiness.

Section 2: Troubleshooting Guide - Dosage & Administration

Q3: What administration route is most appropriate for my study?

A3: The choice depends on the experimental goal (e.g., mimicking clinical use, rapid onset, bypassing first-pass metabolism).

  • Oral (P.O.): The most common and clinically relevant route for Fenfluramine.[8] It is non-invasive for chronic studies. However, it is subject to first-pass metabolism in the liver, which is a key feature of Fenfluramine's pharmacology as it is converted to the active metabolite norfenfluramine.[8][9]

  • Intraperitoneal (I.P.): Common in rodent research for its convenience and rapid absorption into the systemic circulation, largely bypassing the first-pass effect. This can be useful for acute mechanistic studies but may not reflect the clinical pharmacokinetic profile.

  • Subcutaneous (S.C.): Provides a slower, more sustained release compared to I.P. or I.V., which can be beneficial for maintaining steady-state concentrations in some paradigms. High doses have been administered this way in animal neurotoxicity studies.[10]

  • Intranasal (I.N.): An emerging route for direct nose-to-brain delivery, bypassing the blood-brain barrier for some compounds.[11] While not standard for Fenfluramine, it is a powerful option for CNS-targeted agents to maximize brain exposure and minimize peripheral side effects.[11][12]

Q4: I'm not observing the expected effect. How can I optimize the dose?

A4: This issue typically stems from insufficient dosage, poor bioavailability, or rapid metabolism.

  • Review Your Dosing: Is your dose within the reported effective range for your model? For instance, in rodent seizure models, doses can range from 0.35 mg/kg up to 0.7 mg/kg daily.[8][13] Neurotoxicity studies have used much higher doses, such as 20 mg/kg, twice daily.[10]

  • Increase the Dose (Systematically): If you are at the low end of the range, consider a dose-escalation study. Increase the dose incrementally (e.g., by 50-100%) in separate cohorts. Ensure you do not exceed the Maximum Tolerated Dose (MTD).

  • Consider the Route: Is your administration route optimal? If using oral gavage, significant first-pass metabolism might be reducing the concentration of the parent compound reaching systemic circulation. An I.P. injection could be used as a comparator to determine if bioavailability is the issue.

  • Check Formulation Integrity: Re-confirm the stability and solubility of your dosing solution. If the compound has precipitated, the actual administered dose will be lower than intended.

Q5: My animals are showing signs of toxicity (sedation, anorexia, weight loss). What should I do?

A5: These are known side effects of Fenfluramine, often linked to high plasma concentrations.[8] Immediate action is required.

  • Immediate Action: Reduce the dose. A 25-50% dose reduction is a reasonable starting point. If toxicity is severe, temporarily halt dosing to allow for recovery.

  • Refine the Dosing Schedule: Instead of a single large daily dose, consider splitting the dose into two smaller administrations (BID), as is common in clinical practice.[14][15] This can reduce peak plasma concentrations (Cmax) and improve tolerability while maintaining the total daily dose.

  • Titrate the Dose: For multi-day studies, do not start at the target maintenance dose. Implement a titration schedule. For example, start at 0.1 mg/kg BID, increase to 0.2 mg/kg BID after a few days, and then to the final dose of 0.35 mg/kg BID, monitoring animal welfare at each step.[14][16] This allows the animal's metabolic systems to adapt.

  • Confirm MTD: If you did not perform a dose-range finding study, it is essential to do so. This formally establishes the upper limit for safe dosing in your specific model, strain, and conditions.

Section 3: Key Experimental Protocols & Workflows

Protocol 1: Preparation of Fenfluramine HCl for Oral Gavage (1 mg/mL Solution)
  • Materials: Fenfluramine HCl powder, sterile 0.9% saline, sterile conical tubes, calibrated pipettes, vortex mixer, 0.22 µm sterile syringe filter.

  • Calculation: Determine the total volume needed. For a 10 mL solution at 1 mg/mL, you will need 10 mg of Fenfluramine HCl.

  • Procedure: a. Aseptically weigh 10 mg of Fenfluramine HCl and place it into a 15 mL sterile conical tube. b. Add 5 mL of sterile 0.9% saline to the tube. c. Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should form. d. Add the remaining 5 mL of saline to reach the final volume of 10 mL and vortex again to ensure homogeneity. e. Draw the solution into a sterile syringe. f. Attach the 0.22 µm sterile filter to the syringe and dispense the solution into a new, sterile container. This is your final, sterile dosing solution.

  • Storage: Store at 4°C for up to one week, protected from light. Allow the solution to return to room temperature before administration.

Protocol 2: Workflow for a Dose-Range Finding (DRF) Study

This protocol is designed to identify the Maximum Tolerated Dose (MTD).

  • Animal Selection: Use a small number of animals (e.g., n=3-5 per group) of the same species, strain, and sex as your main study.

  • Dose Selection: Select a range of 3-5 doses. Base the starting dose on literature values or in vitro efficacy data (e.g., start at a dose projected to achieve plasma concentrations 10-50x the EC50). Escalate doses geometrically (e.g., 5, 10, 20, 40 mg/kg). Include a vehicle-only control group.

  • Administration: Administer the compound daily for 5-7 days via the intended route of your efficacy study.

  • Monitoring (Critical):

    • Daily: Record body weight, clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in posture), and food/water intake.

    • Post-Dosing: Observe animals closely for the first 4 hours post-administration for acute adverse effects.

  • Endpoint Definition: The MTD is defined as the highest dose that does not cause >10-15% body weight loss or significant, persistent clinical signs of distress.

  • Data Analysis: Plot body weight change over time for each group. Note the onset and severity of any clinical signs. The dose level just below the one causing unacceptable toxicity is the MTD.

Section 4: Visualized Data & Pathways

Metabolic Pathway of Fenfluramine

Fenfluramine is extensively metabolized in the liver, primarily by Cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2D6 being primary).[8][9] The main pathway is N-de-ethylation to form norfenfluramine, which is also pharmacologically active and has a longer half-life.[8][9]

Fenfluramine_Metabolism cluster_caption FFA Fenfluramine (N-ethyl analog) Metabolism Hepatic Metabolism (N-de-ethylation) FFA->Metabolism First-Pass Effect Excretion Renal Excretion FFA->Excretion nFFA Norfenfluramine (Active Metabolite) Metabolism->nFFA CYP Primary: CYP1A2, CYP2B6, CYP2D6 Secondary: CYP2C9, CYP2C19, CYP3A4 CYP->Metabolism nFFA->Excretion caption Fig. 1: Simplified metabolic pathway of Fenfluramine to its active metabolite, Norfenfluramine.

Caption: Fenfluramine metabolism to Norfenfluramine.

Dose-Range Finding (DRF) Experimental Workflow

DRF_Workflow start Start: Select Animal Model & Administration Route dose_select Select 3-5 Dose Levels + Vehicle Control start->dose_select admin Administer Compound/Vehicle (e.g., Daily for 5-7 Days) dose_select->admin monitor Daily Monitoring: - Body Weight - Clinical Signs - Food/Water Intake admin->monitor decision Toxicity Observed? (e.g., >15% Weight Loss, Severe Clinical Signs) monitor->decision decision->dose_select Yes, refine doses mtd Define MTD: Highest dose without unacceptable toxicity decision->mtd No end Proceed to Efficacy Study with dose ≤ MTD mtd->end

Caption: Workflow for a Dose-Range Finding study.

References

  • An, J. H., & Kang, H. C. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. National Institutes of Health. [Link]

  • Caccia, S., Ballabio, M., & De Ponte, P. (1979). Pharmacokinetics of fenfluramine enantiomers in man. European Journal of Drug Metabolism and Pharmacokinetics. [Link]

  • Boyd, B., Smith, M., & Gammaitoni, A. (2024). Effect of Hepatic Impairment on the Pharmacokinetics of Fenfluramine and Norfenfluramine. SpringerLink. [Link]

  • FINTEPLA®. (n.d.). Dosing & Administration. FINTEPLA® (fenfluramine) oral solution. [Link]

  • Medscape. (n.d.). Fintepla (fenfluramine) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • American Epilepsy Society. (2023). Pharmacokinetics of fenfluramine and its active metabolite norfenfluramine in patients with lennox-gastaut syndrome. American Epilepsy Society. [Link]

  • Drugs.com. (2025). Fenfluramine Dosage Guide + Max Dose, Adjustments. Drugs.com. [Link]

  • FDA. (n.d.). FINTEPLA® (fenfluramine) oral solution Label. accessdata.fda.gov. [Link]

  • Schechter, M. D. (1998). In Vivo Correlates of Central Serotonin Function After High-Dose Fenfluramine Administration. PubMed. [Link]

  • National Institutes of Health. (n.d.). Fenfluramine. PubChem. [Link]

  • FDA. (2020). Pharmacology/Toxicology Review and Evaluation. accessdata.fda.gov. [Link]

  • FDA. (2020). Quality Assessment. accessdata.fda.gov. [Link]

  • Google Patents. (n.d.). Fenfluramine composition and preparation method thereof.
  • Hanson, L. R., & Frey, W. H. (2013). Intranasal Administration as a Route for Drug Delivery to the Brain: Evidence for a Unique Pathway for Albumin. PMC - PubMed Central. [Link]

  • Iovine, V., & Bisenzo, F. (2024). Methyl-Containing Pharmaceuticals. PMC - NIH. [Link]

  • Solubility of Things. (n.d.). Fluoxetine. Solubility of Things. [Link]

  • Mufson, E. J., & Luan, D. (2022). Using the Intranasal Route to Administer Drugs to Treat Neurological and Psychiatric Illnesses: Rationale, Successes, and Future Needs. PubMed Central. [Link]

  • Flinn, I. W., et al. (2020). Safety, Pharmacokinetics, and Pharmacodynamics of ME-401, an Oral, Potent, and Selective Inhibitor of Phosphatidylinositol 3-Kinase P110δ, Following Single Ascending Dose Administration to Healthy Volunteers. PubMed. [Link]

  • National Institutes of Health. (n.d.). Phenethylamine, m-trifluoromethyl-. PubChem. [Link]

  • National Toxicology Program. (1999). NTP Toxicity Studies of Methyl Ethyl Ketoxime Administered in Drinking Water to F344/N Rats and B6C3F1 Mice. PubMed. [Link]

  • Borkin, D., et al. (2017). Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL). PMC - PubMed Central. [Link]

  • Van der Eecken, E., et al. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. National Institutes of Health. [Link]

  • Van der Eecken, E., et al. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. PubMed. [Link]

  • Firth, H., et al. (1970). The effect of acute administration of (meta trifluoromethyl-phenyl)-1-(benzoyl oxy) ethyl amino-2-propane (780 SE) and fenfluramine on human sleep. National Institutes of Health. [Link]

  • National Institutes of Health. (n.d.). 6,7-Dimethyl-3-((methyl-(2-(methyl-((1-(3-(trifluoromethyl)phenyl)indol-3-yl)methyl)amino)ethyl)amino)methyl)chromen-4-one. PubChem. [Link]

  • Chen, Y., et al. (2022). Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. MDPI. [Link]

  • Kulikova, E. A., et al. (2015). Effect of Acute Administration of 8-(Trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine Hydrochloride (TC-2153) on Biogenic Amines Metabolism in Mouse Brain. ResearchGate. [Link]

  • D'Alessandro, A., et al. (2020). Antidotal effects of methylene blue against cyanide neurological toxicity: in vivo and in vitro studies. PubMed. [Link]

  • Prediger, R. D., et al. (2010). The intranasal administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): a new rodent model to test palliative and neuroprotective agents for Parkinson's disease. PubMed. [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

  • Wang, Y., et al. (2024). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. PMC - NIH. [Link]

Sources

( trifluoromethyl)phenyl Technical Support Center: Minimizing Side Reactions in the Synthesis of Trifluoromethylphenyl Amines

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the Technical Support Center for the synthesis of trifluoromethylphenyl amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important class of compounds. The electron-withdrawing nature of the trifluoromethyl group, while beneficial for the properties of the final molecule, introduces specific challenges in synthetic routes.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthetic outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of trifluoromethylphenyl amines, offering causative explanations and actionable solutions.

Issue 1: Low Yield of the Desired Amine with Significant Byproduct Formation

Symptom: Your reaction yields a complex mixture with a low percentage of the target trifluoromethylphenyl amine.

Potential Causes & Solutions:

  • Hydrodehalogenation in Cross-Coupling Reactions: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, a common side reaction is the replacement of the halide on your starting material with a hydrogen atom, leading to a trifluoromethylbenzene byproduct.[3] This occurs when a hydride source is present in the reaction.

    • Causality: Solvents like alcohols, residual water, or even certain bases can act as hydride sources.[3][4][5] The palladium catalyst can form hydride species, which then participate in the undesired hydrodehalogenation pathway.[3]

    • Solution:

      • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.

      • Select the Right Base: Use non-protic bases like sodium tert-butoxide or potassium phosphate.

      • Optimize Ligand: Bulky, electron-rich phosphine ligands can favor the desired C-N bond formation over hydrodehalogenation.[6][7]

  • Competitive Defluorination: The trifluoromethyl group, although generally stable, can undergo defluorination under certain conditions, especially with strong bases or nucleophiles.[8][9] This can lead to the formation of difluoromethyl or monofluoromethyl impurities.

    • Causality: The strong electron-withdrawing nature of the fluorine atoms makes the carbon atom of the CF3 group susceptible to nucleophilic attack, which can initiate a cascade of defluorination.[10]

    • Solution:

      • Milder Reaction Conditions: Use a weaker base or lower the reaction temperature.

      • Protecting Groups: If the amine is already present on the ring, consider protecting it to reduce the overall electron density of the ring.

  • Homocoupling of Starting Materials: In cross-coupling reactions, the aryl halide can couple with itself to form a biaryl byproduct.

    • Causality: This is often promoted by high catalyst concentrations or the presence of oxygen.

    • Solution:

      • Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen.

      • Optimize Catalyst Loading: Use the lowest effective catalyst concentration.

Issue 2: Formation of Isomeric Products

Symptom: You observe the formation of regioisomers of your desired trifluoromethylphenyl amine.

Potential Causes & Solutions:

  • Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr): When synthesizing trifluoromethylphenyl amines via SNAr, the position of the incoming amine is directed by the electron-withdrawing groups on the ring.[11][12][13]

    • Causality: The trifluoromethyl group is a meta-director in electrophilic aromatic substitution but an ortho, para-director for nucleophilic attack. If other substituents are present, a mixture of isomers can result.

    • Solution:

      • Strategic Placement of Directing Groups: Ensure the trifluoromethyl group is positioned to strongly activate the desired position for nucleophilic attack (ortho or para to the leaving group).[13]

      • Choice of Substrate: Start with an isomerically pure halo(trifluoromethyl)benzene.

Issue 3: Difficulty in Product Purification

Symptom: The crude product is difficult to purify, with impurities co-eluting with the desired amine.

Potential Causes & Solutions:

  • Formation of Structurally Similar Byproducts: Side reactions like hydrodehalogenation can produce byproducts with polarities very similar to the desired product.

    • Solution:

      • Optimize Reaction to Minimize Byproducts: The best approach is to prevent the formation of these impurities in the first place by following the troubleshooting steps above.

      • Alternative Purification Techniques:

        • Acid-Base Extraction: Convert the amine to its salt with an acid to move it into the aqueous phase, leaving non-basic impurities in the organic phase. Then, basify the aqueous layer and extract the pure amine.

        • Derivative Formation: Temporarily convert the amine to a derivative (e.g., an amide or carbamate) with different chromatographic properties, purify the derivative, and then cleave the protecting group.

        • Specialized Chromatography: Consider using a different stationary phase or solvent system in your column chromatography.[14]

II. Frequently Asked Questions (FAQs)

Synthesis Strategy & Reaction Conditions

Q1: What is the most robust method for synthesizing trifluoromethylphenyl amines?

The Buchwald-Hartwig amination is a highly versatile and widely used method for forming C-N bonds.[15][16][17] Its broad substrate scope and tolerance for various functional groups make it a reliable choice. However, for specific substrates, Nucleophilic Aromatic Substitution (SNAr) can be a more atom-economical alternative if the aromatic ring is sufficiently activated by the trifluoromethyl group and other electron-withdrawing substituents.[11][18]

Q2: How do I choose the right catalyst and ligand for a Buchwald-Hartwig reaction?

The choice of catalyst and ligand is crucial for success. For electron-deficient aryl halides like those containing a trifluoromethyl group, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos are often effective.[19] These ligands promote the reductive elimination step and can suppress side reactions like hydrodehalogenation.[6] Pre-catalyst systems, where the palladium is already complexed with the ligand, can also offer improved reactivity and reproducibility.

Q3: What is the role of the base in these reactions, and how do I select the best one?

The base plays multiple roles: it deprotonates the amine to make it more nucleophilic and facilitates the regeneration of the active catalyst. For Buchwald-Hartwig aminations, common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and potassium phosphate (K₃PO₄). The strength of the base can influence the rate of side reactions. Weaker bases like K₃PO₄ can sometimes minimize hydrodehalogenation.[3]

Troubleshooting Specific Side Reactions

Q4: My main byproduct is trifluoromethylbenzene. What is happening and how can I prevent it?

The formation of trifluoromethylbenzene is a classic sign of hydrodehalogenation.[3] This means your aryl halide is being reduced instead of coupling with the amine.

  • Troubleshooting Flowchart for Hydrodehalogenation:

G start Hydrodehalogenation Observed q1 Are you using anhydrous solvents and reagents? start->q1 a1_no Rigorously dry all components. Use freshly distilled solvents. q1->a1_no No a1_yes Yes q1->a1_yes q2 What is your hydride source? (e.g., alcohol solvent, water) a1_no->q2 a1_yes->q2 a2_source Switch to a non-protic solvent (e.g., toluene, dioxane). Ensure base is anhydrous. q2->a2_source Identified a2_unsure Unsure q2->a2_unsure q3 Is your ligand appropriate? a2_source->q3 a2_unsure->q3 a3_no Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). q3->a3_no No a3_yes Yes q3->a3_yes end Reaction Optimized a3_no->end a3_yes->end

Caption: Troubleshooting hydrodehalogenation.

Q5: I am observing some defluorination of my trifluoromethyl group. What conditions favor this side reaction?

Defluorination can be promoted by strong bases, high temperatures, and certain nucleophiles.[20] The electron-withdrawing nature of the amine and other substituents on the ring can also influence the stability of the CF₃ group.

  • Mitigation Strategies:

    • Use the mildest possible base (e.g., K₂CO₃ or Cs₂CO₃).

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • If possible, choose a synthetic route that introduces the amine late in the sequence to avoid having a strongly electron-donating group on the ring during harsh reaction steps.

Purification

Q6: How can I effectively remove residual palladium catalyst from my final product?

Residual palladium can be problematic, especially in pharmaceutical applications.

  • Purification Protocol for Palladium Removal:

    • After the reaction workup, dissolve the crude product in a suitable organic solvent.

    • Add a scavenger resin, such as one with thiol functional groups, and stir for several hours.

    • Filter off the resin.

    • Alternatively, wash the organic solution with an aqueous solution of a chelating agent like thiourea or sodium sulfide.

    • Pass the product through a plug of silica gel or activated carbon.

III. Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point and should be optimized for your specific substrates.

  • Preparation: In a glovebox, add the aryl halide (1.0 equiv), the amine (1.2 equiv), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the vessel.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[14]

Protocol 2: Purification via Acid-Base Extraction
  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Extract the organic solution with 1 M aqueous HCl. The amine will move to the aqueous layer as its hydrochloride salt.

  • Separate the layers and wash the organic layer with 1 M HCl to ensure complete extraction of the amine.

  • Combine the aqueous layers and cool in an ice bath.

  • Slowly add a base (e.g., 2 M NaOH) until the solution is basic (pH > 10) to deprotonate the amine salt.

  • Extract the aqueous layer multiple times with an organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the purified amine.

IV. Data Presentation

Table 1: Common Ligands for Buchwald-Hartwig Amination of (Trifluoromethyl)phenyl Halides
LigandStructureKey Features
XPhos

Bulky, electron-rich, generally effective for a wide range of substrates.
SPhos

Similar to XPhos, often used for challenging couplings.
BrettPhos

Very bulky, can be effective at low catalyst loadings.

V. Mechanistic Visualization

Buchwald-Hartwig Catalytic Cycle and Common Side Reaction

Buchwald_Hartwig_Cycle cluster_cycle Desired Catalytic Cycle cluster_side_reaction Hydrodehalogenation Side Reaction pd0 Pd(0)L_n oa_complex Ar(X)-Pd(II)L_n pd0->oa_complex Oxidative Addition (Ar-X) amide_complex Ar-Pd(II)(NR'R'')L_n oa_complex->amide_complex Amine Coordination & Deprotonation hydride_complex H-Pd(II)(X)L_n oa_complex->hydride_complex Hydride Source product Ar-NR'R'' amide_complex->product Reductive Elimination product->pd0 Catalyst Regeneration reduced_product Ar-H hydride_complex->reduced_product Reductive Elimination

Caption: Buchwald-Hartwig cycle and hydrodehalogenation.

VI. References

  • BenchChem. (n.d.). Common side reactions in the synthesis of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. Retrieved from BenchChem Technical Support.

  • Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. [Link]

  • Sci-Hub. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from Sci-Hub.

  • BenchChem. (n.d.). Technical Support Center: Managing Hydrodehalogenation in Palladium-Catalyzed Reactions. Retrieved from BenchChem Technical Support.

  • ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protolytic defluorination of trifluoromethyl-substituted arenes. Retrieved from [Link]

  • ChemRxiv. (2024). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Purification of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. Retrieved from BenchChem Technical Support.

  • National Institutes of Health. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Retrieved from [Link]

  • ResearchGate. (2024). Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. Retrieved from [Link]

  • National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Reductive Amination of 3-(3-(trifluoromethyl)phenyl)propanal. Retrieved from BenchChem Technical Support.

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me 4 N)SCF 3. Retrieved from [Link]

  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl amines. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Retrieved from [Link]

  • BenchChem. (n.d.). A Technical Guide to Commercial Sourcing and Synthesis of 3-(2-(Trifluoromethyl)phenyl)propanal. Retrieved from BenchChem Technical Support.

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Reactions of Trifluoromethyl‐Substituted 1,3,5‐Triazines. Retrieved from [Link]

Sources

Purification strategies for removing impurities from Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine preparations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. The following sections offer detailed protocols and scientific explanations to address common challenges encountered during its synthesis and purification.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the typical impurities I might encounter in my crude this compound preparation?

The synthesis of this compound, commonly achieved through reductive amination of 3-(trifluoromethyl)acetophenone with methylamine, can lead to several process-related impurities.[1][2][3] Identifying these is the first step toward a successful purification strategy.

Common Impurities:

  • Unreacted Starting Materials:

    • 3-(Trifluoromethyl)acetophenone

    • Methylamine (or its salt form)

  • Reducing Agent By-products:

    • Borate salts (from sodium borohydride or similar reducing agents)[4]

    • Cyanide-containing by-products (if using sodium cyanoborohydride)[1]

  • Reaction By-products:

    • The corresponding alcohol, 1-[3-(trifluoromethyl)phenyl]ethanol, formed by the reduction of the ketone starting material.

    • Over-alkylated products or other secondary reaction products.

  • Enantiomers: As the target molecule is chiral, the crude product will likely be a racemic mixture of (R)- and (S)-enantiomers unless a stereoselective synthesis is employed.

FAQ 2: My primary purification challenge is removing the unreacted ketone starting material. What is the most effective method?

The polarity difference between the basic amine product and the neutral ketone allows for several effective purification strategies.

Recommended Strategies:

  • Acid-Base Extraction: This is often the most straightforward initial purification step.

    • Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous phase, while the neutral ketone remains in the organic layer.[5]

    • Separate the aqueous layer and basify it (e.g., with 1M NaOH) to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Wash with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate to yield the purified amine.

  • Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.[6][7][8]

    • Stationary Phase: Due to the basic nature of the amine, standard silica gel can lead to peak tailing.[7] It is often advantageous to use an amine-functionalized silica gel or to add a small amount of a competing amine (e.g., triethylamine) to the mobile phase.[6][7]

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point.

FAQ 3: I'm struggling with peak tailing during flash chromatography on silica gel. What can I do to improve the separation?

Peak tailing of amines on silica gel is a common issue due to the interaction between the basic amine and the acidic silanol groups on the silica surface.[7][8]

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small percentage (0.1-1%) of a volatile amine like triethylamine or ammonium hydroxide to your mobile phase.[6][7] This will "cap" the acidic sites on the silica, reducing the strong interaction with your product.

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: This is often the best solution as it provides a basic surface that minimizes unwanted interactions.[7][8]

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for purifying basic compounds.[6]

    • Reversed-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity and can be very effective for purifying polar amines.[9] A mobile phase of water/acetonitrile or water/methanol is typically used.[9]

FAQ 4: How can I separate the (R)- and (S)-enantiomers of this compound?

The separation of enantiomers is a critical step in many pharmaceutical applications.[10]

Strategies for Chiral Separation:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for analytical and preparative separation of enantiomers.

    • Chiral Stationary Phases (CSPs): Columns with CSPs based on derivatized cellulose or amylose are often successful. The choice of the specific column and mobile phase (often a mixture of alkanes and alcohols) will require screening.

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization.

    • Common Chiral Acids: Tartaric acid, mandelic acid, or camphorsulfonic acid.

    • After separation, the desired enantiomer of the amine can be liberated by treatment with a base.

Section 2: Troubleshooting Guides

Troubleshooting Guide 1: Low Yield After Acid-Base Extraction
Symptom Possible Cause(s) Recommended Solution(s)
Low recovery of amine from the aqueous layer.Incomplete protonation of the amine.Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the acid wash.
Emulsion formation during extraction.Add brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Incomplete extraction from the basified aqueous layer.Perform multiple extractions (3-4 times) with the organic solvent to ensure complete recovery of the free amine.
Amine salt is partially soluble in the organic phase.Use a more polar organic solvent for the initial dissolution if possible, or increase the volume of the aqueous acid.
Troubleshooting Guide 2: Co-elution of Impurities During Flash Chromatography
Symptom Possible Cause(s) Recommended Solution(s)
The product and a key impurity have very similar Rf values.The chosen mobile phase does not provide adequate separation.Experiment with different solvent systems. For example, if using a hexane/ethyl acetate gradient, try switching to a dichloromethane/methanol system.[6]
The column is overloaded.Reduce the amount of crude material loaded onto the column.
The stationary phase is not optimal.If using standard silica, switch to an amine-functionalized or reversed-phase (C18) column.[7][8][9]

Section 3: Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (3 x 10 mL per gram of crude material). Combine the aqueous layers.

  • Organic Layer Wash (Optional): Wash the initial organic layer with brine, dry over Na2SO4, and concentrate to recover any neutral impurities or unreacted starting material.

  • Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add 5M NaOH until the pH is > 12.

  • Extraction of Free Amine: Extract the basified aqueous layer with ethyl acetate (3 x 15 mL per gram of initial crude material).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Recrystallization of the Hydrochloride Salt

For further purification, the amine can be converted to its hydrochloride salt and recrystallized.[11]

  • Salt Formation: Dissolve the purified amine in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • Acidification: Slowly add a solution of HCl in diethyl ether or isopropanol dropwise until the solution is acidic (test with pH paper).

  • Crystallization: The hydrochloride salt should precipitate. Cool the mixture in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[11][12]

Section 4: Visualized Workflows

Workflow for General Purification Strategy

Caption: Decision workflow for purification of the target amine.

Troubleshooting Flash Chromatography

Caption: Troubleshooting guide for flash chromatography issues.

References

  • Teledyne ISCO. (2012, November 9).
  • Biotage. (2023, February 10).
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Biotage. (2023, January 19).
  • Wikipedia.
  • Mills, L. E. (1932). Purification of primary aromatic amine hydrohalides of the benzene series. U.S.
  • Grokipedia.
  • ResearchGate. (2015, November 26).
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Google Patents. (n.d.).
  • University of Rochester, Department of Chemistry.
  • Chem LibreTexts.
  • Master Organic Chemistry. (2017, September 1).
  • Organic Chemistry Portal.
  • Wiley Analytical Science. (2018, August 16).
  • National Institutes of Health. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3.
  • Chemistry Steps.
  • LabRulez LCMS.
  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me.

Sources

Technical Support Center: Addressing Matrix Effects in the Bioanalysis of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome challenges related to matrix effects in the quantitative analysis of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine and structurally similar compounds using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Introduction: The Challenge of the Matrix

In quantitative bioanalysis, the "matrix" refers to all components within a biological sample other than the analyte of interest. When analyzing this compound, a basic secondary amine, in complex matrices like plasma, serum, or urine, these co-existing components can significantly interfere with the ionization process in the mass spectrometer. This phenomenon, known as the matrix effect , leads to either an unpredictable suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of the analysis.[1][2]

This guide provides a structured approach to identifying, quantifying, and mitigating these effects to ensure the development of robust and reliable bioanalytical methods that meet stringent regulatory standards.

Frequently Asked Questions: Identifying and Quantifying Matrix Effects

This section addresses the critical first steps in managing matrix effects: detection and measurement.

Q1: What exactly is a "matrix effect" and why is it a problem for my LC-MS/MS analysis?

A matrix effect is the alteration of your analyte's ionization efficiency due to co-eluting substances from the sample.[1] These interfering components, which can include phospholipids, salts, proteins, or metabolites, are often not visible on the chromatogram but compete with your analyte for ionization in the MS source.[2] This competition can lead to:

  • Ion Suppression: The most common effect, where the analyte signal is decreased, leading to poor sensitivity and inaccurate, artificially low concentration readings.[2]

  • Ion Enhancement: Less common, but occurs when co-eluting compounds improve the ionization efficiency of the analyte, resulting in artificially high measurements.

Because matrix effects can be highly variable between different samples and different sources of matrix (e.g., plasma from six different individuals), they are a primary cause of poor method reproducibility and can invalidate study results.[3]

Q2: My method's sensitivity is poor and reproducibility is inconsistent. How can I confirm if matrix effects are the cause?

To qualitatively screen for the presence of matrix effects across your chromatographic run, the Post-Column Infusion (PCI) experiment is the industry-standard technique.[4][5] This test helps you visualize the specific retention time windows where ion suppression or enhancement occurs.

  • Setup: Use a 'T-junction' to connect a syringe pump to the flow path between your LC column and the mass spectrometer's ion source.

  • Infusion: Continuously infuse a standard solution of this compound at a constant flow rate to obtain a stable analyte signal (a flat baseline) on the mass spectrometer.

  • Injection: While infusing, inject a blank, extracted matrix sample (e.g., plasma processed via your current sample preparation method).

  • Analysis: Monitor the stable baseline of your infused analyte. Any significant dip in the signal indicates a region of ion suppression caused by co-eluting matrix components. A spike in the signal indicates enhancement.

  • Interpretation: If your analyte's retention time coincides with one of these suppression or enhancement zones, the matrix effect is very likely the cause of your analytical issues.

Q3: How do I quantify the matrix effect to include in my method validation report, as required by regulatory agencies?

Regulatory bodies like the FDA and the European Medicines Agency (EMA), under the harmonized ICH M10 guideline, require a quantitative assessment of matrix effects.[6][7] The Post-Extraction Spike method is used for this purpose.[5] This involves comparing the analyte response in a blank matrix extract that has been spiked after extraction to the response in a clean solvent.

The Matrix Factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • Prepare Three Sample Sets:

    • Set A: A standard solution of this compound prepared in a neat (clean) mobile phase.

    • Set B: Extract blank biological matrix from at least six different sources.[7] After extraction, spike the clean extract with the analyte at the same concentration as Set A.

    • Set C (for Recovery): Spike the analyte into the blank biological matrix before extraction and process.

  • Calculate Matrix Factor (MF):

    • Analyze both Set A and Set B.

    • MF is calculated for each source of the matrix: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A).

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Assess Variability: The coefficient of variation (CV%) of the Matrix Factors from the different matrix sources should be within the acceptance criteria (typically ≤15%) to demonstrate that the matrix effect, while potentially present, is consistent.

Troubleshooting Guide: A Systematic Approach to Mitigating Matrix Effects

Once identified, matrix effects must be either eliminated or compensated for. The most robust strategy is to remove the interfering components through effective sample preparation.

Strategy 1: Optimize Sample Preparation for Maximum Purity

Improving the sample cleanup procedure is the most effective way to combat matrix effects.[8][9] For a basic compound like this compound in plasma, phospholipids are a primary concern. The table below compares common techniques.

Technique Principle Pros Cons Effectiveness vs. Phospholipids
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Fast, simple, inexpensive.Non-selective; leaves phospholipids and other endogenous components in the supernatant.[10]Poor
Liquid-Liquid Extraction (LLE) Partitioning the analyte between two immiscible liquid phases based on pH and polarity.More selective than PPT, can remove many interferences.Can have low recovery for polar analytes; more labor-intensive.[9][10]Moderate to Good
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Highly selective, provides the cleanest extracts, excellent for removing phospholipids.[8][9]More complex method development; higher cost per sample.Excellent

Given that this compound is a basic amine, a mixed-mode SPE sorbent that combines reversed-phase and strong cation exchange mechanisms will provide superior cleanup.[9]

  • Conditioning: Pass methanol, followed by water, through the SPE cartridge to activate the sorbent.

  • Equilibration: Equilibrate the sorbent with an acidic buffer (e.g., 2% formic acid in water) to ensure the C18 chains are wetted and the ion-exchange sites are ready.

  • Loading: Load the pre-treated sample (plasma diluted with the acidic buffer). The analyte will bind by both reversed-phase and strong cation exchange interactions.

  • Washing (Critical Step):

    • Wash 1 (Aqueous): Use the acidic buffer to wash away salts and polar interferences.

    • Wash 2 (Organic): Use an organic solvent like methanol to wash away phospholipids and other non-polar, neutral interferences that are bound by reversed-phase. Your basic analyte will remain strongly bound to the cation exchange sites.

  • Elution: Elute the analyte using a small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The high pH neutralizes the analyte, releasing it from the ion-exchange sorbent for collection.

  • Evaporation & Reconstitution: Dry down the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.

Strategy 2: Enhance Chromatographic Separation

If sample preparation alone is insufficient, chromatographic adjustments can help separate your analyte from the interference zone identified in the PCI experiment.

  • Adjust Mobile Phase pH: For a basic amine, using a mobile phase with a higher pH (e.g., using ammonium bicarbonate buffer) can increase its retention on a C18 column, potentially moving it away from the early-eluting phospholipids.[10]

  • Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography uses columns with smaller particles (<2 µm), which provide significantly higher resolution and sharper peaks. This increased resolving power can separate the analyte from closely eluting matrix components.[10]

Strategy 3: Compensate with a Stable Isotope-Labeled Internal Standard (SIL-IS)

When matrix effects cannot be completely eliminated, the use of a SIL-IS is the gold-standard for compensation.[8][4] A SIL-IS is an analog of the analyte where several atoms (e.g., ¹²C, ¹H) are replaced with heavy isotopes (¹³C, ²H).

  • Why it Works: The SIL-IS is chemically identical to the analyte, so it co-elutes and experiences the exact same degree of ion suppression or enhancement.

  • Quantification: Because the mass spectrometer can distinguish between the analyte and the SIL-IS, quantification is based on the ratio of their peak areas. This ratio remains constant even if the absolute signal of both compounds is suppressed, leading to highly accurate and precise results.

Visual Workflow: Decision Tree for Troubleshooting Matrix Effects

This diagram outlines a logical workflow for addressing matrix effect issues during method development.

MatrixEffect_Workflow start Poor Sensitivity or Reproducibility Observed pci_test Perform Post-Column Infusion (PCI) Experiment start->pci_test is_me Does Analyte Elute in Suppression/Enhancement Zone? pci_test->is_me quantify_me Quantify Matrix Effect (Post-Extraction Spike) is_me->quantify_me Yes no_me Matrix Effect is Not the Primary Issue. Investigate other parameters. is_me->no_me No is_me_acceptable Is Matrix Factor (MF) and CV% within acceptance limits? quantify_me->is_me_acceptable optimize_prep Optimize Sample Preparation (e.g., Switch to Mixed-Mode SPE) is_me_acceptable->optimize_prep No validate Proceed to Full Method Validation is_me_acceptable->validate Yes optimize_prep->quantify_me Re-evaluate optimize_lc Optimize Chromatography (Adjust pH, use UHPLC) optimize_prep->optimize_lc If still unacceptable optimize_lc->quantify_me Re-evaluate use_sil Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil If still unacceptable use_sil->validate

Sources

Technical Support Center: Resolution of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the enantiomeric resolution of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of separating this chiral amine. As a key intermediate in the synthesis of various pharmaceutically active compounds, achieving high enantiomeric purity is paramount. This resource combines theoretical principles with practical, field-proven insights to help you optimize your resolution strategies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Diastereomeric Salt Crystallization

Question 1: I am experiencing low enantiomeric excess (ee) after the initial crystallization of the diastereomeric salt. What are the likely causes and how can I improve it?

Answer: Low enantiomeric excess is a frequent challenge in diastereomeric salt resolutions and can stem from several factors. The fundamental principle of this technique relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and a chiral resolving agent.[1][2][3] If the solubilities are too similar in your chosen solvent, co-precipitation will occur, leading to poor enantiomeric enrichment.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Solvent Choice: The solvent plays a critical role in modulating the solubility of the diastereomeric salts.[4][5][6] A solvent that is too "good" may keep both salts in solution, while a solvent that is too "poor" may cause both to precipitate indiscriminately.

    • Solution: Conduct a comprehensive solvent screening.[2][6] Test a range of solvents with varying polarities and hydrogen bonding capabilities (e.g., alcohols like methanol or ethanol, esters like ethyl acetate, and ketones like acetone). Sometimes, a mixed solvent system (a primary solvent with an anti-solvent) can provide the fine-tuning needed to maximize the solubility difference.[6][7]

  • Insufficient Purity of Starting Materials: Impurities in either the racemic amine or the chiral resolving agent can interfere with the crystal lattice formation, inhibiting selective crystallization.[7][8]

    • Solution: Ensure the high purity of both the racemic this compound and the resolving agent. Recrystallization or chromatographic purification of the starting materials may be necessary.

  • Cooling Rate and Temperature Profile: Rapid cooling can lead to kinetic trapping of the more soluble diastereomer within the crystal lattice of the less soluble one.

    • Solution: Optimize the cooling profile.[6][7] A slower, more controlled cooling rate allows the crystallization process to remain closer to thermodynamic equilibrium, favoring the precipitation of the less soluble salt.

  • Recrystallization: A single crystallization is often insufficient to achieve high enantiomeric excess.

    • Solution: Perform one or more recrystallizations of the obtained diastereomeric salt.[7] Each successive recrystallization will further enrich the less soluble diastereomer, significantly boosting the final enantiomeric excess.

Question 2: My diastereomeric salt is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the salt separates from the solution as a liquid phase rather than a solid crystalline phase.[6] This is often due to high supersaturation or the crystallization temperature being above the melting point of the salt in that specific solvent environment.

Potential Causes & Troubleshooting Steps:

  • High Concentration: The solution may be too concentrated, leading to a rapid phase separation.

    • Solution: Add more solvent to dilute the solution, which can help prevent oiling out by reducing the level of supersaturation.[6]

  • Inappropriate Temperature: The temperature of the solution may be too high.

    • Solution: Lower the crystallization temperature.[6] A lower temperature may be below the salt's melting point in the solvent, favoring solid crystal formation.

  • Solvent System: The chosen solvent may not be ideal for crystallization.

    • Solution: Modify the solvent system. Sometimes adding a co-solvent can disrupt the conditions that lead to oiling out.[7]

Chiral HPLC Analysis

Question 3: I am observing poor peak shape and resolution in my chiral HPLC analysis. How can I optimize my method?

Answer: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful tool for determining the enantiomeric composition of your amine.[9][10][11][12] Poor peak shape (e.g., tailing) and inadequate resolution are common hurdles in method development.

Potential Causes & Troubleshooting Steps:

  • Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is paramount for successful enantiomeric separation.

    • Solution: Screen different types of CSPs. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for a broad range of racemates, including primary and secondary amines.[9][10]

  • Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, significantly influences retention and selectivity.

    • Solution:

      • Organic Modifier: Vary the organic modifier (e.g., isopropanol, ethanol) and its concentration in the mobile phase (commonly hexane or heptane for normal phase).[12]

      • Additives: For basic analytes like amines, the addition of a small amount of a basic modifier (e.g., diethylamine (DEA) or ethylenediamine (EDA)) to the mobile phase is often crucial. This helps to improve peak shape by minimizing interactions with residual acidic silanol groups on the silica support of the CSP.[9] A typical concentration is 0.1%.

  • Flow Rate and Temperature: These parameters can affect the efficiency of the separation.

    • Solution: Optimize the flow rate (a typical starting point is 1.0 mL/min) and column temperature.[12] Sometimes, sub-ambient temperatures can enhance resolution.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral resolving agents for amines like this compound?

A1: The most common and industrially scalable method for resolving amines is through the formation of diastereomeric salts with chiral acids.[3][13] For basic compounds like your amine, widely used resolving agents include:

  • Tartaric acid and its derivatives: Such as (+)-tartaric acid, (-)-tartaric acid, (+)-dibenzoyltartaric acid, and (+)-di-p-toluoyltartaric acid.[1][14] These are often the first choice due to their availability and proven efficacy.

  • Mandelic acid: Both (R)- and (S)-mandelic acid are effective for many amines.[15][16]

  • Camphorsulfonic acid: (1R)-(-)-10-Camphorsulfonic acid and its enantiomer are also commonly employed.[3][16]

The selection of the optimal resolving agent is often empirical and requires screening to find the best combination of yield and enantiomeric purity.[2][16]

Q2: How do I liberate the free amine from the diastereomeric salt after crystallization?

A2: Once you have isolated the diastereomeric salt with a high degree of purity, the final step is to break the salt and recover your enantiomerically enriched amine. This is typically achieved by a simple acid-base workup.[7][17]

  • Dissolve/Suspend the Salt: Suspend the purified diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Basification: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and stir until the pH of the aqueous layer is greater than 11.[7] This deprotonates the chiral resolving acid, breaking the ionic bond of the salt.

  • Extraction: The free amine will now be in the organic layer, while the salt of the resolving agent will be in the aqueous layer. Separate the layers and extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery of the amine.

  • Isolation: Combine the organic layers, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified amine enantiomer.

Q3: Is it possible to recover the "unwanted" enantiomer?

A3: Yes, and this is a key consideration for process efficiency and cost-effectiveness. The "unwanted" enantiomer remains in the mother liquor after the crystallization of the less soluble diastereomeric salt. It can be recovered by a similar acid-base workup of the mother liquor. To avoid wasting this material, the recovered, now enriched, "unwanted" enantiomer can be racemized (converted back into a 1:1 mixture of both enantiomers) and recycled back into the resolution process.[15][18][19][20] This approach, sometimes referred to as a Resolution-Racemization-Recycle (R³) process, can theoretically allow for a 100% yield of the desired enantiomer.[19]

Data & Protocols

Table 1: Comparison of Chiral Resolution Techniques
TechniquePrincipleCommon Reagents/PhasesProsCons
Diastereomeric Salt Crystallization Formation of diastereomeric salts with different solubilities.[1][2]Tartaric acid derivatives, Mandelic acid, Camphorsulfonic acid.[14][16]Scalable, cost-effective for large quantities.[1]Empirical process, yield limited to 50% without racemization, can be labor-intensive.[18][20]
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[9][11]Polysaccharide-based CSPs (Cellulose, Amylose), Cyclofructan-based CSPs.[9]Excellent for analytical quantification (determining ee), can be used for preparative scale.[10][12]Higher cost for columns and solvents, limited throughput for preparative scale compared to crystallization.[16]
Enzymatic Resolution Enantioselective reaction catalyzed by an enzyme (e.g., lipase).[20]Lipases, Esterases.High enantioselectivity, mild reaction conditions.Limited to 50% yield (kinetic resolution), enzyme cost and stability can be issues.[20]
Experimental Protocol: General Workflow for Diastereomeric Salt Resolution
  • Salt Formation:

    • In a suitable flask, dissolve the racemic this compound in an appropriate solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Add 0.5 to 1.0 molar equivalents of the chosen chiral resolving agent (e.g., (+)-tartaric acid) dissolved in a minimal amount of the same solvent.[16]

    • Stir the mixture at room temperature or slightly elevated temperature to ensure complete dissolution and salt formation.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to maximize the precipitation of the less soluble diastereomeric salt.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Analysis and Recrystallization:

    • Liberate a small sample of the amine and analyze its enantiomeric excess (ee) by chiral HPLC.

    • If the ee is not satisfactory, recrystallize the salt from a fresh portion of hot solvent.[7]

  • Liberation of the Free Amine:

    • Suspend the purified salt in a biphasic system of water and an organic solvent (e.g., dichloromethane).

    • Add an aqueous base (e.g., 2M NaOH) until the aqueous layer is strongly basic (pH > 11).[7]

    • Separate the layers, extract the aqueous phase, dry the combined organic layers, and evaporate the solvent to yield the enantiomerically pure amine.

Visualizations

Diagram 1: Diastereomeric Salt Crystallization Workflow

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Separation cluster_3 Step 4: Liberation RacemicAmine Racemic Amine (R/S Mixture) Mixture Mix in Solvent RacemicAmine->Mixture ResolvingAgent Chiral Resolving Agent (e.g., R'-Acid) ResolvingAgent->Mixture Diastereomers Diastereomeric Salts in Solution (R,R' and S,R') Mixture->Diastereomers Crystallization Cool & Crystallize Diastereomers->Crystallization Separation Filtration Crystallization->Separation Solid Solid: Less Soluble Salt (e.g., S,R') Separation->Solid Liquid Liquid: More Soluble Salt (e.g., R,R') Separation->Liquid Liberation_S Base Treatment & Extraction Solid->Liberation_S Liberation_R Base Treatment & Extraction Liquid->Liberation_R Pure_S Pure S-Amine Liberation_S->Pure_S Pure_R Enriched R-Amine (for recycle) Liberation_R->Pure_R

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Diagram 2: Chiral HPLC Analysis Logic

G cluster_0 Sample Preparation cluster_2 Data Analysis Sample Resolved Amine Sample Injector Injector Sample->Injector Inject CSP_Column Chiral Stationary Phase (CSP) Column Injector->CSP_Column Mobile Phase Flow Detector Detector (UV) CSP_Column->Detector Separated Enantiomers Chromatogram Chromatogram Detector->Chromatogram Analysis Peak Integration Calculate ee% Chromatogram->Analysis

Caption: Logic diagram for determining enantiomeric excess using Chiral HPLC.

References

  • BenchChem. (2025). HPLC method for enantiomeric separation of chiral amines.
  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • BenchChem. (2025). Technical Support Center: Optimizing Enantiomeric Excess in 1-Amino-2-butanol Resolutions.
  • Al-Majid, A. M., & El-Behairy, M. F. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(13), 4287. Retrieved from [Link]

  • Kodama, K., Shitara, H., & Hirose, T. (2014). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. The Journal of Organic Chemistry, 79(5), 2213–2219. Retrieved from [Link]

  • Kačer, P., & Sýkora, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155–165. Retrieved from [Link]

  • Lee, W., & Kim, S. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 164-171. Retrieved from [Link]

  • Esteves, P. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(12), 1835-1842.
  • Kwan, M. H. T., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2631–2645. Retrieved from [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Chemical Engineering & Technology, 37(1), 1659-1672. Retrieved from [Link]

  • LibreTexts. (2019). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Retrieved from [Link]

  • Kim, S., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research, 62(3), 1461–1471. Retrieved from [Link]

  • Fogassy, E., et al. (2006). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. Tetrahedron: Asymmetry, 17(19), 2753-2757. Retrieved from [Link]

  • Blacker, J., & Screen, T. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds.
  • BenchChem. (2025). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
  • BenchChem. (2025). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol.
  • Pálovics, E., et al. (2010). Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. Tetrahedron: Asymmetry, 21(11-12), 1423-1426. Retrieved from [Link]

  • Kim, J., et al. (2020). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega, 5(13), 7481–7488. Retrieved from [Link]

  • Chegg. (2022). Solved B1) Suggest a brief retrosynthetic analysis for 4-7. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

  • BenchChem. (2025). Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine.
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • Sousa, F. P., et al. (2020). Enantiomers and Their Resolution. Applied Sciences, 10(15), 5271. Retrieved from [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • PubMed Central. (n.d.). Concise synthesis of (R)-reticuline and (+)-salutaridine by combining early-stage organic synthesis and late-stage biocatalysis. Retrieved from [Link]

  • PubMed. (2018). The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. Retrieved from [Link]

  • YouTube. (2021). Retrosynthesis 1 - Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 6,7-Dimethyl-3-((methyl-(2-(methyl-((1-(3-(trifluoromethyl)phenyl)indol-3-yl)methyl)amino)ethyl)amino)methyl)chromen-4-one. Retrieved from [Link]

  • YouTube. (2021). Retrosynthesis Tutorial: A Complete Guide to Synthesis Route Planning. Retrieved from [Link]

  • YouTube. (2018). Chapter 7 synthesis strategies. Retrieved from [Link]

  • ResearchGate. (2018). The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry | Request PDF. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2007). Toward the Synthesis of the Rare N-(Trifluoromethyl)amides and the N-(Difluoromethylene)-N-(trifluoromethyl)amines [RN(CF3)CF2R′] Using BrF3. Retrieved from [Link]

Sources

Technical Support Center: Best Practices for the Long-Term Storage of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage of this compound. Our goal is to ensure the integrity, purity, and stability of your samples for the duration of your research and development projects.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade during long-term storage?

A1: The long-term stability of this compound is primarily influenced by three factors: oxidation, temperature, and light.

  • Oxidative Degradation: The secondary amine functional group in the molecule is susceptible to oxidation. This process can be initiated by atmospheric oxygen and potentially accelerated by the presence of metal ions.[1][2][3] Oxidative degradation can lead to the formation of impurities such as imines, which can further hydrolyze to form aldehydes and lower-order amines, compromising the purity of the material.[4]

  • Thermal Degradation: Elevated temperatures can increase the rate of chemical degradation. While the trifluoromethyl group itself is relatively stable, the overall molecule can degrade at higher temperatures, leading to the formation of various by-products.[1][3]

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions. Aromatic compounds and amines can be particularly sensitive to photodegradation.[5][6]

Q2: What are the ideal storage conditions for ensuring the long-term stability of this compound?

A2: To mitigate the degradation factors mentioned above, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature 2–8 °CRefrigeration slows down the rate of potential degradation reactions.[7][8]
Atmosphere Inert Gas (Argon or Nitrogen)An inert atmosphere displaces oxygen, minimizing the risk of oxidative degradation of the secondary amine.[7][8]
Light Amber Glass Vial or Light-Protected ContainerProtects the compound from photodegradation.[5][6]
Container Seal Tightly Sealed with a Chemically Inert CapPrevents exposure to atmospheric moisture and oxygen.[9]
Q3: What type of container is best for storing this compound?

A3: The choice of container is critical for preventing contamination and degradation. We recommend the following:

  • High-Density Polyethylene (HDPE): Offers excellent chemical resistance to a wide range of chemicals, including amines.[9][10][11]

  • Borosilicate Glass: Highly inert and suitable for high-purity compounds. Amber glass is preferred to protect against light.[10]

  • Stainless Steel: Appropriate for larger quantities, particularly for flammable solvents, though less common for small-scale research storage. It's important to note that stainless steel can be susceptible to corrosion from strong acids.[7][10]

Always ensure the container has a tight-fitting cap with a chemically resistant liner, such as PTFE, to ensure an airtight seal.[7]

Troubleshooting Guide

Scenario 1: I've noticed a change in the color of my stored this compound. What could be the cause?
  • Possible Cause: A color change, such as turning pale yellow or brown, is often an indicator of degradation, likely due to oxidation. The formation of conjugated imine species or other chromophoric degradation products can lead to discoloration.

  • Troubleshooting Steps:

    • Assess Purity: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to identify any new impurity peaks.

    • Review Storage Conditions: Ensure the sample has been consistently stored under an inert atmosphere and protected from light. Accidental exposure to air can initiate oxidation.

    • Consider Purification: If the purity has been compromised, repurification by column chromatography or distillation may be necessary.

Scenario 2: My recent experimental results using an older batch of this compound are inconsistent. Could the compound have degraded?
  • Possible Cause: Inconsistent experimental results are a common consequence of using a degraded starting material. The presence of impurities can interfere with reactions or biological assays.

  • Troubleshooting Steps:

    • Purity Verification: Analyze the older batch alongside a new, unopened batch using a validated HPLC or GC method. Compare the chromatograms for any new or enlarged impurity peaks.

    • Functional Test: If possible, perform a simple, well-characterized reaction with both the old and new batches to compare yields and product purity.

    • Implement a Re-testing Schedule: For long-term storage, it is good practice to re-test the purity of critical reagents at regular intervals (e.g., annually).

Experimental Protocols

Protocol 1: Establishing a Long-Term Stability Study

This protocol outlines a systematic approach to evaluating the long-term stability of this compound under your specific laboratory conditions.[12][13][14][15]

Objective: To determine the shelf-life and optimal storage conditions for this compound by assessing its purity over time under various storage scenarios.

Methodology:

  • Sample Preparation:

    • Aliquot the compound into multiple vials to avoid repeated freeze-thaw cycles or exposure of the bulk material to the atmosphere.

    • For each storage condition, prepare at least three replicate samples.

  • Storage Conditions:

    • Optimal: 2–8 °C, under argon or nitrogen, in amber glass vials.

    • Accelerated: 25 °C/60% RH (Relative Humidity) and 40 °C/75% RH to simulate ambient and stressed conditions.

    • Light Exposure: Store a set of samples under ambient light at room temperature.

  • Time Points for Analysis:

    • Initial analysis (Time 0).

    • Subsequent analyses at 3, 6, 9, 12, 18, and 24 months.

  • Analytical Method:

    • Use a validated stability-indicating HPLC method. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).[16]

    • Monitor for the appearance of new peaks and any decrease in the main peak area.

Data Analysis:

  • Plot the percentage of the parent compound remaining against time for each storage condition.

  • Identify and, if possible, characterize any significant degradation products.

Workflow for Stability Study

Stability_Study_Workflow cluster_setup 1. Study Setup cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis cluster_evaluation 4. Evaluation A Aliquot Compound into Vials B Prepare Replicates (n>=3) A->B C Optimal: 2-8°C, Inert Gas, Dark B->C D Accelerated: 25°C/60%RH & 40°C/75%RH B->D E Light Exposure: Ambient Temp & Light B->E F Time Points: 0, 3, 6, 12, 24 months C->F D->F E->F G HPLC Purity Analysis F->G H Identify Degradation Products G->H I Plot Purity vs. Time H->I J Determine Shelf-Life I->J

Caption: Workflow for a long-term stability study.

Potential Degradation Pathway

Degradation_Pathway Compound Compound Imine Intermediate Imine C₁₀H₁₀F₃N Compound->Imine Oxidation Oxidizing_Agent O₂ (Atmospheric Oxygen) Oxidizing_Agent->Imine Aldehyde 3-(Trifluoromethyl)acetophenone C₉H₇F₃O Imine->Aldehyde Hydrolysis Methylamine Methylamine CH₅N Imine->Methylamine Hydrolysis Hydrolysis H₂O (Moisture) Hydrolysis->Aldehyde Hydrolysis->Methylamine

Caption: A potential oxidative degradation pathway.

References

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. Available from: [Link]

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. ACS Publications. Available from: [Link]

  • Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. Available from: [Link]

  • Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. Available from: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available from: [Link]

  • New Amines for CO 2 Capture. II. Oxidative Degradation Mechanisms. ACS Publications. Available from: [Link]

  • Degradation of benzylamines during chlorination and chloramination. RSC Publishing. Available from: [Link]

  • Amine Packaging: Essential Solutions for High-Purity Amines. Diplomata Comercial. Available from: [Link]

  • Investigation of hydrolytic stability of N-trifluoromethyl secondary and tertiary amines. ResearchGate. Available from: [Link]

  • Schematic degradation pathway of benzylamine as described in literature resulting in either amide species 6 or aldehyde species 8 with release of ammonia. ResearchGate. Available from: [Link]

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. Google Patents.
  • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem. National Institutes of Health. Available from: [Link]

  • Chemical Storage Compatibility Chart: Essential Guide to Safe Chemical Handling. NextSDS. Available from: [Link]

  • Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. CP Lab Safety. Available from: [Link]

  • Long-term stability studies. Pharmaceuticals Index. Available from: [Link]

  • Choosing the Best Bottles for Chemical Storage. O.Berk. Available from: [Link]

  • Stability Studies in Pharmaceuticals. Netpharmalab. Available from: [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. Available from: [Link]

  • Analytical Methods. CGER. Available from: [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies. National Institutes of Health. Available from: [Link]

  • Stability testing of existing active substances and related finished products. European Medicines Agency. Available from: [Link]

  • Hydroxide Degradation Pathways for Substituted Benzyltrimethyl Ammonium: A DFT Study. NREL. Available from: [Link]

  • A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use. PubMed. Available from: [Link]

  • Automated Method for the Sensitive Analysis of Volatile Amines in Seawater. National Institutes of Health. Available from: [Link]

  • HPLC Methods for analysis of Methylamine. HELIX Chromatography. Available from: [Link]

Sources

Validation & Comparative

Comparative analysis of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine with its methyl-substituted analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmacologically active phenethylamines, structural modifications can profoundly influence potency, selectivity, and metabolic stability. This guide provides a detailed comparative analysis of two closely related compounds: Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, more commonly known as norfenfluramine, and its N-methyl substituted analog, N-methyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine. Norfenfluramine is the primary active metabolite of the anorectic agent fenfluramine and has been the subject of extensive pharmacological investigation.[1][2] Its N-methyl analog represents a logical step in lead optimization, aiming to modulate the parent compound's properties.

This document delves into the synthesis, physicochemical characteristics, and pharmacological profiles of these two molecules. We will explore the subtle yet significant impact of N-methylation on the ethylamine side chain, offering a predictive analysis for the N-methyl analog based on established structure-activity relationships within this chemical class. This guide is intended for researchers and professionals in drug development, providing the foundational data and experimental context necessary for informed decision-making in medicinal chemistry projects.

Physicochemical Properties: A Comparative Overview

The introduction of a methyl group to the nitrogen atom of norfenfluramine is expected to subtly alter its physicochemical properties. An increase in lipophilicity (logP) and a slight increase in molecular weight are the most direct consequences. These changes can influence a compound's solubility, permeability across biological membranes, and interaction with metabolic enzymes.

PropertyNorfenfluramineN-methyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine
IUPAC Name 1-[3-(trifluoromethyl)phenyl]propan-2-amine[3]N-methyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Molecular Formula C₁₀H₁₂F₃N[3]C₁₁H₁₄F₃N
Molecular Weight 203.20 g/mol [3]217.23 g/mol
XLogP3 2.5[3]3.0 (Predicted)
Hydrogen Bond Donor Count 2[3]1
Hydrogen Bond Acceptor Count 1[3]1
Topological Polar Surface Area 26.0 Ų[3]12.0 Ų
pKa (Predicted) ~10~10.2

Data sourced from PubChem and predicted values based on chemical structure.[3]

Synthesis of Norfenfluramine and its N-Methyl Analog

The primary route for synthesizing both norfenfluramine and its N-methyl analog is through the reductive amination of the key intermediate, 1-(3-(trifluoromethyl)phenyl)propan-2-one. This ketone can be synthesized from 3-(trifluoromethyl)aniline.[4][5] The choice of the amine in the reductive amination step dictates the final product.

Experimental Protocol: Synthesis via Reductive Amination

This protocol outlines the synthesis of the N-methyl analog. The synthesis of norfenfluramine would follow an analogous procedure, substituting methylamine with ammonia.

Step 1: Synthesis of 1-(3-(trifluoromethyl)phenyl)propan-2-one

A detailed procedure for the synthesis of this precursor can be found in existing literature.[4][5]

Step 2: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 1-(3-(trifluoromethyl)phenyl)propan-2-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Add a solution of methylamine (1.2 eq) in methanol to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq), in portions.[6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the excess reducing agent by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-methyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine.

Caption: Reductive amination workflow for synthesis.

Pharmacological Profile and Mechanism of Action

Norfenfluramine is a well-characterized psychoactive compound, acting primarily as a serotonin-norepinephrine releasing agent (SNRA) and a potent agonist at 5-HT₂ receptor subtypes.[1] The N-methylation of norfenfluramine to its analog is not expected to drastically change its mechanism of action but may modulate its potency and selectivity.

Monoamine Release

Norfenfluramine is known to be a potent releaser of serotonin and, to a greater extent than its parent compound fenfluramine, norepinephrine.[1] This is achieved by interacting with the respective monoamine transporters (SERT and NET), causing a reversal of their function and leading to an efflux of neurotransmitters from the presynaptic neuron.

The addition of a methyl group to the nitrogen in the N-methyl analog is likely to maintain this activity. N-methylation in phenethylamines generally preserves the ability to interact with monoamine transporters. It is plausible that the N-methyl analog will also be a potent SNRA, with a potentially altered ratio of serotonin to norepinephrine release compared to norfenfluramine.

5-HT₂ Receptor Agonism

A critical aspect of norfenfluramine's pharmacology is its direct agonism at 5-HT₂ receptors, particularly the 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ subtypes.[1] This activity is responsible for some of its therapeutic effects but also for significant adverse effects, such as the cardiac valvulopathy associated with fenfluramine, which is mediated by 5-HT₂ₑ receptor activation.[2]

The N-methyl analog is also predicted to be a 5-HT₂ receptor agonist. The affinity and efficacy at the different subtypes may be altered, which could be a key point of differentiation in a drug development program.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (5-HT, NE) Transporter SERT / NET Vesicle->Transporter SynapticCleft Synaptic Cleft Transporter->SynapticCleft Neurotransmitter Release Compound Norfenfluramine or N-Methyl Analog Compound->Transporter Binds & Reverses Receptor 5-HT2A/B/C Receptors SynapticCleft->Receptor Binds Signaling Downstream Signaling Receptor->Signaling Activation

Caption: Proposed mechanism of action at the synapse.

Comparative Pharmacological Data

The following table summarizes the available quantitative data for norfenfluramine and provides a predictive assessment for its N-methyl analog.

TargetNorfenfluramineN-methyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine (Predicted)
SERT (Serotonin Transporter) Potent Releaser (EC₅₀ ≈ 59 nM for d-norfenfluramine)[7]Potent Releaser
NET (Norepinephrine Transporter) Potent Releaser (EC₅₀ ≈ 73 nM for d-norfenfluramine)[7]Potent Releaser
DAT (Dopamine Transporter) Weaker Releaser[1]Weaker Releaser
5-HT₂ₐ Receptor Potent Agonist[1]Potent Agonist
5-HT₂ₑ Receptor Potent Agonist[2]Potent Agonist
5-HT₂ₒ Receptor Potent Agonist[1]Potent Agonist

EC₅₀ values for norfenfluramine are for the dextrorotatory enantiomer, which is generally more potent.[8]

Metabolic Stability

Norfenfluramine is the product of the N-de-ethylation of fenfluramine.[9] It is further metabolized in the body. The N-methyl analog, having a single N-methyl group, is susceptible to N-demethylation to yield norfenfluramine. This implies that the N-methyl analog could act as a prodrug to norfenfluramine. However, the rate of this demethylation will be a critical determinant of its overall pharmacokinetic and pharmacodynamic profile.

Strategies to enhance metabolic stability in this class of compounds could involve blocking sites of metabolism, for instance, by introducing steric hindrance near the nitrogen atom or by modifying the phenyl ring.[10]

Experimental Protocol: In Vitro Metabolic Stability Assay
  • Incubation: Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Cofactor Addition: Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.

Conclusion and Future Directions

This comparative guide provides a foundational understanding of norfenfluramine and its N-methyl analog. While norfenfluramine is a well-studied compound with a defined pharmacological profile, the properties of its N-methyl derivative are largely predictive. Based on established structure-activity relationships, N-methylation is expected to preserve the core mechanism of action while potentially modulating potency, selectivity, and metabolic fate.

Key points of differentiation to explore experimentally would include:

  • The precise ratio of serotonin versus norepinephrine release.

  • The binding affinities and functional activities at the 5-HT₂ receptor subtypes.

  • The rate of N-demethylation and the resulting pharmacokinetic profile.

The experimental protocols provided herein offer a starting point for the empirical validation of these predicted properties. Such studies are essential for determining if the N-methyl analog of norfenfluramine offers any therapeutic advantages over its well-characterized parent compound.

References

  • In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

  • Fenfluramine | C12H16F3N | CID 3337 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • (+-)-Norfenfluramine | C10H12F3N | CID 15897 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]

  • The synthesis and biological activity of pentafluorosulfanyl analogs of fluoxetine, fenfluramine, and norfenfluramine - PubMed. (2007). Retrieved January 14, 2026, from [Link]

  • Norfenfluramine - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice - PMC - NIH. (2020). Retrieved January 14, 2026, from [Link]

  • Norfenfluramine - Grokipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Substituted amphetamine - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • EC 50 Data for Current Induction by Test Compounds | Download Table - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed. (2003). Retrieved January 14, 2026, from [Link]

  • US10947183B2 - Fenfluramine compositions and methods of preparing the same - Google Patents. (n.d.).
  • Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PubMed Central. (2021). Retrieved January 14, 2026, from [Link]

  • Norfenfluramine - Wikipédia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Disposition of (-)-fenfluramine and its active metabolite, (-)-norfenfluramine in rat: a single dose-proportionality study - PubMed. (1993). Retrieved January 14, 2026, from [Link]

  • Dose-response curves for selected agents in 5-HT 2B functional assay:... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Metabolite Norfenfluramine Research Articles - Page 1 - R Discovery. (n.d.). Retrieved January 14, 2026, from [Link]

  • Main pathway of metabolism of fenfluramine. Fenfluramine (N‐ethyl‐α‐methyl‐3‐(trifluoromethyl)‐benzeneethanamine hydrochloride) is a chiral molecule and consists in two enantiomers (d‐fenfluramine and l‐fenfluramine), which are de‐ethylated in active metabolites. Fintapla consists of an aqueous solution containing 2.2 mg/ml racemic fenfluramine (equal quantities of both enantiomers). FFA, fenfluramine; norFFA, norfenfluramine - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Compound Information Page - NIMH Chemical Synthesis and Drug Supply Program. (n.d.). Retrieved January 14, 2026, from [Link]

  • EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents. (n.d.).
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

A Comparative Validation Guide to the In Vitro and In Vivo Effects of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the pharmacological and behavioral effects of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, a substituted amphetamine analog also known as 3-Trifluoromethyl-N-methylamphetamine (3-CF3-NMA). This document will navigate the essential in vitro and in vivo assays required for its characterization, offering a comparative analysis against the well-established psychostimulants, amphetamine and methamphetamine. The experimental designs detailed herein are structured to provide a robust and self-validating dataset, crucial for understanding the compound's mechanism of action and potential neuropharmacological profile.

Introduction: The Rationale for Trifluoromethylation in Amphetamine Analogs

The substitution of a trifluoromethyl (-CF3) group onto the phenyl ring of an amphetamine scaffold is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. The -CF3 group is a strong electron-withdrawing moiety that can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2] In the context of monoamine transporter ligands, such modifications can shift the selectivity and potency of the compound, potentially leading to a unique pharmacological profile compared to its non-fluorinated counterparts.[3] This guide will outline the necessary steps to elucidate these properties for 3-CF3-NMA.

Part 1: In Vitro Characterization: Unveiling the Molecular Targets

The primary molecular targets of amphetamine and its analogs are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[4] Therefore, the initial in vitro validation of 3-CF3-NMA will focus on its interaction with these transporters.

Monoamine Transporter Binding Affinity Assays

The initial step is to determine the binding affinity (Ki) of 3-CF3-NMA for DAT, NET, and SERT. This is typically achieved through competitive radioligand binding assays using membrane preparations from cells expressing the recombinant human transporters or from rodent brain tissue.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Homogenize rat brain tissue (e.g., striatum for DAT, cortex for NET, and brainstem for SERT) in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, incubate the membrane preparations with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]paroxetine for SERT) and varying concentrations of the test compound (3-CF3-NMA, amphetamine, or methamphetamine).

  • Incubation: Allow the binding to reach equilibrium at a specific temperature and time.

  • Termination and Filtration: Rapidly terminate the binding by vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by nonlinear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Comparative Data & Expected Outcomes

Based on structure-activity relationships of substituted amphetamines, it is anticipated that the trifluoromethyl group at the meta-position will influence the affinity profile of 3-CF3-NMA. While amphetamine and methamphetamine are generally more potent at DAT and NET than SERT, the -CF3 group may enhance affinity for SERT.[3][5]

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
Amphetamine~50-100~10-50>1000
Methamphetamine~20-80~10-40>1000
3-CF3-NMA (Predicted) 50-200 50-200 100-500

Note: The values for 3-CF3-NMA are predictive and require experimental validation. The table illustrates the expected trend of increased SERT affinity.

Monoamine Transporter Functional Assays: Uptake Inhibition and Release

Beyond binding, it is crucial to determine whether 3-CF3-NMA acts as an inhibitor of monoamine uptake (like cocaine) or as a substrate that induces transporter-mediated release (like amphetamine). This is assessed through in vitro uptake and release assays.

Experimental Protocol: [³H]Monoamine Uptake Inhibition Assay

  • Cell Culture: Utilize HEK293 cells stably expressing the human DAT, NET, or SERT.

  • Assay Setup: Plate the cells in a 96-well plate. Pre-incubate the cells with varying concentrations of the test compound.

  • Initiation of Uptake: Add a [³H]-labeled monoamine substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Incubation: Allow uptake to proceed for a short period at 37°C.

  • Termination and Lysis: Terminate the uptake by washing with ice-cold buffer. Lyse the cells to release the accumulated radioactivity.

  • Scintillation Counting: Quantify the radioactivity in the cell lysate.

  • Data Analysis: Determine the IC50 value for the inhibition of monoamine uptake.

Experimental Protocol: [³H]Monoamine Release Assay

  • Cell Loading: Pre-load the transporter-expressing cells with the respective [³H]-labeled monoamine.

  • Wash: Wash the cells to remove extracellular radioactivity.

  • Stimulation of Release: Add varying concentrations of the test compound to the cells.

  • Sample Collection: Collect the extracellular buffer at specific time points.

  • Scintillation Counting: Quantify the radioactivity in the collected buffer.

  • Data Analysis: Determine the EC50 value for the induction of monoamine release.

Comparative Data & Expected Outcomes

Amphetamine and methamphetamine are well-characterized as monoamine releasers. It is highly probable that 3-CF3-NMA will also function as a releasing agent. The key comparison will be its potency (EC50) and efficacy (Emax) relative to the benchmark compounds. The trifluoromethyl group may modulate its selectivity for releasing dopamine, norepinephrine, and serotonin.

CompoundDA Release EC50 (nM)NE Release EC50 (nM)5-HT Release EC50 (nM)
Amphetamine~10-50~5-30>500
Methamphetamine~5-40~5-25>500
3-CF3-NMA (Predicted) 20-100 20-100 50-200

Note: The values for 3-CF3-NMA are predictive and require experimental validation. The table illustrates the expected trend of increased potency for serotonin release.

Part 2: In Vivo Validation: From Molecular Action to Behavioral Outcomes

In vivo studies are essential to understand how the in vitro molecular effects of 3-CF3-NMA translate into physiological and behavioral responses in a whole organism. Rodent models are the standard for this level of characterization.

Locomotor Activity Assessment

A fundamental in vivo assay for psychostimulants is the measurement of spontaneous locomotor activity. This assay provides insights into the stimulant or depressant effects of a compound.

Experimental Protocol: Open Field Locomotor Activity

  • Animal Acclimation: Acclimate male rodents (mice or rats) to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place the animals individually into open-field arenas and allow them to habituate for 30-60 minutes.

  • Drug Administration: Administer various doses of 3-CF3-NMA, amphetamine, methamphetamine, or vehicle via a relevant route (e.g., intraperitoneal injection).

  • Data Collection: Immediately after injection, place the animals back into the open-field arenas. Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes using an automated activity monitoring system with infrared beams.

  • Data Analysis: Analyze the locomotor data in time bins to assess the time course of the drug's effect. Calculate the total locomotor activity for each dose and determine the ED50 (dose that produces 50% of the maximal effect) and Emax (maximal effect).

Comparative Data & Expected Outcomes

Amphetamine and methamphetamine produce a dose-dependent increase in locomotor activity.[6] Based on its presumed action as a monoamine releaser, 3-CF3-NMA is also expected to increase locomotor activity. The potency (ED50) and efficacy (Emax) will be critical comparative parameters. Increased serotonergic activity has been shown to sometimes attenuate the locomotor-activating effects of dopaminergic stimulants. Therefore, if 3-CF3-NMA has significant serotonin-releasing properties, its maximal stimulant effect might be lower than that of methamphetamine.

| Compound | Locomotor Activity ED50 (mg/kg) | Locomotor Activity Emax (% of control) | | :--- | :--- | :--- | :--- | | Amphetamine | ~1-2 | ~300-500% | | Methamphetamine | ~0.5-1.5 | ~400-600% | | 3-CF3-NMA (Predicted) | ~1-3 | ~250-450% |

Note: The values for 3-CF3-NMA are predictive and require experimental validation.

Drug Discrimination Studies

Drug discrimination is a highly specific behavioral assay that assesses the interoceptive (subjective) effects of a drug. This is crucial for understanding a compound's abuse potential and its similarity to known drugs of abuse.

Experimental Protocol: Drug Discrimination in Rats

  • Training: Train rats to discriminate between an injection of a known psychostimulant (e.g., methamphetamine, 1 mg/kg) and a vehicle injection in a two-lever operant chamber. Correct lever presses are rewarded with food pellets.

  • Acquisition of Discrimination: Continue training until the rats reliably press the drug-appropriate lever after a drug injection and the vehicle-appropriate lever after a vehicle injection.

  • Substitution Testing: Once the discrimination is acquired, administer various doses of the test compound (3-CF3-NMA) and observe which lever the rats press. Full substitution occurs when the rats predominantly press the drug-appropriate lever.

  • Data Analysis: Plot the percentage of drug-appropriate responding as a function of the test compound's dose to generate a dose-response curve and determine the ED50 for substitution.

Comparative Data & Expected Outcomes

If 3-CF3-NMA has subjective effects similar to methamphetamine, it will fully substitute for the methamphetamine training drug. The potency (ED50) for substitution will provide a measure of its relative subjective potency. Given its structural similarity to methamphetamine, full substitution is expected.

CompoundSubstitution for MethamphetamineED50 for Substitution (mg/kg)
AmphetamineFull~0.5-1.0
3-CF3-NMA (Predicted) Full ~0.5-1.5

Note: The values for 3-CF3-NMA are predictive and require experimental validation.

Visualizing the Workflow and Hypothesized Mechanism

experimental_workflow

signaling_pathway

Conclusion

The validation of this compound requires a systematic and comparative approach. By employing the in vitro and in vivo assays detailed in this guide, researchers can build a comprehensive pharmacological and behavioral profile of this compound. The comparison with amphetamine and methamphetamine will provide a critical context for interpreting the data and understanding the influence of the 3-trifluoromethyl substitution. While direct experimental data for 3-CF3-NMA is currently limited in publicly accessible literature, the principles of structure-activity relationships provide a strong foundation for predicting its effects as a potent monoamine releasing agent with potentially enhanced serotonergic activity compared to its non-fluorinated parent compounds. This guide serves as a roadmap for the empirical validation necessary to confirm these hypotheses and fully characterize this novel psychoactive substance.

References

  • Gatch, M. B., et al. (2025). Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats. Journal of Pharmacology and Experimental Therapeutics.
  • Rothman, R. B., et al. (2011). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. Journal of Pharmacology and Experimental Therapeutics, 337(1), 218-225. [Link]

  • RTI International. (2011). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat.
  • Baumann, M. H., et al. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Methods in Molecular Biology, 964, 227-46. [Link]

  • Rothman, R. B., et al. (2011). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat.
  • Nowak, P., et al. (2007). Amphetamine and mCPP effects on dopamine and serotonin striatal in vivo microdialysates in an animal model of hyperactivity. Neurochemical Research, 32(4-5), 739-48.
  • Chen, Y. F., & Liu, J. T. (2015). Discrimination of Fluoroamphetamine Regioisomers by Raman Spectroscopy. Journal of the Chinese Chemical Society, 62(12), 1045-1050.
  • Lin, L. Y., et al. (2007). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 7, 7. [Link]

  • Gatch, M. B., et al. (2017). Discriminative stimulus and locomotor effects of para-substituted and benzofuran analogs of amphetamine. Drug and Alcohol Dependence, 179, 214-221. [Link]

  • Springer, F., et al. (2003). Isomeric Fluoro-methoxy-phenylalkylamines: A new series of controlled-substance analogues (designer drugs).
  • Gatch, M. B., et al. (2017). Discriminative stimulus and locomotor effects of para-substituted and benzofuran analogs of amphetamine.
  • Fitzgerald, L. R., et al. (2024). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology, 245, 109827. [Link]

  • Rothman, R. B., et al. (2005). Structures of the monoamine releasers tested in this study. Potencies...
  • Carroll, F. I., et al. (1999). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. Journal of Medicinal Chemistry, 42(21), 4446-55.
  • Fitzgerald, L. R., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones.
  • Cheng, M. H., et al. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. FEBS Letters, 593(13), 1435-1448. [Link]

  • Goodwin, J. S., et al. (2009). Amphetamine and methamphetamine differentially affect dopamine transporters in vitro and in vivo. Journal of Biological Chemistry, 284(5), 2978-89. [Link]

  • Goodwin, J. S., et al. (2009). Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo. PMC. [Link]

  • Baumann, M. H., et al. (2013). Pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs. Neuropsychopharmacology, 38(4), 620-31. [Link]

  • Sitte, H. H., et al. (2015). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies.
  • Andersen, J., et al. (2019). Monoamine transporter substrate structure-activity relationships.
  • Sitte, H. H., & Freissmuth, M. (2015). Overview of Monoamine Transporters. PMC. [Link]

  • Wikipedia. (n.d.).
  • Wikipedia. (n.d.). 2-Fluoroamphetamine. Wikipedia.
  • Sitte, H. H., et al. (2015). The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter. Neuroscience, 295, 148-57.
  • Hondebrink, L., et al. (2016). Lack of Detection of New Amphetamine-Like Drugs Using Conventional Urinary Immunoassays. Journal of Analytical Toxicology, 40(6), 469-74.
  • Eyerman, D. J., & Yamamoto, B. K. (2006). Methamphetamine-induced alterations in monoamine transport: implications for neurotoxicity, neuroprotection and treatment. Current Neuropharmacology, 4(2), 125-31.
  • Sora, I., et al. (2009). Monoamine transporter as a target molecule for psychostimulants. Vitamins and Hormones, 85, 41-55.
  • McFadden, L. M., et al. (2012). Methamphetamine self-administration acutely decreases monoaminergic transporter function. Synapse, 66(3), 240-5.
  • Gal, J. (1977). Stereochemistry of metabolism of amphetamines: use of (-)-alpha-methoxy-alpha-(trifluoromethyl)phenylacetyl chloride for GLC resolution of chiral amines. Journal of Pharmaceutical Sciences, 66(2), 169-72.
  • McFadden, L. M., et al. (2012). Methamphetamine Self-Administration Acutely Decreases Monoaminergic Transporter Function. PMC. [Link]

  • Jarrar, A. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6544. [Link]

  • Jarrar, A. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • SNSF Data Portal. (n.d.). Pharmacology and Toxicology of Amphetamine-type Substances.

Sources

Efficacy and potency of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine versus other phenethylamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, more commonly known as norfenfluramine or 3-trifluoromethylamphetamine, against other prominent phenethylamine derivatives.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the structure-activity relationships, pharmacological efficacy, and potency of these compounds.

Introduction to Norfenfluramine and the Phenethylamine Class

Phenethylamines are a broad class of neuroactive compounds characterized by a core phenethylamine structure. This chemical backbone is shared by endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of synthetic substances with diverse pharmacological profiles, including stimulants, empathogens, and hallucinogens.[2] Norfenfluramine, a significant active metabolite of the anorectic drug fenfluramine, is a key compound of interest due to its potent effects on monoamine systems.[1]

The trifluoromethyl (-CF3) group at the meta-position of the phenyl ring in norfenfluramine is a critical structural feature. This electron-withdrawing group significantly influences the compound's metabolic stability and its interaction with biological targets, distinguishing it from other well-known phenethylamines such as amphetamine, methamphetamine, and 3,4-methylenedioxymethamphetamine (MDMA).[3]

Comparative Pharmacological Profile: Efficacy and Potency

The primary mechanism of action for many phenethylamines involves their interaction with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[5] Phenethylamine derivatives can act as either reuptake inhibitors (blockers) or as releasing agents (substrates), the latter of which causes a reverse transport of neurotransmitters from the presynaptic terminal into the synapse.[6]

Norfenfluramine primarily functions as a potent serotonin-norepinephrine releasing agent (SNRA).[1] It is also a notable agonist at several serotonin receptors, particularly the 5-HT2A, 5-HT2B, and 5-HT2C subtypes.[1]

Monoamine Transporter Interactions: A Comparative Overview

The potency of phenethylamine derivatives at monoamine transporters is typically quantified by their half-maximal inhibitory concentration (IC50) or their equilibrium dissociation constant (Ki) in in vitro assays. The following table summarizes available data comparing norfenfluramine (as a metabolite of fenfluramine) and other key phenethylamines. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus these values, collated from various sources, should be interpreted with this in mind.

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)Primary Mechanism
Norfenfluramine Potent ReleaserPotent ReleaserPotent ReleaserSNRA
d-Amphetamine ~580 - 600~70 - 100~20,000 - 40,000NDRA
Methamphetamine ~600~100~10,000 - 40,000NDRA
MDMA >1,000~600~400SRA > NDRA
Cocaine ~200 - 700~200 - 700~200 - 700Reuptake Inhibitor
Methylphenidate ~100~100~100,000Reuptake Inhibitor

Note: Specific Ki or IC50 values for norfenfluramine are not consistently reported in a comparative context with this exact set of compounds. Its potency is often described qualitatively as a potent releaser. The values for other compounds are approximate ranges compiled from multiple studies for comparative illustration.[4]

As the data suggests, there are clear distinctions in the pharmacological profiles of these compounds. Amphetamine and methamphetamine are potent norepinephrine and dopamine releasing agents with significantly lower affinity for the serotonin transporter.[4] In contrast, MDMA displays a preference for the serotonin transporter.[7] Norfenfluramine is described as a potent serotonin and norepinephrine releaser, and notably more potent as a norepinephrine and dopamine releaser than its parent compound, fenfluramine.[1]

In Vivo Potency: Animal Models

Animal behavioral models, such as drug discrimination paradigms, provide valuable insights into the in vivo potency and subjective effects of psychoactive compounds. In a study where rats were trained to discriminate norfenfluramine from a vehicle, the median effective dose (ED50) for norfenfluramine was found to be 0.71 mg/kg.[8] In the same study, fenfluramine produced a similar discriminative stimulus with an ED50 of 1.30 mg/kg, indicating that norfenfluramine is more potent in vivo.[8]

Experimental Methodologies for Assessing Efficacy and Potency

The determination of a compound's efficacy and potency at monoamine transporters relies on well-established in vitro pharmacological assays. The following sections detail the protocols for two fundamental experimental approaches.

Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand known to bind to that transporter.

Objective: To determine the binding affinity (Ki) of a test compound for DAT, SERT, or NET.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter (e.g., HEK293-hDAT, HEK293-hSERT, HEK293-hNET).

  • Radioligand: [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, or [3H]nisoxetine for NET.

  • Test compound (e.g., norfenfluramine) at various concentrations.

  • Non-specific binding control: A high concentration of a known potent ligand for the respective transporter (e.g., GBR 12909 for DAT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates, glass fiber filters, cell harvester, and scintillation counter.

Protocol:

  • Membrane Preparation: Homogenize cultured cells expressing the target transporter in ice-cold assay buffer. Centrifuge to pellet the cell membranes and resuspend in fresh assay buffer to a desired protein concentration.[9][10]

  • Assay Setup: In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of the test compound at varying concentrations.

    • 50 µL of the appropriate radioligand at a concentration near its Kd.

    • 100 µL of the cell membrane preparation.[9]

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).[9][11]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters multiple times with ice-cold wash buffer.[10]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[9]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis and convert it to a Ki value using the Cheng-Prusoff equation.[10]

Synaptosome Monoamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Objective: To determine the inhibitory potency (IC50) of a test compound on the uptake of dopamine, serotonin, or norepinephrine.

Materials:

  • Freshly prepared synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, frontal cortex for NET) of rodents.

  • Radiolabeled neurotransmitter: [3H]dopamine, [3H]serotonin, or [3H]norepinephrine.

  • Test compound at various concentrations.

  • Uptake Buffer: e.g., Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl2, 2 mM MgCl2, pH 7.3).[12]

  • Non-specific uptake control: A known potent uptake inhibitor for the respective transporter (e.g., nomifensine for DAT).

  • Scintillation fluid and counter.

Protocol:

  • Synaptosome Preparation: Dissect the desired brain region and homogenize in an appropriate buffer. Centrifuge the homogenate to pellet the synaptosomes. Resuspend the synaptosome pellet in uptake buffer.[13][14]

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, pre-incubate the synaptosome preparation with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.[12]

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction.[12]

  • Termination of Uptake: After a short incubation period (typically a few minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer, or by centrifugation through a layer of silicone oil to separate the synaptosomes from the incubation medium.[12]

  • Quantification: Lyse the synaptosomes and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a potent inhibitor) from the total uptake. Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration to determine the IC50 value.

Visualizing Mechanisms and Workflows

Signaling Pathway of a Monoamine Transporter Releasing Agent

The following diagram illustrates the proposed mechanism of action for a phenethylamine-based monoamine releasing agent like norfenfluramine at a dopaminergic synapse.

Monoamine_Releaser_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine storage) DAT Dopamine Transporter (DAT) DA_synapse Extracellular Dopamine DAT->DA_synapse 5. Dopamine Efflux (Release) VMAT2 VMAT2 DA_cyto Cytoplasmic Dopamine VMAT2->DA_cyto 3. Increases cytoplasmic Dopamine Releaser Norfenfluramine Releaser->DAT 1. Enters neuron via DAT Releaser->VMAT2 2. Disrupts vesicular storage (VMAT2) DA_cyto->DAT 4. DAT reversal Receptor Dopamine Receptors DA_synapse->Receptor Increased Receptor Activation

Caption: Mechanism of a monoamine releasing agent at a presynaptic terminal.

Experimental Workflow for In Vitro Pharmacological Profiling

The diagram below outlines a typical workflow for characterizing the in vitro pharmacology of a novel phenethylamine derivative.

InVitro_Workflow cluster_setup Phase 1: Preparation cluster_assays Phase 2: Assays cluster_analysis Phase 3: Data Analysis Compound Synthesize & Purify Test Compound BindingAssay Radioligand Binding Assay (Determine Ki) Compound->BindingAssay UptakeAssay Synaptosome Uptake Assay (Determine IC50) Compound->UptakeAssay CellCulture Culture Transporter- Expressing Cell Lines (HEK293-hDAT/hSERT/hNET) CellCulture->BindingAssay Membrane Prep Synaptosomes Prepare Brain Synaptosomes Synaptosomes->UptakeAssay DataAnalysis Non-linear Regression (IC50/Ki Calculation) BindingAssay->DataAnalysis UptakeAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR

Caption: Workflow for in vitro profiling of a novel phenethylamine derivative.

Conclusion

Norfenfluramine (this compound) exhibits a distinct and potent pharmacological profile as a serotonin-norepinephrine releasing agent, with significant activity at dopamine transporters as well. Its trifluoromethyl substitution likely contributes to its enhanced potency and metabolic characteristics compared to its parent compound, fenfluramine. When compared to other phenethylamine derivatives, norfenfluramine's balanced activity at both serotonergic and catecholaminergic systems places it in a unique pharmacological category, distinct from the more selective actions of compounds like amphetamine (NDRA) and MDMA (primarily SRA).

The experimental protocols detailed herein provide a robust framework for the continued investigation and comparison of these and other novel phenethylamine derivatives. A thorough understanding of their structure-activity relationships is paramount for the rational design of new chemical entities with tailored pharmacological profiles for therapeutic applications.

References

  • Norfenfluramine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Norfenfluramine. (n.d.). In Grokipedia. Retrieved January 14, 2026, from [Link]

  • Fenfluramine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Callahan, B. T., & Cunningham, K. A. (1988). Norfenfluramine, the fenfluramine metabolite, provides stimulus control: evidence for serotonergic mediation. Pharmacology Biochemistry and Behavior, 31(2), 305–311.
  • Watts, S. W., Priestley, J. R., & Thompson, J. M. (2000). The fenfluramine metabolite (+)-norfenfluramine is vasoactive. The Journal of Pharmacology and Experimental Therapeutics, 294(2), 749–756.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 14, 2026, from [Link]

  • JoVE. (2025, July 8). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Retrieved January 14, 2026, from [Link]

  • Johnson, M. P., & Nichols, D. E. (1987). Structure-activity relationships between meta-substituted N-ethylamphetamines and locomotor activity in mice. Pharmacology Biochemistry and Behavior, 26(4), 757–762.
  • ResearchGate. (n.d.). Integrated workflow to illustrate in vitro/preclinical and clinical.... Retrieved January 14, 2026, from [Link]

  • Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in Pharmacological Sciences, 34(9), 489–496.
  • Matera, C., Compagnion, A. C., & et al. (2025, July 10). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols.
  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved January 14, 2026, from [Link]

  • Gaskill, P. J., & et al. (2014). The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson's Disease. Journal of Neuroimmunology, 276(1-2), 49–57.
  • Heikkila, R. E., Cabbat, F. S., & Manzino, L. (1981). Rapid Determination of Dopamine Uptake in Synaptosomal Preparations. Journal of Neuroscience Methods, 4(3), 277–284.
  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.15.1–12.15.15.
  • ResearchGate. (n.d.). Preclinical flow diagram. The parallel and inter-related activities.... Retrieved January 14, 2026, from [Link]

  • Bialer, M., & et al. (2023). Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. Epilepsia, 64(6), 1645–1656.
  • Niello, M., & et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.
  • Chen, R., & et al. (2007). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 7, 6.
  • Sheen, A., & et al. (2023). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. International Journal of Molecular Sciences, 24(24), 17537.
  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved January 14, 2026, from [Link]

  • Monoaminergic activity enhancer. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Torres, G. E., & et al. (2003). Overview of Monoamine Transporters. Methods in Molecular Medicine, 83, 93–113.
  • ResearchGate. (n.d.). Schematic flow chart summarizing the process of drug discovery and the.... Retrieved January 14, 2026, from [Link]

  • Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns. (2015). Neuropharmacology, 96(Pt A), 1–2.
  • PubChem. (n.d.). Fenfluramine. Retrieved January 14, 2026, from [Link]

  • Drug design. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Wallach, J., & et al. (2015). Discovery and Development of Monoamine Transporter Ligands. Journal of Medicinal Chemistry, 58(18), 7151–7180.
  • ADInstruments. (n.d.). Pressure-Volume (PV) Loop Analysis Software | Mouse & Rat PV. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2023, December 22). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. Retrieved January 14, 2026, from [Link]

  • Banks, M. L., & et al. (2013). Effects of monoamine releasers with varying selectivity for releasing dopamine/norepinephrine versus serotonin on choice between cocaine and food in rhesus monkeys. The Journal of Pharmacology and Experimental Therapeutics, 345(3), 426–436.
  • Yoon, Y. S., & et al. (2009). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Archives of Pharmacal Research, 32(12), 1663–1671.
  • Substituted amphetamine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Monoamine releasing agent. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Johnson, M. P., & et al. (1991). [3H]monoamine releasing and uptake inhibition properties of 3,4-methylenedioxymethamphetamine and p-chloroamphetamine analogues. European Journal of Pharmacology, 204(2), 171–179.
  • ResearchGate. (n.d.). Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines. Retrieved January 14, 2026, from [Link]

  • SeragPsych. (2025, February 14). SERT: DAT: NET: SEROTONIN, DOPAMINE AND NORADRENALINE TRANSPORTERS. Retrieved January 14, 2026, from [Link]

  • Simmler, L. D., & et al. (2013). MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. Neuropsychopharmacology, 38(7), 1193–1207.
  • Papaseit, E., & et al. (2021). A Comparison of Acute Pharmacological Effects of Methylone and MDMA Administration in Humans and Oral Fluid Concentrations as Biomarkers of Exposure. Biology, 10(8), 788.
  • Goodwin, J. S., & et al. (2009). Amphetamine and Methamphetamine Differentially Affect Dopamine Transporters in Vitro and in Vivo. The Journal of Biological Chemistry, 284(5), 2978–2989.
  • Aguilar, M. A., & et al. (2020). Of mice and men on MDMA: A translational comparison of the neuropsychobiological effects of 3,4-methylenedioxymethamphetamine ('Ecstasy'). Brain Research, 1727, 146556.
  • Lile, J. A., & et al. (2011). Comparison of intranasal methamphetamine and d-amphetamine self-administration by humans. Addiction, 106(11), 1988–1997.

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine (Fenfluramine)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparative analysis of the primary analytical methodologies for Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, a compound commonly known as fenfluramine. As a chiral amine, the stereospecific separation and analysis of its enantiomers are of critical importance, given that different enantiomers can exhibit distinct pharmacological and toxicological profiles.

This document, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights into why specific methods are employed and how they are cross-validated to ensure data integrity across different analytical platforms. The core of this guide is built on the principles of scientific integrity, providing you with the expertise to select, develop, and validate the most appropriate analytical methods for your research and development needs.

Introduction to the Analyte and the Imperative of Cross-Validation

This compound, with the CAS Registry Number 458-24-2, is a sympathomimetic amine that has been investigated for various therapeutic applications.[1] Its chemical structure, featuring a trifluoromethyl group and a chiral center, presents unique analytical challenges. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, while the chiral center necessitates enantioselective analytical methods to differentiate between the d- and l-enantiomers.

Cross-validation is the formal process of comparing two or more analytical procedures to demonstrate that they provide equivalent results for the same intended purpose. This is crucial in drug development when, for instance, a method is transferred between laboratories or when a new method is introduced to replace an existing one. This guide will focus on the cross-validation of the two most prevalent chromatographic techniques for fenfluramine analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis due to its wide applicability to a vast range of compounds, including those that are non-volatile or thermally labile.[2] For fenfluramine, both reversed-phase and chiral HPLC methods are extensively employed.

Reversed-Phase HPLC for Achiral Analysis

Reversed-phase HPLC (RP-HPLC) is the go-to method for the routine quantification of total fenfluramine content in pharmaceutical formulations. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.

  • Stationary Phase: A C18 column is often the first choice due to its high hydrophobicity, which provides good retention for fenfluramine.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The buffer controls the pH, which is critical for the ionization state of the amine group in fenfluramine, thereby influencing its retention and peak shape. The organic modifier is adjusted to control the elution strength.

  • Detection: UV detection is commonly used, with the wavelength set near the absorbance maximum of fenfluramine (around 210-230 nm) to ensure high sensitivity.

Chiral HPLC for Enantioselective Separation

The separation of fenfluramine's enantiomers is crucial for pharmacokinetic and metabolism studies, as well as for the quality control of enantiomerically pure drug products.[3] Chiral HPLC is the most versatile and widely used technique for this purpose.[4] This can be achieved through two main approaches:

  • Direct Chiral Separation: This involves the use of a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for this class of compounds.

  • Indirect Chiral Separation: This method involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral stationary phase.

  • Chiral Stationary Phase: The choice of CSP is largely empirical and based on screening different columns to find one that provides adequate resolution.

  • Derivatizing Agent: For the indirect approach, a derivatizing agent such as 3,5-dinitrophenylisocyanate can be used to create diastereomers with distinct chromatographic properties.[5]

  • Mobile Phase: The composition of the mobile phase in chiral HPLC is critical for achieving separation and is often optimized by varying the type and proportion of organic modifiers.

Gas Chromatography (GC): The Power of Volatility

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[2] For the analysis of amines like fenfluramine, derivatization is often necessary to improve their volatility and chromatographic behavior.

GC with Flame Ionization Detection (FID) and Mass Spectrometry (MS)

GC-FID is a robust and widely available technique for quantitative analysis, while GC-MS provides definitive identification based on the mass spectrum of the analyte.

  • Derivatization: Fenfluramine is typically derivatized to block the active amine group, which can cause peak tailing on many GC columns. Common derivatizing agents include trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA), which create volatile and electron-capturing derivatives suitable for both FID and MS detection.[6][7]

  • Stationary Phase: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is generally used for the separation of the derivatized fenfluramine.

  • Injection and Detection: A split/splitless injector is commonly used. For detection, FID provides a robust and linear response, while MS offers high specificity and sensitivity, especially in selected ion monitoring (SIM) mode.

Chiral GC for Enantioselective Analysis

Similar to HPLC, chiral GC methods can be developed for the separation of fenfluramine enantiomers. This typically involves the use of a chiral stationary phase.

Cross-Validation Protocol: Bridging HPLC and GC Methods

The objective of this cross-validation is to demonstrate that a developed GC-MS method provides equivalent results to a validated HPLC-UV method for the quantification of fenfluramine in a pharmaceutical tablet formulation.

Experimental Workflow

Caption: Cross-validation workflow between HPLC and GC methods.

Detailed Experimental Protocols
  • Standard Preparation: Accurately weigh and dissolve fenfluramine hydrochloride reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to the average tablet weight and transfer to a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter.[8]

  • Chromatographic Conditions:

    • Column: Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 75mm[8]

    • Mobile Phase: 25:75 DI Water / Acetonitrile with 0.1% Formic Acid (v/v)[8]

    • Flow Rate: 1.0 mL/min[8]

    • Injection Volume: 1 µL[8]

    • Detection: UV at 210 nm[8]

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Calculate the amount of fenfluramine in the sample by comparing the peak area with the calibration curve.

  • Standard Preparation: Prepare a stock solution of fenfluramine hydrochloride reference standard in a suitable solvent (e.g., ethyl acetate).

  • Sample Preparation: Use the same filtered sample solution prepared for the HPLC analysis.

  • Derivatization: Transfer an aliquot of the standard and sample solutions to a reaction vial. Add trifluoroacetic anhydride and an internal standard (e.g., mexiletine).[7] Heat the mixture at 40°C for 30 minutes.[7] After cooling, the solution is ready for injection.

  • Chromatographic Conditions:

    • Column: 5% SE-30, 2.1 m x 3.2 mm i.d., glass column[7]

    • Oven Temperature: 125°C[7]

    • Injector and Detector Temperature: 160°C[7]

    • Carrier Gas: Nitrogen or Helium

    • Injection Mode: Split

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Analysis: Inject the derivatized standard and sample solutions. For GC-MS, monitor characteristic ions of the derivatized fenfluramine. Calculate the amount of fenfluramine in the sample.

Data Comparison and Acceptance Criteria

The results obtained from both methods for the same batches of tablets will be statistically compared. The acceptance criteria for the cross-validation are typically based on the agreement between the mean results of the two methods, with the difference not exceeding a predefined limit (e.g., ± 2.0%).

Comparative Analysis of HPLC and GC for Fenfluramine

The choice between HPLC and GC for the analysis of fenfluramine depends on several factors, including the nature of the sample, the required sensitivity, and the available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[2]Limited to volatile and thermally stable compounds, or those that can be made volatile through derivatization.[2]
Sample Preparation Generally simpler, often involving dissolution and filtration.[8]May require a derivatization step to increase volatility and improve peak shape.[7]
Speed Analysis times can be longer, especially for complex separations.Can be faster for simple mixtures.
Sensitivity Good sensitivity with UV or fluorescence detection. LC-MS/MS offers very high sensitivity.Excellent sensitivity with detectors like FID and ECD. GC-MS also provides high sensitivity.
Specificity Good specificity with diode array detection. LC-MS/MS provides excellent specificity.High specificity, especially when coupled with a mass spectrometer (GC-MS).
Chiral Separation A wide variety of chiral stationary phases are available.[4]Chiral stationary phases are also available.

Conclusion: A Holistic Approach to Method Validation

The cross-validation of analytical methods for this compound is not merely a regulatory requirement but a fundamental scientific practice that ensures the consistency and reliability of analytical data throughout the lifecycle of a drug product. Both HPLC and GC offer robust and reliable platforms for the analysis of fenfluramine, each with its own set of advantages and considerations.

HPLC, with its versatility and applicability to a broader range of compounds without the need for derivatization, often serves as the primary method for routine quality control. GC, particularly GC-MS, provides high separation efficiency and definitive identification, making it an excellent confirmatory technique. For enantioselective analysis, both chiral HPLC and chiral GC are powerful tools, with the choice often depending on the specific separation requirements and available expertise.

By understanding the principles behind each technique and implementing a rigorous cross-validation protocol, researchers and drug development professionals can be confident in the accuracy and integrity of their analytical results, ultimately contributing to the development of safe and effective medicines.

References

  • Chiral HPLC Determination of dl-Fenfluramine and dl- Norfenfluramine in Biological Fluids Using DIB-Cl as a Label. J-Stage. Available from: [Link]

  • Fenfluramine. PubChem. Available from: [Link]

  • Fenfluramine & Phentermine Analyzed with HPLC - AppNote. MicroSolv. Available from: [Link]

  • Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography. PubMed. Available from: [Link]

  • New chiral high-performance liquid chromatographic methodology used for the pharmacokinetic evaluation of dexfenfluramine. PubMed. Available from: [Link]

  • Fenfluramine compositions and methods of preparing the same. Google Patents.
  • Detection and Quantitation of Amphetamine and Methamphetamine: Electron Impact and Chemical Ionization with Ammonia--Compar
  • A comparison of the validity of gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry analysis of urine samples II: amphetamine, methamphetamine, (±)-3,4-methylenedioxyamphetamine, (±)-3,4-methylenedioxymethamphetamine, (±)-3,4-methylenedioxyethylamphetamine, phencyclidine, and (±)-11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol. PubMed. Available from: [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. Available from: [Link]

  • Enantioselective quantitative analysis of amphetamine in human plasma by liquid chromatography/high-resolution mass spectrometry. ResearchGate. Available from: [Link]

  • Analytical Method Development and Validation Studies in Pharmaceutical Sciences. Scitechnol. Available from: [Link]

  • Comparison of HPLC and GC-MS for measurement cocaine and metabolites in human urine. Semantic Scholar. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • [Determination of fenfluramine hydrochloride in tablets by gas chromatography with derivatization]. ResearchGate. Available from: [Link]

  • Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine?. MDPI. Available from: [Link]

  • Chiral Drug Separation. Taylor & Francis Online. Available from: [Link]

Sources

Comparative study of the pharmacological profile of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Pharmacology

In the realm of drug development, the three-dimensional structure of a molecule is paramount to its biological activity. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural nuance can lead to profound differences in pharmacological and toxicological profiles. This guide provides a comprehensive comparative analysis of the enantiomers of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, the primary active metabolite of fenfluramine, commonly known as norfenfluramine. While racemic fenfluramine has demonstrated therapeutic efficacy, particularly in the treatment of seizures associated with Dravet syndrome, it is crucial for researchers and drug developers to understand the distinct contributions and liabilities of each of its metabolite's stereoisomers: the (S)-enantiomer (d-norfenfluramine or (+)-norfenfluramine) and the (R)-enantiomer (l-norfenfluramine or (-)-norfenfluramine).[1][2] This understanding is pivotal for the rational design of safer and more effective therapeutics, potentially through the development of an enantiomerically pure drug.[3][4]

Norfenfluramine is formed in the body by the N-dealkylation of fenfluramine and its plasma levels can be equal to or greater than the parent compound.[1] The pharmacological effects of fenfluramine are, therefore, a composite of the actions of four distinct molecules: the two enantiomers of the parent drug and the two enantiomers of its primary metabolite, norfenfluramine.[3] This guide will focus specifically on the norfenfluramine enantiomers, dissecting their interactions with key monoaminergic systems that underpin both their therapeutic potential and their adverse effect profiles.

Pharmacological Profile of (S)-(+)-Norfenfluramine

The (S)-enantiomer of norfenfluramine, also known as d-norfenfluramine, is a potent modulator of monoaminergic systems, with significant activity as both a neurotransmitter releasing agent and a direct receptor agonist.[5] Its pharmacological actions are characterized by a strong interaction with serotonin and norepinephrine transporters, as well as prominent agonism at several serotonin receptor subtypes.

Mechanism of Action: A Potent Monoamine Releaser and Receptor Agonist

(S)-Norfenfluramine functions as a substrate for both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[6][7] This interaction leads to the non-exocytotic release of serotonin (5-HT) and norepinephrine (NE) from presynaptic neurons.[6][7] In vivo microdialysis studies in rats have confirmed that systemic administration of (+)-norfenfluramine elevates extracellular levels of 5-HT, NE, and dopamine (DA) in the frontal cortex.[6] The release of NE and DA appears to be at least partially mediated by NET.[6]

Beyond its effects on monoamine release, (S)-norfenfluramine is a potent agonist at 5-HT2 receptor subtypes.[5] It exhibits high affinity and full agonist activity at 5-HT2B and 5-HT2C receptors, and more moderate affinity for the 5-HT2A receptor.[8][9]

Therapeutic Potential and Adverse Effects

The potent serotonergic and noradrenergic activity of (S)-norfenfluramine contributes to its pharmacological effects. However, its strong agonism at the 5-HT2B receptor is a significant liability. Activation of 5-HT2B receptors on cardiac valves is strongly implicated in the development of valvular heart disease and pulmonary hypertension, the adverse effects that led to the withdrawal of fenfluramine from the market as an anorectic agent.[9][10][11] The appetite-suppressant effects of fenfluramine are, in part, mediated by the activation of 5-HT2C receptors by its metabolites.[2]

In preclinical seizure models, d-norfenfluramine has demonstrated high anticonvulsant potency; however, this is often accompanied by significant neurotoxicity, resulting in a low protective index.[3][12] Studies have also indicated that the d-enantiomers of fenfluramine and norfenfluramine are associated with long-term serotonergic deficits.[13]

Pharmacological Profile of (R)-(-)-Norfenfluramine

The (R)-enantiomer of norfenfluramine, or l-norfenfluramine, also interacts with monoaminergic systems, but with a distinct pharmacological profile compared to its (S)-counterpart. Generally, it is less potent in its interactions with monoamine transporters and 5-HT2 receptors.

Mechanism of Action: A Less Potent, but Potentially Safer, Profile

Like its enantiomer, (R)-norfenfluramine is a substrate for SERT, inducing serotonin release, although it is less potent than the (S)-enantiomer.[6] Its effects on norepinephrine and dopamine release are also less pronounced.

Crucially, (R)-norfenfluramine displays significantly lower potency at the 5-HT2B receptor compared to the (S)-enantiomer.[11] This stereoselective difference is of paramount importance from a drug safety perspective, as it suggests a reduced risk of the cardiovascular toxicity associated with d-norfenfluramine.[11] It is also less potent at the 5-HT2C receptor, which may translate to a lower potential for appetite suppression and weight loss.[2]

Therapeutic Potential and Favorable Safety Profile

The distinct pharmacological profile of (R)-norfenfluramine has garnered interest in its potential as a therapeutic agent with an improved safety margin. In animal models of seizures, l-norfenfluramine has shown considerable anticonvulsant activity.[2][4] For instance, in an audiogenic seizure model, l-norfenfluramine was found to be significantly more potent than racemic fenfluramine and l-fenfluramine.[2] While d-norfenfluramine often exhibits dose-limiting toxicity in these models, l-norfenfluramine generally has a better protective index.[3][4] These findings suggest that l-norfenfluramine could be a promising candidate for development as an enantiomerically pure antiseizure medication.[3][4]

Comparative Analysis: (S)- vs. (R)-Norfenfluramine

The following table summarizes the key pharmacological differences between the enantiomers of norfenfluramine, providing a clear, side-by-side comparison of their in vitro and in vivo properties.

Pharmacological Parameter(S)-(+)-Norfenfluramine(R)-(-)-NorfenfluramineKey Implications
Serotonin (5-HT) Release Potent substrate for SERT, potent 5-HT releaser (EC50 ≈ 59 nM)[6]Substrate for SERT, less potent 5-HT releaser (EC50 ≈ 287 nM)[6]Both enantiomers contribute to serotonergic effects, with the (S)-enantiomer being more potent.
Norepinephrine (NE) Release Potent substrate for NET, potent NE releaser (EC50 ≈ 73 nM)[6]Weaker interaction with NET(S)-enantiomer has a more significant impact on the noradrenergic system.
5-HT2A Receptor Activity Moderate affinity agonist[9]Weaker agonist activity(S)-enantiomer contributes more to 5-HT2A-mediated effects.
5-HT2B Receptor Activity High affinity, potent full agonist[8][9][10]At least 10-fold lower potency compared to the (S)-enantiomer[11]Major safety differentiator; (S)-enantiomer linked to cardiovascular toxicity.[11]
5-HT2C Receptor Activity High affinity, potent full agonist[8][9]At least 3-fold lower potency compared to the (S)-enantiomer[2](S)-enantiomer is a more potent mediator of appetite suppression.[2]
Anticonvulsant Activity High potency in some models[3][12]Potent in several models, including audiogenic seizures[2]Both are active, but the therapeutic window appears wider for the (R)-enantiomer.
Neurotoxicity Higher potential for neurotoxicity[3][4][12]Lower neurotoxic potential[3][4]Favorable safety profile for the (R)-enantiomer.
Vasoactivity Causes vasoconstriction via 5-HT2A receptors[14]Does not cause vasoconstriction[14](S)-enantiomer has the potential to increase blood pressure.[14]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key in vitro assays are provided below. These protocols are designed to be self-validating and are based on established experimental paradigms.

Protocol 1: In Vitro Neurotransmitter Release Assay

This protocol outlines a method to assess the potency of norfenfluramine enantiomers in inducing the release of radiolabeled neurotransmitters from rat brain synaptosomes.

Objective: To determine the EC50 values for (S)- and (R)-norfenfluramine-induced release of [³H]5-HT and [³H]NE.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Krebs-Ringer buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11)

  • [³H]Serotonin ([³H]5-HT) and [³H]Norepinephrine ([³H]NE)

  • (S)- and (R)-norfenfluramine stock solutions

  • Synaptosome preparation reagents (e.g., sucrose solutions)

  • Liquid scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., hippocampus for 5-HT, frontal cortex for NE) using standard differential centrifugation techniques.

  • Preloading with Radiotracer: Incubate synaptosomes with [³H]5-HT or [³H]NE in Krebs-Ringer buffer for a defined period (e.g., 15 minutes at 37°C) to allow for uptake.

  • Superfusion: Transfer the preloaded synaptosomes to a superfusion apparatus and wash with buffer to remove excess radiotracer and establish a stable baseline of spontaneous release.

  • Drug Exposure: Introduce varying concentrations of (S)- or (R)-norfenfluramine into the superfusion buffer and collect fractions at regular intervals.

  • Quantification: Measure the radioactivity in each collected fraction using liquid scintillation counting.

  • Data Analysis: Calculate the amount of neurotransmitter released as a percentage of the total synaptosomal content. Plot the concentration-response curves and determine the EC50 values using non-linear regression analysis.

G cluster_prep Synaptosome Preparation cluster_assay Release Assay cluster_analysis Data Analysis brain Brain Tissue (e.g., Hippocampus) homogenize Homogenization brain->homogenize centrifuge Differential Centrifugation homogenize->centrifuge synaptosomes Isolated Synaptosomes centrifuge->synaptosomes preload Preload with [³H]Neurotransmitter synaptosomes->preload superfuse Superfusion (Wash & Baseline) preload->superfuse drug Add Norfenfluramine Enantiomers superfuse->drug collect Collect Fractions drug->collect count Scintillation Counting collect->count calculate Calculate % Release count->calculate plot Concentration-Response Curve calculate->plot ec50 Determine EC50 plot->ec50

Caption: Workflow for the in vitro neurotransmitter release assay.

Protocol 2: Radioligand Binding Assay

This protocol describes a method to determine the binding affinities (Ki) of norfenfluramine enantiomers for specific receptor subtypes, such as the 5-HT2B receptor.

Objective: To quantify the competitive binding of (S)- and (R)-norfenfluramine to the human 5-HT2B receptor.

Materials:

  • Cell membranes expressing the recombinant human 5-HT2B receptor

  • Radioligand specific for the 5-HT2B receptor (e.g., [³H]LSD)

  • (S)- and (R)-norfenfluramine stock solutions

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding agent (e.g., mianserin)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and assay buffer.

  • Competitive Binding: Add increasing concentrations of the unlabeled competitor ((S)- or (R)-norfenfluramine). Include wells for total binding (no competitor) and non-specific binding (excess non-specific agent).

  • Incubation: Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

  • Data Analysis: Calculate the specific binding at each competitor concentration. Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) by non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

G start Start reagents Combine Reagents: - Cell Membranes (h5-HT2B) - [³H]Radioligand - Buffer start->reagents competitor Add Competitor: - (S)- or (R)-Norfenfluramine (Increasing Concentrations) reagents->competitor incubation Incubate to Equilibrium competitor->incubation filtration Rapid Filtration (Separate Bound/Free) incubation->filtration quantification Scintillation Counting filtration->quantification analysis Calculate IC50 and Ki Values quantification->analysis end End analysis->end

Caption: Key steps in the radioligand binding assay protocol.

Conclusion and Future Directions

The pharmacological profiles of the norfenfluramine enantiomers are markedly different. The (S)-enantiomer is a potent monoamine releaser and 5-HT2 receptor agonist, but its strong activity at the 5-HT2B receptor links it to a significant risk of cardiovascular toxicity.[9][10][11] Conversely, the (R)-enantiomer, while still pharmacologically active, displays a more favorable safety profile due to its reduced potency at the 5-HT2B and 5-HT2C receptors.[2][11] Preclinical studies have highlighted the anticonvulsant potential of l-norfenfluramine, suggesting it may be a viable candidate for development as a single-enantiomer therapeutic.[2][3]

This comparative guide underscores the importance of stereochemical considerations in drug design and evaluation. For researchers in the field, a thorough characterization of the individual enantiomers of a chiral drug candidate is not merely an academic exercise but a critical step in identifying safer and more effective medicines. Future research should continue to explore the nuanced pharmacology of these compounds, including their effects on other receptor systems and their long-term in vivo consequences, to fully delineate their therapeutic potential.

References

  • Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. National Institutes of Health. [Link]

  • Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? MDPI. [Link]

  • Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. National Institutes of Health. [Link]

  • FINTEPLA (fenfluramine) oral solution - FDA. accessdata.fda.gov. [Link]

  • Pharmacokinetics of d- and l-norfenfluramine following their administration as individual enantiomers in rats. The Hebrew University of Jerusalem. [Link]

  • The fenfluramine metabolite (+)-norfenfluramine is vasoactive. National Institutes of Health. [Link]

  • Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain. National Institutes of Health. [Link]

  • Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. National Institutes of Health. [Link]

  • (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters. National Institutes of Health. [Link]

  • Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? National Center for Biotechnology Information. [Link]

  • Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine. National Institutes of Health. [Link]

  • Norfenfluramine - Wikipedia. Wikipedia. [Link]

  • Mechanism of action of fenfluramine (FEN), a substrate-type 5-HT... ResearchGate. [Link]

  • Chemical structures of the two individual enantiomers of fenfluramine and its primary active metabolite norfenfluramine. ResearchGate. [Link]

  • Comparative serotonin neurotoxicity of the stereoisomers of fenfluramine and norfenfluramine. National Institutes of Health. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Fenfluramine and Norfenfluramine in a Serotonin 5-HT2B Receptor Radioligand Binding Assay

This guide provides an in-depth, head-to-head comparison of Fenfluramine and its primary active metabolite, Norfenfluramine, focusing on their binding affinity for the human serotonin 5-HT2B receptor. This comparison is critical for researchers in drug development and pharmacology, as agonist activity at the 5-HT2B receptor has been strongly implicated in the development of cardiac valvulopathy.[1][2][3] Understanding the differential binding characteristics of a parent drug versus its metabolite is a cornerstone of robust preclinical safety assessment.

Fenfluramine was historically used as an appetite suppressant but was withdrawn from the market due to associations with valvular heart disease and pulmonary hypertension.[4][5][6] Extensive research has since identified its metabolite, Norfenfluramine, as a potent agonist at the 5-HT2B receptor, which is expressed on heart valve leaflets.[7][8][9] This activity is believed to stimulate fibroblast mitogenesis, leading to the observed valvular pathology.[3][5][8] This guide will detail the experimental protocol for a competitive radioligand binding assay to quantify and compare the binding affinities (Ki) of both compounds, present relevant experimental data, and discuss the mechanistic implications of the findings.

I. Mechanistic Background: The 5-HT2B Receptor and its Signaling Pathway

The 5-HT2B receptor is a G protein-coupled receptor (GPCR) belonging to the 5-HT2 family, which also includes the 5-HT2A and 5-HT2C subtypes.[3][9] These receptors primarily couple to Gq/11 proteins.[10][11] Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][10]

IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3] The increase in cytosolic Ca2+ and DAG collectively activate Protein Kinase C (PKC) and other downstream effectors, such as the mitogen-activated protein kinase (MAPK/ERK) cascade.[8][10][12] It is the long-term activation of these mitogenic pathways in cardiac valve interstitial cells that is linked to the proliferative changes seen in drug-induced valvulopathy.[5][8]

5HT2B_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol R 5-HT2B Receptor Gq Gq/11 Protein R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (from ER) IP3->Ca triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC co-activates ERK MAPK/ERK Cascade PKC->ERK activates Mito Mitogenesis & Fibroblast Proliferation ERK->Mito leads to Agonist Agonist (e.g., Norfenfluramine) Agonist->R binds

Caption: Simplified 5-HT2B receptor Gq signaling pathway.
II. Experimental Design: Radioligand Competition Binding Assay

To determine the binding affinity of Fenfluramine and Norfenfluramine, a competitive binding assay is the method of choice. This assay measures the ability of a test compound (the "competitor," e.g., Fenfluramine) to displace a radiolabeled ligand that has a known high affinity for the receptor.

The Causality Behind Experimental Choices:

  • Receptor Source: We use membranes from CHO-K1 (Chinese Hamster Ovary) cells stably transfected with the human 5-HT2B receptor.[13][14] This provides a high-density, homogenous population of the target receptor, minimizing interference from other receptor subtypes that might be present in native tissue preparations.

  • Radioligand: [3H]-LSD (Lysergic acid diethylamide) is often used as the radioligand.[14][15] It has high affinity for the 5-HT2B receptor, allowing for a stable and detectable signal. Using a well-characterized radioligand is crucial for obtaining reproducible and accurate affinity constants.

  • Assay Principle: The assay operates on the principle of competitive equilibrium. As the concentration of the unlabeled test compound increases, it competes with the fixed concentration of the radioligand for binding to the 5-HT2B receptor. This results in a dose-dependent decrease in the amount of bound radioactivity.

  • Data Analysis: The resulting data are used to calculate the IC50 value (the concentration of the competitor that displaces 50% of the specific binding of the radioligand). The IC50 is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay. This conversion is vital for standardizing affinity values across different experiments and labs.

Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing h5-HT2B I1 Combine membranes, radioligand, and test compound in assay buffer P1->I1 P2 Prepare serial dilutions of test compounds (Fenfluramine, Norfenfluramine) P2->I1 P3 Prepare radioligand ([3H]-LSD) solution P3->I1 I2 Incubate at 37°C for 30-60 minutes to reach equilibrium I1->I2 S1 Rapidly filter mixture through GF/C filter plate I2->S1 S2 Wash filters to remove unbound radioligand S1->S2 S3 Add scintillation cocktail and measure radioactivity (Counts Per Minute) S2->S3 A1 Plot CPM vs. [Compound] to generate competition curve S3->A1 A2 Calculate IC50 value from the curve A1->A2 A3 Convert IC50 to Ki using Cheng-Prusoff equation A2->A3

Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocol

This protocol outlines the steps for a 96-well plate-based competition binding assay.

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.[14] Ascorbic acid is included to prevent oxidation of the compounds and receptor.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Receptor Membranes: Thaw frozen aliquots of CHO-K1 membranes expressing human 5-HT2B receptors on ice and dilute to the desired concentration (e.g., 5-10 µg protein/well) in assay buffer.

    • Radioligand: Prepare a working solution of [3H]-LSD in assay buffer at a concentration near its Kd value (e.g., 1.0 nM).

    • Test Compounds: Prepare 10 mM stock solutions of Fenfluramine and Norfenfluramine in DMSO. Perform serial dilutions in assay buffer to achieve a final concentration range spanning from 1 pM to 100 µM.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 25 µL of assay buffer, 25 µL of [3H]-LSD, and 50 µL of diluted membranes.

    • Non-Specific Binding (NSB): 25 µL of a high concentration of a non-radiolabeled ligand (e.g., 10 µM serotonin) to saturate all specific binding sites, 25 µL of [3H]-LSD, and 50 µL of diluted membranes.

    • Competition Binding: 25 µL of each concentration of Fenfluramine or Norfenfluramine, 25 µL of [3H]-LSD, and 50 µL of diluted membranes.

  • Incubation:

    • Seal the plate and incubate for 30-60 minutes at 37°C with gentle agitation to allow the binding reaction to reach equilibrium.[14]

  • Filtration and Washing:

    • Pre-soak a GF/C filter plate with 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester and apply vacuum.

    • Wash the filters 3-5 times with 200 µL of ice-cold wash buffer to remove unbound radioligand. The speed and cold temperature of this step are critical to prevent dissociation of the ligand-receptor complex.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation fluid to each well.

    • Seal the plate and count the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the competitor compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

III. Comparative Performance Data

The binding affinities of Fenfluramine and its metabolite Norfenfluramine at the human 5-HT2B receptor have been determined in multiple studies. The data consistently demonstrate a dramatic increase in affinity for the metabolite.

CompoundBinding Affinity (Ki) at h5-HT2B ReceptorPotency vs. Parent DrugReference
Fenfluramine ~5,000 nM-[16][17]
Norfenfluramine 10 - 50 nM~100-500x higher[16][17]

Analysis of Results:

The experimental data clearly show that Norfenfluramine has a significantly higher affinity for the 5-HT2B receptor than its parent compound, Fenfluramine .[16][17] With a Ki value in the low nanomolar range, Norfenfluramine is approximately 100 to 500 times more potent at this receptor.[16][17]

This finding is of paramount importance from a drug safety and metabolism perspective. While Fenfluramine itself is a weak ligand for the 5-HT2B receptor, it is rapidly metabolized in the body to Norfenfluramine.[4] This metabolic conversion creates a compound with potent agonist activity at the very receptor implicated in cardiac valvulopathy.[7][8][18] Therefore, assessing only the parent drug in preclinical screening would have grossly underestimated the potential for this severe adverse effect. This case serves as a critical lesson in drug development: the pharmacological profile of major metabolites must always be considered.

IV. Conclusion and Field-Proven Insights

This head-to-head comparison unequivocally demonstrates that the metabolic conversion of Fenfluramine to Norfenfluramine creates a molecule with substantially higher binding affinity and functional agonist potency at the 5-HT2B receptor.[7][8][16] This differential pharmacology is the key mechanistic explanation for the fenfluramine-associated cardiac valvulopathy that led to its withdrawal from the market.[1][3]

For researchers and drug development professionals, this guide underscores a self-validating principle: a comprehensive safety assessment must extend beyond the parent compound to include all major and pharmacologically active metabolites. Radioligand binding assays, as detailed here, represent a robust, reliable, and essential tool in early-stage drug discovery and preclinical safety profiling to identify potential liabilities, particularly for targets like the 5-HT2B receptor that are known "anti-targets" due to their association with severe adverse effects.[9] Early identification of such off-target activities allows for the rational design of safer medicines and prevents the costly failure of drug candidates in later clinical stages.

References

  • Wacker, D., et al. (2017). Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD. PubMed Central. Available at: [Link]

  • Nebigil, C. G., & Maroteaux, L. (2003). Functional Consequence of Serotonin/5-HT2B Receptor Signaling in Heart. Circulation. Available at: [Link]

  • Kim, Y., et al. (2020). Kinetics of 5-HT2B receptor signaling: profound agonist-dependent effects on signaling onset and duration. PubMed. Available at: [Link]

  • Rothman, R. B., et al. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications. Circulation. Available at: [Link]

  • Hutcheson, J. D., et al. (2011). Serotonin receptors and heart valve disease – it was meant 2B. PubMed Central. Available at: [Link]

  • Sourbron, J., et al. (2023). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology. Available at: [Link]

  • Cuypers, L., et al. (1998). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. PubMed. Available at: [Link]

  • Rothman, R. B., et al. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications. Circulation. Available at: [Link]

  • Glaxo Wellcome. Receptor binding techniques: saturation (equilibrium) analysis. Glaxo Wellcome Pharmacology Guide. Available at: [Link]

  • Hutson, P. H., & S-L. C. (2023). Serotonin 5-HT2B receptor agonism and valvular heart disease: implications for the development of psilocybin and related agents. Taylor & Francis Online. Available at: [Link]

  • Scatchard, G. (1949). The attractions of proteins for small molecules and ions. Annals of the New York Academy of Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Fenfluramine. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Norfenfluramine. Wikipedia. Available at: [Link]

  • Elangbam, C. S. (2010). Drug-induced valvulopathy: an update. Toxicologic Pathology. Available at: [Link]

  • Rothman, R. B., et al. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications. Circulation. Available at: [Link]

  • Al-Hasan, Y. M. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. MDPI. Available at: [Link]

  • Naito, K., et al. (2014). Signal Transduction Mechanism for Serotonin 5-HT2B Receptor-Mediated DNA Synthesis and Proliferation in Primary Cultures of Adult Rat Hepatocytes. PubMed. Available at: [Link]

  • Garattini, S., et al. (1979). Central Mechanisms of Fenfluramine and Related Anorectic Drugs. ResearchGate. Available at: [Link]

  • Naito, K., et al. (2014). Signal Transduction Mechanism for Serotonin 5-HT2B Receptor-Mediated DNA Synthesis and Proliferation in Primary Cultures of Adult Rat Hepatocytes. J-Stage. Available at: [Link]

  • Oxford Reference. (n.d.). Scatchard plot. Oxford Reference. Available at: [Link]

  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

  • Grignaschi, G., et al. (1996). Dexfenfluramine and norfenfluramine: comparison of mechanism of action in feeding and brain Fos-ir studies. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. Available at: [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Wikipedia. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). Pharmacology/Toxicology Review and Evaluation. accessdata.fda.gov. Available at: [Link]

  • Root, J., et al. (2004). NORFENFLURAMINE IS A FULL AGONIST AT HUMAN 5-HT2B RECEPTORS. pA2 Online. Available at: [Link]

  • Porter, R. H., et al. (1999). Saturation analysis of antagonist radioligand binding to 5HT 2A , 5-HT 2B and 5-HT 2C receptors. ResearchGate. Available at: [Link]

  • Fitzgerald, L. W., et al. (2000). Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine. Molecular Pharmacology. Available at: [Link]

  • Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. PubMed. Available at: [Link]

  • Eurofins Discovery. (n.d.). 5-HT2B Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Sourbron, J., et al. (2023). Fenfluramine: a plethora of mechanisms?. Frontiers. Available at: [Link]

  • Rothman, R. B., et al. (2000). Dose-response curves for selected agents in 5-HT 2B functional assay. ResearchGate. Available at: [Link]

  • PubChem. (2010). Binding affinity toward 5-HT2B receptor evaluated by displacement of [3H]5-HT radioligand. PubChem. Available at: [Link]

  • Rothman, R. B., et al. (2000). Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. PubMed. Available at: [Link]

  • McCorvy, J. D., et al. (2015). Structural Determinants of 5-HT2B Receptor Activation and Biased Agonism. PubMed Central. Available at: [Link]

  • EuroscreenFast. (n.d.). Serotonin 5-HT2B Binding (FAST-0506B). EuroscreenFast. Available at: [Link]

  • Wacker, D., et al. (2017). 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery. PubMed Central. Available at: [Link]

Sources

A Researcher's Guide to Navigating the Reproducibility of Findings on Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine (3-TFMA)

Author: BenchChem Technical Support Team. Date: January 2026

The Compound in Context: Understanding 3-TFMA and its Analogs

Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, or 3-TFMA, belongs to the family of phenethylamines, which includes a wide range of psychoactive compounds. The introduction of a trifluoromethyl (CF3) group can significantly alter the pharmacological profile of the parent molecule, affecting its potency, selectivity, and metabolism. Research on related compounds, such as trifluoromethyl-substituted methcathinone isomers, highlights the critical importance of precise analytical characterization to distinguish between positional isomers (2-CF3, 3-CF3, and 4-CF3), as they can exhibit different biological activities.[1][2] For instance, studies on trifluoromethylaniline (TFMA) isomers have shown that the position of the CF3 group dramatically impacts toxicological effects, with 4-TFMA exhibiting strong leukocytosis while 2-TFMA was nearly inactive.[3] This underscores the necessity for unambiguous identification in any research involving 3-TFMA.

Pillars of Reproducibility: Synthesis and Characterization

The journey to reproducible findings begins with the synthesis and rigorous characterization of the compound of interest. Inconsistencies in these initial steps can cascade, leading to divergent and often misleading downstream results.

Synthetic Pathways and Potential for Isomeric Impurities

The synthesis of trifluoromethylated amines can be approached through various methods.[4] A common route might involve the reduction of a corresponding nitro compound.[5] However, the starting materials and reaction conditions can influence the final product's purity and isomeric composition. For instance, the nitration of 2-trifluoromethyl toluene can yield different isomers, which, if not properly separated, could lead to a final product contaminated with positional isomers of 3-TFMA.[5]

Experimental Protocol: A Proposed Synthetic Route and Purification

  • Step 1: Nitration of 2-Trifluoromethyl Toluene. React 2-trifluoromethyl toluene with a nitrating agent (e.g., nitric acid in sulfuric acid) to produce a mixture of nitro-isomers.

  • Step 2: Isomer Separation. Employ chromatographic techniques (e.g., column chromatography) to isolate the desired 4-nitro-2-trifluoromethyl toluene. The efficiency of this separation is critical for the purity of the final product.

  • Step 3: Reduction to Amine. Reduce the purified 4-nitro-2-trifluoromethyl toluene using a reducing agent (e.g., catalytic hydrogenation with palladium on carbon) to yield 4-methyl-3-trifluoromethyl phenylamine.[5]

  • Step 4: N-Methylation. Introduce the methyl group to the primary amine to obtain the final product, this compound.

  • Step 5: Rigorous Purification. The final product should be purified using techniques such as distillation or recrystallization to remove any unreacted starting materials, byproducts, or remaining isomers.

Causality Behind Choices: The multi-step purification process is essential because even minor isomeric impurities can significantly alter the observed pharmacological effects, leading to poor reproducibility.

The Imperative of Comprehensive Analytical Characterization

Unambiguous characterization of the synthesized 3-TFMA is non-negotiable for reproducible research. A combination of analytical techniques should be employed to confirm the identity, purity, and isomeric integrity of the compound.

Analytical TechniquePurposeKey Parameters to Report for ReproducibilityPotential for Irreproducibility
Nuclear Magnetic Resonance (NMR) Structural elucidation and isomeric purity assessment.1H, 13C, and 19F NMR spectra with detailed peak assignments, coupling constants, and solvent used.Incomplete spectral analysis can miss subtle isomeric impurities.
Mass Spectrometry (MS) Molecular weight confirmation and fragmentation pattern analysis.Ionization method (e.g., EI, CI), mass-to-charge ratios (m/z) of the molecular ion and key fragments.Different ionization techniques can produce different fragmentation patterns, making cross-study comparisons difficult without clear reporting.[1][2]
Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC) Purity assessment and separation of isomers.Column type, mobile phase/carrier gas, flow rate, temperature program, and detector type. A validated method for separating positional isomers is crucial.[6]Co-elution of isomers can lead to an overestimation of purity and inaccurate pharmacological data.
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Wavenumbers of characteristic peaks (e.g., C-F, N-H stretches).Can be less specific for distinguishing between closely related isomers.

Self-Validating System: The combination of these techniques provides a self-validating system. For example, the molecular weight from MS should correspond to the structure determined by NMR, and the purity assessed by GC/HPLC should be consistent with the absence of impurity peaks in the NMR spectra.

Pharmacological Investigations: Controlling for Variability

The biological activity of 3-TFMA is where the consequences of poor reproducibility become most apparent. To ensure that findings are reliable and can be built upon by the scientific community, careful experimental design and transparent reporting are paramount.

In Vitro Assays: A Focus on Standardization
  • Receptor Binding and Functional Assays: When assessing the interaction of 3-TFMA with its molecular targets, it is crucial to use standardized protocols. This includes reporting the source of cell lines, passage numbers, and detailed assay conditions (e.g., incubation times, temperatures, and buffer compositions). A multi-center study on drug-response assays highlighted significant inter-center variability even with common reagents, emphasizing the need for harmonized protocols.[7]

  • Enzyme Inhibition Assays: If investigating the metabolic profile of 3-TFMA, detailed descriptions of the enzyme source (e.g., human liver microsomes), substrate concentrations, and analytical methods for detecting metabolites are necessary.

In Vivo Studies: The Challenge of Biological Complexity
  • Animal Models: The choice of animal model, including species, strain, sex, and age, can significantly impact the outcome of pharmacological studies. These variables must be clearly reported.

  • Dosing and Administration: The formulation of the drug, the route of administration, and the dosing regimen can all influence the pharmacokinetic and pharmacodynamic profile of 3-TFMA.

  • Behavioral Assays: For psychoactive substances, behavioral assays are often employed. The specific parameters of the assay, the time of day of testing, and the habituation procedures for the animals are all potential sources of variability.

Experimental Workflow: A Reproducible In Vitro Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Standardized Reagents (Cell Lines, Ligands, Buffers) plate Plate Cells/Membranes reagents->plate compound Characterized 3-TFMA (Purity >99%) incubate Incubate with 3-TFMA and Radioligand compound->incubate plate->incubate wash Wash to Remove Unbound Ligands incubate->wash measure Measure Bound Radioactivity wash->measure curve Generate Competition Binding Curve measure->curve calculate Calculate Ki Value curve->calculate stats Statistical Analysis calculate->stats

Caption: Workflow for a reproducible in vitro receptor binding assay.

Comparison with Alternatives: The Importance of Context

When evaluating the findings on 3-TFMA, it is instructive to compare them with data on its positional isomers (2-TFMA and 4-TFMA) and other related phenethylamines.

CompoundReported Biological Effects (Hypothetical Examples)Potential for Confounding Factors
3-TFMA Moderate serotonin releasing agent.Presence of 2-TFMA or 4-TFMA impurities could alter the observed potency and selectivity.
2-TFMA Weak dopamine reuptake inhibitor.Synthesis may be more challenging, leading to different impurity profiles.
4-TFMA Potent serotonin and dopamine releasing agent.The high potency of this isomer means that even small amounts as an impurity in 3-TFMA could lead to significant overestimation of its activity.

This comparative approach highlights why rigorous analytical separation and characterization are not merely procedural formalities but are fundamental to the scientific validity of the findings.

A Framework for Ensuring Reproducibility

To address the "reproducibility crisis" in preclinical research, a proactive approach is necessary.[8] Researchers working with 3-TFMA and other novel compounds should adopt a framework that prioritizes transparency and rigor.

Logical Framework for Reproducible Research

G cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Execution & Documentation cluster_reporting Phase 3: Analysis & Reporting prereg Pre-registration of Study Protocol power Power Analysis for Sample Size prereg->power synthesis Standardized Synthesis & Purification power->synthesis characterization Comprehensive Characterization synthesis->characterization blinding Blinding of Experimenters characterization->blinding data Detailed Data Logging blinding->data analysis Pre-defined Statistical Analysis data->analysis sharing Open Data & Materials Sharing analysis->sharing reporting Transparent Reporting of Methods sharing->reporting

Caption: A logical framework for ensuring reproducible research findings.

Conclusion

While the existing literature does not offer a direct comparison of reproducible versus irreproducible findings for this compound, the principles outlined in this guide provide a robust roadmap for researchers. By embracing meticulous synthesis and purification, comprehensive analytical characterization, standardized pharmacological assays, and transparent reporting, the scientific community can build a reliable and cumulative understanding of 3-TFMA and other novel compounds. The ultimate goal is to ensure that research findings are not just novel, but are also true and replicable, thereby accelerating the path of scientific discovery and potential therapeutic innovation.

References

  • Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. Journal of Forensic Sciences.
  • Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. - Alexander Shulgin Research Institute. ASRI.
  • Effects of trifluoromethylaniline isomers on enzyme activities in lymphatic organs and hematology of the r
  • GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. TSI Journals.
  • Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. NIH.
  • A Guide to Reproducibility in Preclinical Research. PMC - NIH.
  • A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. NIH.
  • Preparation method of 4-methyl-3-trifluoromethyl phenylamine.

Sources

A Comparative Guide to Assessing Off-Target Effects of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with biological systems is paramount. While on-target efficacy is the primary goal, a thorough understanding of off-target effects is critical for mitigating potential safety liabilities and reducing late-stage attrition of drug candidates.[1][2] This guide provides a comprehensive framework for assessing the off-target profile of a novel therapeutic candidate, Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine, hereafter referred to as "Compound-X." The trifluoromethylphenyl moiety is a common feature in medicinal chemistry, known to enhance metabolic stability and binding affinity, making a rigorous off-target assessment essential.[3]

This document will guide researchers through a multi-tiered approach, from predictive computational methods to definitive functional assays, to build a robust safety profile. We will compare Compound-X to two hypothetical alternatives, "Alternative-A" (a structural analog with a different substitution pattern) and "Alternative-B" (a compound from a different chemical class with the same intended target), to highlight key decision-making criteria.

Section 1: The Foundational Step - In Silico Off-Target Prediction

Before committing to resource-intensive wet-lab experiments, computational, or in silico, methods provide a valuable initial screen to predict potential off-target interactions.[4][5] These approaches leverage algorithms that analyze the chemical structure of Compound-X and compare it against vast databases of known protein targets.[4]

Rationale: The principle behind this approach is that molecules with similar structures often interact with similar proteins. By identifying potential off-target interactions early, we can prioritize which experimental assays to conduct, saving both time and resources.[5][6] For Compound-X, the trifluoromethyl group and the ethylamine scaffold are key pharmacophoric features that will be used to query these databases.[3]

Workflow for In Silico Prediction:

Caption: In silico workflow for predicting off-target interactions.

Comparative In Silico Data (Hypothetical):

FeatureCompound-XAlternative-AAlternative-B
Predicted Off-Targets (>70% Confidence) 12258
Key Predicted Off-Target Families GPCRs, Ion ChannelsGPCRs, Kinases, Ion ChannelsGPCRs
Predicted hERG Affinity (pIC50) 6.57.85.2
Predicted CYP450 Isoform Inhibition CYP2D6, CYP3A4CYP2D6, CYP3A4, CYP2C9CYP1A2

This initial predictive data suggests that while Compound-X has a moderate number of predicted off-targets, Alternative-A presents a higher risk profile with more predicted interactions across different protein families and a higher predicted affinity for the hERG channel, a critical cardiac safety liability.[7]

Section 2: Broad Spectrum Screening - In Vitro Binding Assays

Following in silico predictions, the next step is to experimentally determine the binding profile of Compound-X across a wide range of biologically relevant targets. Large-scale safety panels, often referred to as "receptorome screening," are an efficient way to achieve this.[8][9][10] These panels typically include hundreds of receptors, ion channels, transporters, and enzymes.[11][12][13]

Rationale: This broad screening approach provides a comprehensive overview of a compound's promiscuity and can either confirm in silico predictions or uncover unexpected interactions.[2] A common industry practice is to screen compounds at a fixed concentration (e.g., 10 µM) and identify any targets with significant binding (typically >50% inhibition).

Experimental Workflow for Receptorome Screening:

Caption: Workflow for in vitro receptor binding assays.

Comparative Receptorome Screening Data (Hypothetical, at 10 µM):

CompoundNumber of Hits (>50% Inhibition) in Panel of 44 Targets[1][2][12]Notable Off-Target Hits
Compound-X 35-HT2B, Alpha-1A, hERG
Alternative-A 85-HT2B, Alpha-1A, Beta-2, H1, M1, DAT, hERG, L-type Ca2+ channel
Alternative-B 15-HT1A

The experimental data confirms some of the in silico predictions. Compound-X shows a relatively clean profile, with a few notable off-target hits that require further investigation. Alternative-A demonstrates significant promiscuity, binding to multiple receptors, which could translate to a complex side-effect profile. Alternative-B is highly selective, which is generally desirable.

Section 3: Assessing Functional Consequences - Cell-Based Assays

Identifying a binding interaction is only the first part of the story. The critical next step is to determine the functional consequence of that binding—does it result in agonism, antagonism, or inverse agonism? This section focuses on two high-priority functional assays based on the binding screen results: a hERG channel assay for cardiotoxicity and a Cytochrome P450 (CYP) inhibition assay for drug-drug interaction potential.[14][15][16]

Rationale: Inhibition of the hERG potassium channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[7][17] Therefore, assessing hERG channel function is a mandatory step in preclinical safety evaluation.[17] Automated patch clamp electrophysiology is the gold standard for this assessment.[7]

Detailed Protocol: Automated Patch Clamp hERG Assay

  • Cell Culture: Use HEK293 cells stably expressing the hERG channel. Culture cells to 70-90% confluency before the experiment.

  • Cell Preparation: Harvest cells using a gentle detachment solution and resuspend in the appropriate extracellular solution for the patch clamp system (e.g., QPatch or SyncroPatch).[7]

  • Compound Preparation: Prepare a dilution series of Compound-X, the alternatives, and a positive control (e.g., E-4031) in the extracellular solution.[7] The final DMSO concentration should be kept low (e.g., <0.5%).

  • Electrophysiology:

    • Dispense cells into the measurement plates of the automated patch clamp system.

    • The system will establish a high-resistance seal (GΩ seal) and achieve whole-cell configuration.

    • Record baseline hERG currents using a specific voltage protocol (e.g., a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to elicit the characteristic tail current).[18]

    • Apply the vehicle control for a stable baseline, followed by sequentially increasing concentrations of the test compound.

  • Data Analysis: Measure the amplitude of the hERG tail current at each concentration. Calculate the percentage of inhibition relative to the vehicle control and fit the concentration-response data to a Hill equation to determine the IC50 value.[18]

Comparative hERG and CYP450 Inhibition Data (Hypothetical):

CompoundhERG IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
Compound-X 12.58.2> 50
Alternative-A 0.92.115.7
Alternative-B > 100> 50> 50

Rationale: CYP enzymes are crucial for the metabolism of most drugs.[16][19] Inhibition of these enzymes by a new drug can lead to elevated plasma levels of co-administered medications, increasing the risk of toxicity.[19][20] A fluorescent or LC-MS/MS-based assay using human liver microsomes is a standard method to determine the IC50 of a compound against the major CYP isoforms.[14][21]

Detailed Protocol: LC-MS/MS-based CYP Inhibition Assay

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, a NADPH-regenerating system, and a specific probe substrate for the CYP isoform being tested (e.g., Dextromethorphan for CYP2D6).

  • Compound Incubation:

    • Pre-incubate a dilution series of the test compound with the liver microsomes in a 96-well plate.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system and the probe substrate.

    • Incubate at 37°C for a specified time (e.g., 15 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.

  • Data Analysis: Determine the rate of metabolite formation at each concentration of the test compound. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

The functional data clearly positions Alternative-A as a high-risk compound due to its potent hERG inhibition and significant interaction with key metabolic enzymes. Compound-X shows a moderate hERG liability and some CYP2D6 inhibition, which would require careful consideration of the therapeutic index and potential drug-drug interactions. Alternative-B continues to show a very favorable safety profile.

Section 4: Integrated Risk Assessment and Path Forward

The synthesis of data from in silico, binding, and functional assays provides a comprehensive risk profile for each compound.

Logical Framework for Risk Assessment:

RiskAssessment InSilico In Silico Prediction RiskProfile Comprehensive Risk Profile InSilico->RiskProfile Binding Binding Assay Hits Binding->RiskProfile Functional Functional Assay IC50s Functional->RiskProfile Decision Decision Point (Go/No-Go/Optimize) RiskProfile->Decision

Caption: Integrated workflow for off-target risk assessment.

Summary and Recommendations:

  • Compound-X: Demonstrates a manageable off-target profile. The moderate hERG inhibition (IC50 = 12.5 µM) and CYP2D6 inhibition (IC50 = 8.2 µM) are the primary liabilities.

    • Path Forward: Proceed with caution. Further studies should establish the therapeutic window (ratio of on-target efficacy to off-target toxicity). If the therapeutic index is sufficiently large, development can continue. Concurrently, a medicinal chemistry effort could be initiated to reduce hERG and CYP2D6 activity through structural modifications.

  • Alternative-A: Exhibits a high-risk profile with potent hERG inhibition (IC50 = 0.9 µM) and broad off-target binding.

    • Path Forward: No-go. The high risk of cardiotoxicity and unpredictable side effects from multiple receptor interactions make this compound unsuitable for further development.

  • Alternative-B: Shows a clean and highly selective profile with no significant off-target liabilities identified in these assays.

    • Path Forward: Go. This compound represents the most promising candidate from a safety perspective and should be prioritized for further preclinical development.

By systematically integrating predictive and experimental data, we can make informed, data-driven decisions that prioritize patient safety and increase the probability of success in the complex journey of drug development.

References

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from [Link]

  • Kroeze, W. K., & Roth, B. L. (2005). Receptorome screening for CNS drug discovery. IDrugs, 8(6), 491-496. Retrieved from [Link]

  • Strachan, R. T., & Roth, B. L. (2006). Screening the receptorome: an efficient approach for drug discovery and target validation. Drug Discovery Today, 11(15-16), 708-716. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]

  • Roth, B. L. (2006). Screening the receptorome yields validated molecular targets for drug discovery. Current Pharmaceutical Design, 12(14), 1785-1795. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services. Retrieved from [Link]

  • Manghwar, H., et al. (2020). Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects. Journal of Biosciences, 45(1). Retrieved from [Link]

  • AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from [Link]

  • Kim, H., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Reviews Methods Primers, 1(1). Retrieved from [Link]

  • seqWell. (2023). BLOG: Selecting the Right Gene Editing Off-Target Assay. Retrieved from [Link]

  • Slideshare. (n.d.). hERG Assay. Retrieved from [Link]

  • Kroeze, W. K., & Roth, B. L. (2006). Screening the receptorome. Journal of Psychopharmacology, 20(4_suppl), 41-46. Retrieved from [Link]

  • ScheMasc, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(9), 949-959. Retrieved from [Link]

  • de Souza, F. S. M., et al. (2020). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. PLoS ONE, 15(11), e0242500. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety. Retrieved from [Link]

  • Wang, H., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology, 2269, 137-143. Retrieved from [Link]

  • Bae, S., et al. (2023). web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research, 51(W1), W397-W402. Retrieved from [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(10), 967-981. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods of off-target detection. Retrieved from [Link]

  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Strachan, R. T., et al. (2006). Screening the receptorome: an efficient approach for drug discovery and target validation. Drug Discovery Today, 11(15-16), 708-716. Retrieved from [Link]

  • Van Vleet, T. R., et al. (2018). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Semantic Scholar. Retrieved from [Link]

  • Zhang, L., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 11, 1198229. Retrieved from [Link]

  • Patsnap. (2023). How can off-target effects of drugs be minimised?. Retrieved from [Link]

  • Drug Discovery News. (2024). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 42(2), 312-320. Retrieved from [Link]

  • ScheMasc, A., et al. (2022). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 23(21), 13313. Retrieved from [Link]

  • CD Genomics. (n.d.). Comprehensive Methods for Off-Target Detection in Gene Editing. Retrieved from [Link]

  • LabRoots. (2021). The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments. Retrieved from [Link]

  • Wikipedia. (n.d.). Drug design. Retrieved from [Link]

  • Moffat, J. G., et al. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. Nature Reviews Drug Discovery, 16(8), 531-546. Retrieved from [Link]

  • CRISPR Medicine News. (2020). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Retrieved from [Link]

  • O'Hagan, D. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5349. Retrieved from [Link]

  • de Oliveira, R. D., et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 28(13), 5176. Retrieved from [Link]

  • Lee, D. S., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. Retrieved from [Link]

  • Uddin, M. J., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(19), 5966. Retrieved from [Link]

  • ChemRxiv. (2023). Chiral Trifluoromethylated Enamides: Synthesis and Applicability. Retrieved from [Link]

  • PubChem. (n.d.). 6,7-Dimethyl-3-((methyl-(2-(methyl-((1-(3-(trifluoromethyl)phenyl)indol-3-yl)methyl)amino)ethyl)amino)methyl)chromen-4-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of trifluoromethylphenyl amides 1-4. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine analogs, potent monoamine transporter inhibitors. Designed for researchers, scientists, and drug development professionals, this document delves into the intricate interplay between chemical structure and biological activity, offering insights into the rational design of novel therapeutics targeting the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Through a synthesis of experimental data from authoritative sources, this guide aims to elucidate the key structural motifs that govern the potency and selectivity of this important class of compounds.

Introduction: The Significance of Phenethylamines and Monoamine Transporter Inhibition

Phenethylamine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a vast array of neuroactive compounds. Their ability to modulate monoaminergic neurotransmission by interacting with DAT, SERT, and NET has led to the development of treatments for a variety of central nervous system disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1] The core structure of this compound, a substituted phenethylamine, presents a compelling scaffold for exploring the nuances of monoamine transporter inhibition. The strategic placement of a trifluoromethyl group on the phenyl ring significantly influences the molecule's electronic properties and lipophilicity, offering a unique starting point for SAR investigations.

Core Structure and Key Modification Points

The fundamental structure of the analog series under consideration is this compound. The SAR exploration of this scaffold primarily focuses on modifications at three key positions, each contributing uniquely to the overall pharmacological profile:

  • The Phenyl Ring: Substitutions on the aromatic ring can dramatically alter electronic and steric properties, influencing binding affinity and selectivity for the different monoamine transporters.

  • The Ethylamine Side Chain: Modifications to the length and branching of this chain can impact the molecule's interaction with the transporter's binding pocket.

  • The Amino Group: The nature of the substituent on the nitrogen atom is a critical determinant of activity, with even subtle changes leading to significant shifts in potency and selectivity.

Structure-Activity Relationship Analysis

A comprehensive analysis of the SAR for this class of compounds reveals several key trends that govern their interaction with monoamine transporters.

The Crucial Role of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group at the meta-position of the phenyl ring is a key feature of the parent compound. This electron-withdrawing group significantly impacts the molecule's properties. The introduction of fluorine can enhance metabolic stability and lipophilicity, which may lead to improved pharmacokinetic profiles.[2] In the context of phenethylamines, fluorination has been shown to have a profound impact on psychoactivity, with the potential to either enhance or diminish effects depending on the specific substitutions.[2]

Phenyl Ring Substitutions: Fine-Tuning Selectivity

Studies on a broad range of β-phenethylamine derivatives have demonstrated that substitutions on the phenyl ring are a powerful tool for modulating activity at the dopamine transporter.[3][4] While specific data for the this compound scaffold is limited in the public domain, general principles from related phenethylamine series can be extrapolated. For instance, the inhibitory effect on dopamine reuptake is influenced by the nature of the substituent, with phenyl, thiophenyl, and other substituted phenyl groups showing varying degrees of potency.[3][4] In many cases, additional substitutions on the phenyl ring can either enhance or decrease affinity and can also shift selectivity between DAT, SERT, and NET.

The Ethylamine Side Chain: Impact on Potency

The length and substitution pattern of the alkyl chain connecting the phenyl ring to the amine are critical for potent inhibitory activity. Research on various phenethylamine derivatives indicates that compounds with longer alkyl groups often exhibit stronger inhibitory activities at the dopamine transporter.[5]

N-Alkylation: A Switch for Potency and Selectivity

Modification of the N-alkyl substituent is a well-established strategy for altering the pharmacological profile of phenethylamine-based monoamine transporter inhibitors. Studies on related amphetamine analogs have shown that increasing the length of the N-alkyl chain can lead to a stepwise decrease in potency at DAT, NET, and SERT.[6] For example, N-methylation, as seen in the parent compound of this guide, often confers potent activity, while larger alkyl groups can diminish this effect.[6]

Comparative Analysis of Analog Performance

To provide a clear comparison of the impact of structural modifications, the following table summarizes hypothetical SAR data based on established principles for phenethylamine derivatives. This data illustrates the expected trends in potency at the dopamine, serotonin, and norepinephrine transporters as a result of systematic structural changes to the this compound scaffold.

Analog Modification DAT IC50 (nM) SERT IC50 (nM) NET IC50 (nM) Selectivity Profile
Parent Compound N-Methyl50250100DAT/NET > SERT
Analog A N-Ethyl150400200Decreased potency
Analog B N-Propyl500800600Further decreased potency
Analog C Phenyl Ring: 4-Chloro3015080Increased DAT potency
Analog D Phenyl Ring: 4-Methoxy200600300Decreased potency
Analog E Side Chain: Propylamine80300150Maintained potency

Experimental Protocols for Evaluation

The biological activity of this compound analogs is typically assessed through in vitro assays that measure their ability to inhibit monoamine uptake or bind to the respective transporters.

Monoamine Uptake Inhibition Assay

This functional assay determines the potency of the analogs in blocking the uptake of radiolabeled monoamines into cells expressing the target transporters.

Protocol:

  • Cell Culture: Utilize human embryonic kidney (HEK293) cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporters.

  • Assay Preparation: Plate the cells in 96-well plates and allow them to reach confluence.

  • Compound Incubation: On the day of the assay, wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES). Pre-incubate the cells with varying concentrations of the test compound for 10-20 minutes at 37°C.

  • Initiation of Uptake: Add a solution containing a fixed concentration of a radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]serotonin for SERT, or [3H]norepinephrine for NET) to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (typically 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific monoamine uptake (IC50 value) by performing a non-linear regression analysis of the concentration-response data.

Radioligand Binding Assay

This assay measures the affinity of the analogs for the monoamine transporters by assessing their ability to displace a known radioligand.

Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from cells or tissues expressing the target transporters.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET), and varying concentrations of the test compound.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that displaces 50% of the specific radioligand binding (IC50 value). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualization of Key Concepts

To further elucidate the concepts discussed in this guide, the following diagrams provide visual representations of the SAR principles and experimental workflows.

SAR_Workflow cluster_SAR Structure-Activity Relationship cluster_Activity Biological Activity Core This compound Scaffold Mod1 Phenyl Ring Substitution Core->Mod1 Mod2 Ethylamine Side Chain Modification Core->Mod2 Mod3 N-Alkylation Core->Mod3 Potency Potency (IC50/Ki) Mod1->Potency Alters affinity Selectivity Selectivity (DAT vs SERT vs NET) Mod1->Selectivity Fine-tunes Mod2->Potency Impacts binding Mod3->Potency Critical determinant Mod3->Selectivity Shifts profile

Caption: Logical flow of SAR studies for this compound analogs.

Experimental_Workflow start Synthesize Analogs assay In Vitro Assays start->assay uptake Monoamine Uptake Inhibition assay->uptake binding Radioligand Binding assay->binding data Data Analysis (IC50, Ki) uptake->data binding->data sar Establish SAR data->sar end Identify Lead Compounds sar->end

Caption: Experimental workflow for evaluating monoamine transporter inhibitors.

Conclusion and Future Directions

The structure-activity relationship of this compound analogs provides a compelling framework for the rational design of novel monoamine transporter inhibitors. The strategic interplay of the trifluoromethyl group, phenyl ring substitutions, ethylamine side chain modifications, and N-alkylation offers a rich landscape for optimizing potency and selectivity. While this guide summarizes key principles based on the broader phenethylamine class, further focused studies on this specific scaffold are warranted to fully elucidate its therapeutic potential. Future research should aim to generate comprehensive quantitative SAR data for a diverse library of analogs to refine predictive models and guide the development of next-generation therapeutics with improved efficacy and safety profiles for the treatment of various neuropsychiatric disorders.

References

  • Kim, K. M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 463–473. Available at: [Link]

  • Kim, K. M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. Available at: [Link]

  • Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 566-576. Available at: [Link]

  • Kim, K. M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Available at: [Link]

  • Charlon, C., & Luu-Duc, C. (1986). [Fluorinated phenylethylamines: synthesis and limitations of various fluorinating methods]. Annales Pharmaceutiques Francaises, 44(2), 123-132. Available at: [Link]

  • Lee, J. Y., et al. (2016). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 24(5), 514–521. Available at: [Link]

  • Szerb, J. C. (1963). Synthesis and Pharmacological Activity of Fluorinated Tryptamine Derivatives. Journal of Medicinal Chemistry, 6(5), 479-482. Available at: [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Discovery and Development of Monoamine Transporter Ligands. PubMed Central. Available at: [Link]

  • Banks, M. L., et al. (2017). N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. Neuropsychopharmacology, 42(11), 2193–2202. Available at: [Link]

  • Plenge, P., & Mellerup, E. T. (1993). An affinity-modulating site on neuronal monoamine transport proteins. European Journal of Pharmacology, 249(2), 229-235. Available at: [Link]

  • ResearchGate. (n.d.). | Synthetic inhibitors of monoamine transporters. Available at: [Link]

  • Engel, K., & Zhou, M. (2010). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. PubMed Central. Available at: [Link]

  • Cozzi, N. V., et al. (1999). Inhibition of plasma membrane monoamine transporters by beta-ketoamphetamines. European Journal of Pharmacology, 381(1), 63-69. Available at: [Link]

  • de Costa, B. R., et al. (1991). Binding of substituted and conformationally restricted derivatives of N-(3-phenyl-n-propyl)-1-phenyl-2-aminopropane at sigma-receptors. Journal of Medicinal Chemistry, 34(1), 397-401. Available at: [Link]

  • Engel, K., & Zhou, M. (2010). Selective transport of monoamine neurotransmitters by human plasma membrane monoamine transporter and organic cation transporter 3. The Journal of Pharmacology and Experimental Therapeutics, 335(3), 743-752. Available at: [Link]

  • Kristensen, A. S., et al. (2011). Overview of Monoamine Transporters. PubMed Central. Available at: [Link]

  • Rothman, R. B., et al. (2012). Studies of the Biogenic Amine Transporters. 14. Identification of Low-Efficacy "Partial" Substrates for the Biogenic Amine Transporters. The Journal of Pharmacology and Experimental Therapeutics, 341(1), 163-174. Available at: [Link]

  • Koepsell, H. (2004). Extraneuronal monoamine transporter and organic cation transporters 1 and 2: a review of transport efficiency. Naunyn-Schmiedeberg's Archives of Pharmacology, 369(5), 443-454. Available at: [Link]

  • Sucic, S., & Sitte, H. H. (2010). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. British Journal of Pharmacology, 160(3), 457–468. Available at: [Link]

  • Iacovelli, L., et al. (2013). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS Chemical Neuroscience, 4(12), 1587–1600. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate work of research and drug development, the lifecycle of a chemical reagent extends far beyond the bench. The final step, disposal, is a critical juncture that safeguards laboratory personnel, the wider community, and the environment. This guide provides a detailed, procedural framework for the safe and compliant disposal of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine. As a fluorinated aromatic amine, this compound requires a disposal protocol grounded in a thorough understanding of its potential hazards and the regulatory landscape.

The procedures outlined herein are designed to be a self-validating system, where the logic behind each step is explained to ensure both safety and compliance. Adherence to these protocols, in concert with your institution's specific Environmental Health and Safety (EHS) policies, is paramount.

Hazard Profile and Risk Assessment

Before initiating any disposal procedures, a comprehensive risk assessment is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available for novel or specialized compounds, we can infer its likely hazard profile by examining structurally related molecules—namely, fluorinated aromatic compounds and secondary amines.

  • Amine Group Reactivity: Amines as a class can be corrosive, flammable, and act as respiratory and skin irritants.[1] They are incompatible with acids and oxidizing agents, and mixing them can lead to hazardous reactions.[1]

  • Fluorinated Aromatic Core: The trifluoromethylphenyl group suggests the compound may be persistent and requires careful handling to prevent environmental release.[2] Compounds with this moiety can cause skin, eye, and respiratory irritation.[3][4]

  • Toxicological Profile: Based on analogous compounds, it should be assumed that this chemical is harmful if swallowed, inhaled, or absorbed through the skin.[3]

Therefore, this compound must be treated as a hazardous chemical waste, and its disposal must strictly adhere to local, regional, and national regulations.[5]

Mandatory Safety Precautions: Your Pre-Disposal Checklist

All handling and preparation for disposal must occur in a controlled environment, minimizing the risk of exposure.

  • Location: All operations should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[2][5]

  • Personal Protective Equipment (PPE): A non-negotiable aspect of safe handling is the correct use of PPE. The table below summarizes the required equipment.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[6]Prevents direct skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[3][7]
Eye Protection Safety glasses with side shields or chemical splash goggles.[3]Protects against accidental splashes which could cause serious eye irritation or damage.[4]
Protective Clothing A flame-retardant and chemical-resistant lab coat.[2]Shields skin and personal clothing from contamination.
Emergency Equipment An accessible safety shower and eyewash station.For immediate decontamination in case of accidental exposure.[4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures the waste is segregated, contained, and managed in compliance with regulatory standards, such as those set by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9]

Step 1: Waste Segregation The cardinal rule of chemical waste management is to never mix different waste streams.[10]

  • Action: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) in a dedicated waste container.

  • Causality: Keeping amine waste separate from other chemical wastes, especially acids and oxidizers, prevents dangerous exothermic or gas-producing reactions.[1] Proper segregation is also a requirement for acceptance by licensed waste disposal facilities.

Step 2: Containerization The integrity of the waste containment is critical for safe storage and transport.

  • Action: Select a container made of a compatible material (e.g., high-density polyethylene, glass) that is in good condition, free of cracks, and has a secure, leak-proof screw cap.[10][11] Do not use the original container if it is compromised. For liquid waste, leave at least one inch of headroom to allow for vapor expansion.[11]

  • Causality: Incompatible container materials can degrade, leading to leaks. A secure cap prevents the release of vapors and spills during storage and transport.[1][10]

Step 3: Labeling Clear and accurate labeling is a strict regulatory requirement and is essential for safety.

  • Action: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "HAZARDOUS WASTE" .[11]

    • The full chemical name: "this compound" .

    • The specific location where the waste was generated (e.g., Building, Room Number).[11]

    • An accumulation start date.

  • Causality: Proper labeling communicates the container's contents and associated hazards to all personnel and is required for regulatory compliance and proper final disposal by waste management professionals.

Step 4: Storage in a Satellite Accumulation Area (SAA) Waste must be stored safely in a designated area pending pickup.

  • Action: Keep the securely capped and labeled waste container in a designated Satellite Accumulation Area (SAA).[11] This area should be at or near the point of generation and under the control of laboratory personnel. The SAA must be in a cool, well-ventilated location, away from direct sunlight and heat sources.[1] Ensure the container is stored with other compatible waste types.

  • Causality: SAAs are a provision under RCRA to allow for the safe accumulation of small quantities of hazardous waste in a laboratory setting before it is moved to a central storage facility.[8] Proper storage conditions prevent degradation of the container and minimize the risk of fire or reaction.[1]

Step 5: Arranging Final Disposal Disposal must be handled by certified professionals.

  • Action: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[1][5] Provide the full chemical name and any other required information.

  • Causality: Licensed hazardous waste disposal companies are equipped to transport and dispose of chemical waste using methods like high-temperature incineration, which is often the preferred method for organic amines, ensuring complete destruction in an environmentally sound manner.[7][12] Never attempt to dispose of this chemical via standard trash or by pouring it down the drain.[1][2]

Emergency Spill Response

In the event of a spill, a swift and correct response is crucial to mitigate risks.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Protect Yourself: Don appropriate PPE before attempting any cleanup.[1]

  • Contain & Absorb: For small spills, cover the material with a dry, inert absorbent such as sand, vermiculite, or a commercial chemical absorbent.[13]

  • Collect: Carefully scoop the absorbed material and place it into your designated, labeled hazardous waste container.[14]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup must also be placed in the hazardous waste container.[14]

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation & Assessment cluster_protocol Disposal Protocol cluster_final Final Disposition cluster_spill Contingency start Identify Waste: This compound assess Assess Hazards (Amine, Fluorinated Aromatic) start->assess ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe spill Spill Occurs assess->spill segregate 1. Segregate Waste (Keep Separate from Incompatibles) ppe->segregate container 2. Use Compatible Container (Sealed, Headroom) segregate->container label_node 3. Label Container ('Hazardous Waste', Full Name, Location) container->label_node store 4. Store in SAA (Capped, Secure, Ventilated) label_node->store pickup 5. Arrange Pickup via EHS or Licensed Contractor store->pickup spill_response Execute Spill Response (Absorb, Collect, Decontaminate) spill->spill_response Emergency spill_response->segregate Contain waste

Caption: Disposal workflow for this compound.

References

  • Benchchem. (n.d.). Proper Disposal of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol: A Guide for Laboratory Professionals.
  • DAP Products Inc. (2019, January 4). Safety Data Sheet - DAP Silicone Max Premium All Purpose.
  • Benchchem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Aaronchem. (2024, November 1). Safety Data Sheet - 3-[3-(trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride.
  • Sigma-Aldrich. (2024, September 7). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, December 26). Safety Data Sheet - 3-[3-(Trifluoromethyl)phenyl]propanol.
  • Angene Chemical. (2021, May 1). Safety Data Sheet.
  • Enamine. (n.d.). Safety Data Sheet - methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride.
  • C&EN. (2004, May 24). EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES.
  • Diplomata Comercial. (2025, April 10). Amine Usage Guidelines for High-Purity Amines in Industry.
  • Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET - ADDOCAT KE-9018 363D.
  • Benchchem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals.
  • Purdue College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Benchchem. (2025, December). Navigating the Safe Disposal of Phenyl Trifluoromethanesulfonate: A Comprehensive Guide.
  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.

Sources

Comprehensive Guide to Personal Protective Equipment for Handling Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine. As a novel research chemical, comprehensive safety data may not be publicly available. Therefore, the recommendations herein are grounded in a thorough analysis of structurally analogous compounds, specifically aromatic amines containing trifluoromethyl groups, to ensure the highest standards of laboratory safety.

Hazard Assessment: Understanding the Risks

This compound is a substituted phenylethylamine. Structurally similar compounds, such as N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine, are classified as hazardous substances.[1] The primary health risks associated with this class of chemicals include:

  • Skin Irritation: Direct contact can cause skin irritation.[1]

  • Serious Eye Irritation: The compound is likely to cause serious damage if it comes into contact with the eyes.[1]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1]

Given these potential hazards, a stringent Personal Protective Equipment (PPE) protocol is mandatory to mitigate exposure risks during handling, transfer, and disposal.

Core PPE Requirements: A Multi-Layered Defense

A risk-based approach is crucial for selecting the appropriate PPE. The following sections detail the minimum requirements for handling this compound in a laboratory setting.

Eye and Face Protection: The First Line of Defense

Given the high risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Minimum Requirement: At all times, ANSI Z87.1-compliant safety glasses with side shields must be worn in the laboratory where this chemical is handled.

  • High-Splash Risk Scenarios: When preparing solutions, performing liquid transfers, or in any situation with an elevated risk of splashes, chemical splash goggles are required. For maximum protection, a face shield should be worn in conjunction with goggles.[2]

Skin and Body Protection: Preventing Dermal Exposure

To prevent skin contact, a comprehensive approach to skin and body protection is necessary.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is mandatory.

  • Gloves: The choice of gloves is critical. Nitrile gloves, commonly used in laboratories, offer poor resistance to amines and aromatic hydrocarbons.[3][4] Therefore, more robust glove materials are required.

    • Recommended Glove Types: Butyl or PVC gloves are recommended for their good resistance to amines.[5][6] It is imperative to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.

    • Double Gloving: For all handling procedures, it is best practice to wear two pairs of gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be placed over the cuff.[7] Gloves should be changed immediately if contamination is suspected or every 30-60 minutes during continuous use.[7]

  • Protective Clothing: For large-scale operations or situations with a high risk of spillage, a chemical-resistant apron or a full-body protective suit may be necessary.

Respiratory Protection: Safeguarding Against Inhalation

Respiratory protection is essential when there is a potential for generating aerosols, dust, or vapors.

  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Respirator Requirements: In situations where engineering controls are not sufficient or during spill clean-up, a NIOSH-approved air-purifying respirator is required.

    • Cartridge Selection: A respirator equipped with an organic vapor (OV) cartridge (black color code) is the minimum requirement.[8][9] For enhanced protection against the amine functional group, a combination OV/Ammonia/Methylamine (black/green color code) cartridge is recommended. If particulates are present, a P100 filter (magenta color code) should be added.[8]

    • Fit Testing: A formal respiratory protection program, including fit testing, must be in place for all users of tight-fitting respirators, as required by OSHA standard 29 CFR 1910.134.[10]

PPE Selection Guide for Laboratory Operations

The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Compound Safety glasses with side shields (minimum); Goggles recommendedDouble-layered chemical-resistant gloves (e.g., Butyl, PVC)Lab coat with tight cuffsWork in a chemical fume hood. NIOSH-approved respirator with OV/P100 cartridge if dust is generated.
Preparing Solutions Chemical splash goggles and face shieldDouble-layered chemical-resistant gloves (e.g., Butyl, PVC)Lab coat with tight cuffs; Chemical-resistant apronWork in a chemical fume hood.
Running Reactions/Transfers Chemical splash goggles and face shieldDouble-layered chemical-resistant gloves (e.g., Butyl, PVC)Lab coat with tight cuffs; Chemical-resistant apronWork in a chemical fume hood.
Spill Cleanup Chemical splash goggles and face shieldDouble-layered chemical-resistant gloves (e.g., Butyl, PVC)Chemical-resistant suit or apron over lab coatNIOSH-approved respirator with OV/Ammonia/P100 cartridge.
Waste Disposal Chemical splash gogglesDouble-layered chemical-resistant gloves (e.g., Butyl, PVC)Lab coat with tight cuffsWork in a well-ventilated area, preferably a fume hood.

Procedural Guidance: From Selection to Disposal

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment 1. Task & Exposure Assessment cluster_selection 2. PPE Selection cluster_action 3. Laboratory Operation Task Identify Task (e.g., Weighing, Solution Prep, Spill) Exposure Assess Potential Exposure (Splash, Aerosol, Dust) Task->Exposure Eye Eye/Face Protection - Goggles & Face Shield (Splash) - Safety Glasses (Low Risk) Exposure->Eye Eye Contact Risk Skin Skin/Body Protection - Double Butyl/PVC Gloves - Lab Coat - Apron (Splash) Exposure->Skin Skin Contact Risk Resp Respiratory Protection - Fume Hood (Primary) - Respirator (Spill/Aerosol) Exposure->Resp Inhalation Risk Don Don PPE Correctly Eye->Don Skin->Don Resp->Don Perform Perform Task Don->Perform Doff Doff PPE Safely Perform->Doff Dispose Decontaminate / Dispose Doff->Dispose

Caption: PPE Selection Workflow.

Donning and Doffing Procedures

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Apron: Put on your lab coat and fasten it completely.

  • Respirator: If required, perform a seal check.

  • Eye and Face Protection: Put on goggles and/or a face shield.

  • Gloves: Don the inner pair of gloves, tucking them under the lab coat cuffs. Don the outer pair of gloves over the cuffs.

Doffing Sequence (to minimize contamination):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.

  • Lab Coat/Apron: Unfasten the lab coat and roll it away from your body, turning it inside out to contain any contamination on the exterior.

  • Eye and Face Protection: Remove goggles and/or face shield from the back to the front.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Respirator: Remove the respirator last.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[11]

Decontamination and Disposal Plan

Decontamination
  • Reusable PPE: Reusable items like face shields and respirators must be decontaminated according to the manufacturer's instructions after each use. A general procedure involves wiping with a mild detergent and water, followed by a rinse.[12]

  • Gross Contamination: In case of significant contamination, it may be safer to dispose of the item as hazardous waste rather than attempting decontamination.[13]

Disposal of Contaminated PPE

All disposable PPE used when handling this compound must be treated as hazardous waste.

Step-by-Step Disposal Procedure:

  • Segregation: Immediately place all contaminated disposable PPE (gloves, lab coats, etc.) into a designated hazardous waste container. Do not mix with general laboratory trash.[14]

  • Containment: The hazardous waste container must be a leak-proof, puncture-resistant bag or a rigid container with a secure lid.[14]

  • Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contaminant(s).

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed waste management company, in accordance with all federal, state, and local regulations.[14]

By adhering to these stringent PPE protocols, researchers can safely handle this compound, minimizing the risk of exposure and ensuring a safe laboratory environment.

References

  • Fire Fighter Health + Safety Collaborative. (n.d.). Emergency Operations. Retrieved from [Link]

  • Hazmat School. (2025, September 3). How to dispose of contaminated PPE. Retrieved from [Link]

  • FireRescue1. (2009, May 19). How to Manage Chemically Contaminated PPE. Retrieved from [Link]

  • OSHACode EHS Training. (n.d.). HAZWOPER Level C PPE Minimum Decontamination. Retrieved from [Link]

  • CPWR. (n.d.). Chapter 7: Decontamination. Retrieved from [Link]

  • GloveNation. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Safeopedia. (2024, May 13). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • LookChem. (n.d.). Cas 1049684-75-4,(1-{6-[trifluoromethyl]pyridin-3-yl}ethyl)(methyl)-λ4-sulfanylidenecyanamide. Retrieved from [Link]

  • PubChem. (n.d.). 6,7-Dimethyl-3-((methyl-(2-(methyl-((1-(3-(trifluoromethyl)phenyl)indol-3-yl)methyl)amino)ethyl)amino)methyl)chromen-4-one. Retrieved from [Link]

  • OSHACode EHS Training. (n.d.). NIOSH Color Coding for Respirator Cartridges and Filters. Retrieved from [Link]

  • 3M. (2010). 2010 Respirator Selection Guide. Retrieved from [Link]

  • Parcil Safety. (n.d.). NIOSH vs CE Standards | Respirator Certification Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2018). A Guide to Air-Purifying Respirators, DHHS (NIOSH) Publication No. 2018-176. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.